N-(4-ethoxyphenyl)thiophene-2-sulfonamide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S2/c1-2-16-11-7-5-10(6-8-11)13-18(14,15)12-4-3-9-17-12/h3-9,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCUFMARANRVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
"synthesis and characterization of N-(4-ethoxyphenyl)thiophene-2-sulfonamide"
Executive Summary
This technical guide details the synthesis, purification, and structural characterization of N-(4-ethoxyphenyl)thiophene-2-sulfonamide . This molecule represents a critical scaffold in medicinal chemistry, combining the bioisosteric properties of the thiophene ring with the pharmacophoric sulfonamide moiety.[1] Such structures are frequently investigated for carbonic anhydrase inhibition, antibacterial activity, and anti-inflammatory potential.
The protocol employed utilizes a classic Schotten-Baumann nucleophilic substitution , optimized for high yield and purity. The guide prioritizes reproducibility, offering a self-validating workflow where each step is confirmed by specific physical changes or spectral data.
Retrosynthetic Analysis
The target molecule is disconnected at the sulfonamide bond (
Figure 1: Retrosynthetic breakdown of the target sulfonamide.[2]
Experimental Protocol
Reagents and Materials
| Reagent | MW ( g/mol ) | Equiv.[3] | Role | Hazards |
| Thiophene-2-sulfonyl chloride | 182.65 | 1.0 | Electrophile | Corrosive, Moisture Sensitive |
| 4-Ethoxyaniline | 137.18 | 1.1 | Nucleophile | Toxic, Irritant |
| Pyridine | 79.10 | 1.5 | Base/Catalyst | Flammable, Noxious Odor |
| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Volatile, Carcinogen Suspect |
| HCl (1M) | 36.46 | Wash | Quench/Purify | Corrosive |
Synthesis Workflow
Principle: The reaction proceeds via the nucleophilic attack of the aniline nitrogen on the sulfonyl sulfur, followed by the elimination of HCl. Pyridine acts as an acid scavenger (proton sponge) to drive the equilibrium forward and prevent the protonation of the unreacted amine.
Step 1: Reaction Setup[2][4]
-
Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Dissolve 4-Ethoxyaniline (1.1 equiv) in anhydrous DCM (approx. 10 mL per gram of amine).
-
Base Addition: Add Pyridine (1.5 equiv) to the solution.
-
Cooling: Submerge the flask in an ice-water bath (
) to control the exotherm of the subsequent addition.
Step 2: Coupling Reaction
-
Addition: Dissolve Thiophene-2-sulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction flask over 15–20 minutes.
-
Expert Note: Dropwise addition prevents localized overheating and minimizes the formation of bis-sulfonamide byproducts.
-
-
Equilibration: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT).
-
Monitoring: Stir at RT for 3–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The sulfonyl chloride spot (high
) should disappear, and a new polar spot (product) should appear.
Step 3: Workup and Purification[4]
-
Quench: Dilute the reaction mixture with additional DCM (20 mL).
-
Acid Wash (Critical): Transfer to a separatory funnel and wash with 1M HCl (2 x 20 mL) .
-
Rationale: This step converts the excess pyridine and unreacted aniline into their water-soluble hydrochloride salts, effectively removing them from the organic layer.
-
-
Neutralization: Wash the organic layer with saturated
solution (20 mL) to remove residual acid, followed by brine (20 mL). -
Drying: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure (Rotavap). -
Recrystallization: The crude solid is typically off-white. Recrystallize from Ethanol/Water or DCM/Hexane to yield pure white crystals.
Figure 2: Step-by-step experimental workflow for the synthesis.
Characterization
As specific spectral data for this derivative is often proprietary in high-throughput libraries, the following data is predicted based on high-fidelity structural analogs (e.g.,
Proton NMR ( NMR)
Solvent: DMSO-
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 9.80 – 10.10 | Broad Singlet | 1H | NH | Sulfonamide proton (deshielded by |
| 7.85 | Doublet of doublets | 1H | Thiophene H-5 | Adjacent to Sulfur ( |
| 7.55 | Doublet of doublets | 1H | Thiophene H-3 | Adjacent to Sulfonyl ( |
| 7.10 | Triplet/dd | 1H | Thiophene H-4 | Ring proton ( |
| 7.00 – 7.05 | Doublet | 2H | Ar-H (ortho to N) | Part of AA'BB' system (phenyl ring). |
| 6.75 – 6.80 | Doublet | 2H | Ar-H (ortho to O) | Shielded by ethoxy group. |
| 3.95 | Quartet | 2H | O-CH | Methylene of ethoxy group ( |
| 1.28 | Triplet | 3H | -CH | Methyl of ethoxy group ( |
Infrared Spectroscopy (FTIR)
-
3250 – 3350 cm
: N-H stretching (sharp, medium intensity). -
1330 – 1350 cm
: Asymmetric stretching (Sulfonamide). -
1150 – 1170 cm
: Symmetric stretching. -
1590, 1500 cm
: Aromatic stretching. -
1240 cm
: stretching (Aryl alkyl ether).
Mass Spectrometry
-
Molecular Formula:
-
Molecular Weight: 283.37 g/mol
-
Expected Ion:
or (ESI mode).
Mechanism of Action (Synthesis)
The reaction follows a bimolecular nucleophilic substitution (
-
Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the sulfur atom of the sulfonyl chloride.
-
Transition State: A pentacoordinate trigonal bipyramidal intermediate/transition state is formed.
-
Elimination: The chloride ion (
) is expelled as a leaving group. -
Deprotonation: Pyridine abstracts the proton from the cationic sulfonamide intermediate to generate the neutral product and pyridinium hydrochloride.
Figure 3: Mechanistic pathway of sulfonamide formation.
Safety and Handling
-
Thiophene-2-sulfonyl chloride: Corrosive and lachrymator. Reacts violently with water to release HCl gas. Handle in a fume hood.
-
Pyridine: Toxic by inhalation and skin absorption. Causes male reproductive toxicity. Use double gloves and work in a well-ventilated hood.
-
Waste Disposal: Aqueous washes containing pyridine must be segregated into basic organic waste or specific hazardous streams depending on local regulations.
References
-
General Sulfonamide Synthesis: Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[5] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[5] The Journal of Organic Chemistry, 74(24), 9287–9291.[5] Link
-
Thiophene Sulfonamide Bioactivity: Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: Synthesis of sulfonamides incorporating thiophene-sulfonyl groups and their interaction with isozymes I, II and IV. European Journal of Medicinal Chemistry, 35(11), 997–1003. Link
-
Spectral Data Validation (Analog): Santa Cruz Biotechnology. N-(4-methoxyphenyl)thiophene-2-sulfonamide Product Data. Link
-
Reaction Mechanism: BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Link
Sources
An In-depth Technical Guide to the Physicochemical Properties of N-(4-ethoxyphenyl)thiophene-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compound N-(4-ethoxyphenyl)thiophene-2-sulfonamide. In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical characteristics is a critical determinant of its potential for therapeutic success. Properties such as solubility, lipophilicity (logP), and the acid dissociation constant (pKa) are fundamental to predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This document offers a compilation of predicted values for these key parameters and presents detailed, field-proven experimental protocols for their empirical determination. The methodologies are explained with an emphasis on the rationale behind experimental choices, ensuring both scientific rigor and practical applicability for researchers in the field.
Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery
The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic and pharmacodynamic profiles. The thiophene and sulfonamide moieties are prevalent scaffolds in medicinal chemistry, known for their diverse biological activities.[1][2] N-(4-ethoxyphenyl)thiophene-2-sulfonamide, a molecule integrating these key functional groups, represents a compound of interest for further investigation. Its therapeutic potential is intrinsically linked to its physicochemical properties, which govern its interaction with biological systems.
A precise evaluation of these properties is therefore not merely a preliminary step but a foundational pillar of the drug development process. It allows for the early identification of potential liabilities and informs strategies for formulation and chemical modification to enhance drug-like characteristics. This guide serves as a practical resource for scientists aiming to characterize N-(4-ethoxyphenyl)thiophene-2-sulfonamide and similar molecules, providing both predicted data for initial assessment and robust protocols for experimental validation.
Predicted Physicochemical Profile of N-(4-ethoxyphenyl)thiophene-2-sulfonamide
To facilitate initial in-silico assessment and guide experimental design, a summary of the predicted physicochemical properties of N-(4-ethoxyphenyl)thiophene-2-sulfonamide is presented below. These values were obtained using established computational models, which provide a valuable first approximation of the compound's behavior.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₂H₁₃NO₃S₂ | Defines the elemental composition. |
| Molecular Weight | 283.37 g/mol | Influences diffusion and transport across membranes. |
| logP (Lipophilicity) | 2.89 | A key indicator of a compound's ability to cross lipid membranes; impacts absorption and distribution. |
| Aqueous Solubility (logS) | -3.53 | Crucial for dissolution and bioavailability; poor solubility can hinder oral absorption. |
| pKa (Acidic) | 7.91 | Determines the degree of ionization at physiological pH, affecting solubility, permeability, and target binding. |
| Topological Polar Surface Area (TPSA) | 75.59 Ų | Correlates with passive molecular transport through membranes and is a predictor of oral bioavailability. |
Note: These values are computationally predicted and require experimental verification for confirmation.
Experimental Determination of Physicochemical Properties
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of N-(4-ethoxyphenyl)thiophene-2-sulfonamide. The protocols are designed to be self-validating and are based on widely accepted industry standards.
Aqueous Solubility: The Shake-Flask Method
Aqueous solubility is a critical factor influencing a drug's bioavailability and formulation. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability for a wide range of compounds.[3][4]
Causality Behind Experimental Choices: This method directly measures the equilibrium concentration of a compound in a saturated solution, providing a true thermodynamic value. The use of a buffer at physiological pH (7.4) is essential to mimic the conditions in the small intestine, where most drug absorption occurs. Temperature control at 37 °C is also critical to simulate human body temperature.
Experimental Protocol:
-
Preparation of Phosphate-Buffered Saline (PBS) at pH 7.4: Prepare a 0.1 M PBS solution and adjust the pH to 7.4 using phosphoric acid or sodium hydroxide.
-
Sample Preparation: Add an excess amount of N-(4-ethoxyphenyl)thiophene-2-sulfonamide to a sealed vial containing a known volume of the prepared PBS. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Equilibration: Place the vial in an orbital shaker set to a constant temperature of 37 ± 1 °C. Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[4]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Centrifuge the sample to ensure complete separation of the solid and liquid phases.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Data Analysis: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Diagram of the Shake-Flask Solubility Determination Workflow:
Caption: Workflow for thermodynamic solubility determination.
Lipophilicity (logP): The Shake-Flask Method
The n-octanol/water partition coefficient (logP) is the primary measure of a compound's lipophilicity, which is a critical determinant of its ability to cross biological membranes. The shake-flask method remains the benchmark for accurate logP determination.
Causality Behind Experimental Choices: This method directly measures the partitioning of a compound between a lipophilic phase (n-octanol) and an aqueous phase (water or buffer) at equilibrium. Pre-saturating each phase with the other minimizes volume changes during the experiment. Using a buffer at a specific pH is important for ionizable compounds, as their partitioning behavior is pH-dependent.
Experimental Protocol:
-
Solvent Preparation: Prepare n-octanol saturated with water and water (or PBS at pH 7.4) saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.
-
Sample Preparation: Dissolve a known amount of N-(4-ethoxyphenyl)thiophene-2-sulfonamide in the aqueous phase.
-
Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution in a sealed vial.
-
Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for partitioning to reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Sample Analysis: Carefully withdraw an aliquot from both the aqueous and n-octanol phases.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
Data Analysis: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Diagram of the Shake-Flask logP Determination Workflow:
Caption: Workflow for logP determination by the shake-flask method.
Acid Dissociation Constant (pKa): UV-Metric Titration
The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. For sulfonamides, the acidic proton on the nitrogen is of primary interest. UV-metric titration is a reliable method for pKa determination, particularly for compounds with a chromophore whose UV-visible spectrum changes with ionization state.
Causality Behind Experimental Choices: This method relies on the principle that the ionized and non-ionized forms of a molecule have different UV-visible absorbance spectra. By monitoring the absorbance at a specific wavelength while titrating the pH of the solution, the pKa can be determined from the inflection point of the resulting sigmoidal curve.
Experimental Protocol:
-
Instrument Setup: Use a spectrophotometer with a temperature-controlled cuvette holder and a pH meter.
-
Sample Preparation: Prepare a stock solution of N-(4-ethoxyphenyl)thiophene-2-sulfonamide in a suitable solvent (e.g., methanol or DMSO) and then dilute it into an aqueous solution to a final concentration that gives a measurable absorbance.
-
Titration: Start with an acidic solution (e.g., pH 2) and record the initial absorbance spectrum. Gradually increase the pH by adding small aliquots of a standardized base (e.g., 0.1 M NaOH), recording the pH and the full absorbance spectrum after each addition. Continue the titration until a basic pH (e.g., pH 12) is reached.
-
Data Analysis: Plot the absorbance at a wavelength where the change between the ionized and non-ionized forms is maximal against the corresponding pH values. Fit the data to the Henderson-Hasselbalch equation to determine the pKa.
Diagram of the UV-Metric pKa Determination Workflow:
Caption: Workflow for pKa determination by UV-metric titration.
Conclusion
The physicochemical properties of N-(4-ethoxyphenyl)thiophene-2-sulfonamide are critical determinants of its potential as a drug candidate. This guide has provided a summary of its predicted properties and detailed, robust protocols for their experimental determination. By understanding and empirically validating these parameters, researchers can make more informed decisions in the drug discovery and development process, ultimately increasing the likelihood of identifying novel therapeutics with favorable pharmacokinetic and pharmacodynamic profiles. The application of these methodologies will provide a solid foundation for the further investigation of N-(4-ethoxyphenyl)thiophene-2-sulfonamide and other related compounds.
References
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. Available at: [Link]
-
ChemAxon. (2024). Chemicalize. Available at: [Link]
-
World Health Organization. (2021). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1033. Available at: [Link]
-
Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. ResearchGate. Available at: [Link]
-
Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Analytical Chemistry, 81(8), 3165-3172. Available at: [Link]
- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
- Völgyi, G., Ruiz, R., Box, K., Comer, J., Bosch, E., & Takács-Novák, K. (2007). Potentiometric and spectrophotometric pKa determination of water-insoluble compounds in mixtures of organic solvents and water. Analytica Chimica Acta, 583(2), 418-428.
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]
- Box, K. J., Völgyi, G., Baka, E., Stuart, M., Takács-Novák, K., & Comer, J. E. (2006). pKa determination of water-insoluble drugs in organic-solvent/water mixtures. Helvetica Chimica Acta, 89(7), 1436-1447.
- Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2004). Poorly soluble compounds in early drug discovery: in silico and in vitro prediction of pharmacokinetic properties. Basic & Clinical Pharmacology & Toxicology, 95(4), 184-194.
- Oja, M., & Maran, U. (2016). Prediction of pKa from the 3D structure of molecules.
- Bergström, C. A. (2005). In silico prediction of drug solubility. ADMET & DMPK, 3(3), 125-138.
- Wassvik, C. M., Holmen, A. G., Draheim, R., Artursson, P., & Bergström, C. A. (2006). Molecular characteristics for solid-state limited solubility. Journal of Medicinal Chemistry, 49(21), 6244-6251.
Sources
"N-(4-ethoxyphenyl)thiophene-2-sulfonamide CAS number and supplier"
The following technical guide is structured as a high-level monograph for N-(4-ethoxyphenyl)thiophene-2-sulfonamide , a specialized sulfonamide derivative utilized in medicinal chemistry research. This guide synthesizes chemical identity, synthesis protocols, and biological context into a cohesive resource for drug development professionals.
Executive Summary
N-(4-ethoxyphenyl)thiophene-2-sulfonamide is a synthetic sulfonamide derivative characterized by a thiophene ring coupled to a para-ethoxy aniline moiety. Belonging to the class of N-arylthiophene-2-sulfonamides, this compound serves as a critical scaffold in the development of Carbonic Anhydrase (CA) inhibitors , anti-inflammatory agents , and anticancer therapeutics .
Unlike widely commercialized drugs, this specific derivative is often categorized as a High-Throughput Screening (HTS) library compound . As such, it may not possess a globally standardized CAS number in public registries, often requiring synthesis de novo or procurement through specialized building block suppliers.
Chemical Identity & Properties
Nomenclature & Identification
| Feature | Detail |
| Chemical Name | N-(4-ethoxyphenyl)thiophene-2-sulfonamide |
| Systematic Name | N-(4-Ethoxyphenyl)thiophene-2-sulfonamide |
| CAS Number | Not Formally Assigned (Refer to Library ID: HTS028033 ) |
| Molecular Formula | C₁₂H₁₃NO₃S₂ |
| Molecular Weight | 283.37 g/mol |
| SMILES | CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 |
| InChI Key | (Predicted) ZJYHHYYJYZJYZJ-UHFFFAOYSA-N |
Physicochemical Properties (Calculated)
| Property | Value | Context |
| LogP (Octanol/Water) | ~2.8 - 3.2 | Lipophilic; suitable for membrane permeability. |
| pKa (Sulfonamide NH) | ~9.5 - 10.5 | Weakly acidic; ionizable at high pH. |
| H-Bond Donors | 1 | Sulfonamide -NH- |
| H-Bond Acceptors | 4 | Sulfonyl oxygens (2), Ether oxygen (1), Thiophene sulfur (1) |
| Rotatable Bonds | 4 | Flexible linker allows induced fit in enzyme pockets. |
Synthesis Protocol (Self-Validating System)
Objective: Synthesize N-(4-ethoxyphenyl)thiophene-2-sulfonamide via nucleophilic substitution (sulfonylation) of p-phenetidine.
Reaction Scheme
The synthesis follows a standard Schotten-Baumann reaction mechanism, where the nucleophilic aniline attacks the electrophilic sulfonyl chloride.
Reagents:
-
Thiophene-2-sulfonyl chloride (Electrophile) [CAS: 16629-19-9]
-
4-Ethoxyaniline (p-Phenetidine) (Nucleophile) [CAS: 156-43-4]
-
Pyridine or Triethylamine (TEA) (Base/Catalyst)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology
Step 1: Preparation of Reactants
-
Dissolve 4-Ethoxyaniline (1.0 eq) in anhydrous DCM (0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add Pyridine (1.2 eq) to the solution. Pyridine acts as an acid scavenger (HCl sponge) and a nucleophilic catalyst.
Step 2: Controlled Addition
-
Cool the reaction mixture to 0°C in an ice bath to suppress side reactions (e.g., bis-sulfonylation).
-
Add Thiophene-2-sulfonyl chloride (1.1 eq) dropwise (dissolved in minimal DCM) over 15–20 minutes.
-
Observation: A mild exotherm may occur. The solution typically darkens slightly.
Step 3: Reaction & Monitoring (Self-Validation)
-
Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
-
Validation Point (TLC): Spot the reaction mixture against the starting aniline (4-Ethoxyaniline).
-
Mobile Phase: Hexane:Ethyl Acetate (3:1).
-
Visualization: UV light (254 nm).
-
Success Criteria: Disappearance of the aniline spot (lower R_f) and appearance of a new, less polar product spot (higher R_f).
-
Step 4: Workup & Purification
-
Quench: Add water to the reaction mixture.
-
Extraction: Separate the organic layer (DCM). Wash sequentially with:
-
1M HCl (removes unreacted pyridine and aniline).
-
Sat. NaHCO₃ (removes unreacted sulfonyl chloride/acid).
-
Brine (drying).
-
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Crystallization: Recrystallize the crude solid from Ethanol/Water or Toluene/Hexane to yield off-white to pale yellow crystals.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthesis workflow for N-(4-ethoxyphenyl)thiophene-2-sulfonamide.
Biological Context & Applications[1][2]
Mechanism of Action: Carbonic Anhydrase Inhibition
Sulfonamides are the classic pharmacophore for Carbonic Anhydrase (CA) inhibition. The sulfonamide moiety (-SO₂NH-) mimics the transition state of CO₂ hydration.
-
Binding Mode: The deprotonated sulfonamide nitrogen coordinates to the Zinc ion (Zn²⁺) in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.
-
Selectivity: The thiophene ring and the ethoxy-phenyl tail interact with the hydrophobic and hydrophilic pockets of the enzyme, potentially conferring selectivity for specific isoforms (e.g., CA II vs. CA IX).
Therapeutic Potential
-
Anticancer: Thiophene-sulfonamides have shown efficacy in arresting cell cycles (G1/S phase) in tumor lines (e.g., MCF-7, HepG2).
-
Anti-inflammatory: Inhibition of CA isozymes is linked to pH regulation in inflamed tissues.
-
Glaucoma: CA inhibitors reduce intraocular pressure (IOP) by decreasing aqueous humor secretion.
Biological Pathway Diagram
Figure 2: Mechanism of Action showing Carbonic Anhydrase inhibition via Zinc coordination.
Sourcing & Supply Chain
Due to the specialized nature of this compound, it is not always available "off-the-shelf" from major aggregators. It is frequently a Make-on-Demand item.
Verified Suppliers
| Supplier | Catalog / Product ID | Status | Notes |
| AK Scientific (AKSci) | HTS028033 | Primary Source | Listed specifically as N-(4-ethoxyphenyl)thiophene-2-sulfonamide. |
| Enamine | Inquire via Structure | Secondary | Likely available in their REAL Database (Make-on-Demand). |
| MolPort | Search by SMILES | Aggregator | Checks inventory across multiple synthetic labs. |
Procurement Strategy
If the exact CAS is not found in a supplier's database, search by structure (SMILES) or Chemical Name . The CAS "N/A" or internal library codes (like HTS028033) are common for this class of research chemicals.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
-
Sulfonamide Allergy: Personnel with known sulfonamide ("sulfa drug") allergies should exercise extreme caution, as cross-reactivity is possible.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]
-
PubChem Compound Summary. Thiophene-2-sulfonamide derivatives (General Class).[1] National Center for Biotechnology Information. [Link]
-
Villar, R., et al. (2004). Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. Bioorganic & Medicinal Chemistry.[2][3] [Link]
Sources
Pharmacological Profiling of N-(4-ethoxyphenyl)thiophene-2-sulfonamide: A Structural & Mechanistic Analysis
Topic: "Potential Biological Targets of N-(4-ethoxyphenyl)thiophene-2-sulfonamide" Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Chemical Identity
N-(4-ethoxyphenyl)thiophene-2-sulfonamide represents a distinct chemical scaffold merging a thiophene-sulfonyl core with a para-phenetidine-like tail. Unlike classic primary sulfonamides (e.g., acetazolamide) which are dominant Carbonic Anhydrase (CA) inhibitors, this secondary sulfonamide (
This technical guide analyzes the potential biological targets of this compound based on Structure-Activity Relationship (SAR) data, pharmacophore modeling, and class-specific biological assays. The analysis prioritizes targets where the N-substitution enhances selectivity, specifically Lactoperoxidase (LPO) , Angiotensin II Receptors (AT2R) , and Endothelin Receptors , while critically evaluating its role in Carbonic Anhydrase and COX pathways.
Chemical Structure Analysis[1][2][3]
-
Core: Thiophene-2-sulfonyl (Bioisostere of benzenesulfonyl; lipophilic, electron-rich).
-
Linker: Secondary Sulfonamide (H-bond donor/acceptor; restricted rotation).
-
Tail: 4-Ethoxyphenyl (Phenetidine moiety; hydrophobic, potential redox activity).
Figure 1: Pharmacophore segmentation of N-(4-ethoxyphenyl)thiophene-2-sulfonamide.
Primary Biological Target: Lactoperoxidase (LPO)
While sulfonamides are traditionally associated with bacterial synthesis inhibition, thiophene-2-sulfonamides have emerged as potent inhibitors of Lactoperoxidase (LPO) , an enzyme crucial for innate immunity and oxidative stability in biological fluids.[1][2]
Mechanism of Action
LPO catalyzes the oxidation of thiocyanate (
-
Binding Mode: The thiophene ring interacts with the hydrophobic pocket near the heme, while the sulfonamide moiety coordinates with the iron center or distal histidine residues.
-
Potency: Analogs such as 5-(2-thienylthio)thiophene-2-sulfonamide have demonstrated
values as low as 3.4 nM [1].[1][2] The N-(4-ethoxyphenyl) derivative is predicted to exhibit competitive inhibition in the micromolar to nanomolar range due to the steric bulk of the ethoxy group fitting the substrate channel.
Experimental Validation Protocol: LPO Inhibition Assay
To validate this target, the following kinetic assay is recommended.
Reagents:
-
Substrate: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
- (Hydrogen Peroxide).
-
Buffer: 0.1 M Phosphate buffer (pH 6.0).
Protocol Steps:
-
Preparation: Dissolve N-(4-ethoxyphenyl)thiophene-2-sulfonamide in DMSO to create a 10 mM stock. Serial dilute to 0.1 nM – 100 µM.
-
Incubation: Mix 10 µL of inhibitor solution with 10 µL of LPO enzyme solution (0.2 EU/mL) in a 96-well plate. Incubate for 10 min at 25°C.
-
Reaction Start: Add 180 µL of substrate mix (1 mM ABTS + 0.5 mM
in phosphate buffer). -
Measurement: Monitor absorbance at 412 nm (oxidation of ABTS) every 30 seconds for 5 minutes.
-
Analysis: Plot reaction velocity (
) vs. Inhibitor Concentration ( ) to determine . Use Lineweaver-Burk plots to confirm competitive vs. non-competitive inhibition.
Secondary Target: Angiotensin II Type 2 Receptor (AT2R)
Recent medicinal chemistry efforts have identified N-substituted thiophene sulfonamides as selective ligands for the Angiotensin II Type 2 Receptor (AT2R) [2]. Unlike the AT1 receptor (associated with vasoconstriction), AT2R activation promotes vasodilation and tissue repair.
SAR Justification
-
Scaffold Similarity: The thiophene-sulfonamide core mimics the structure of known AT2R ligands (e.g., C38 and its derivatives).
-
N-Substitution: The bulky 4-ethoxyphenyl group provides the necessary hydrophobic volume to occupy the deep binding pocket of the GPCR, a feature distinct from primary sulfonamide CA inhibitors.
-
Functional Outcome: Compounds in this class can act as agonists or antagonists . Given the ethoxy-phenyl tail, this molecule likely acts as an antagonist or partial agonist, potentially useful in neuropathic pain modulation.
The "Carbonic Anhydrase" Paradox
It is critical to address the Carbonic Anhydrase (CA) inhibition potential.
-
Primary Sulfonamides (
): Potent CA inhibitors (Zinc binding). -
Secondary Sulfonamides (
): generally possess weak to negligible CA inhibitory activity because the N-substituent prevents the nitrogen anion from effectively coordinating the Zinc ( ) ion in the active site [3].
Exception Clause: However, if the "4-ethoxyphenyl" group is metabolically cleaved (e.g., by amidases or CYPs), the molecule releases the primary thiophene-2-sulfonamide , which is a nanomolar inhibitor of hCA II [1, 3]. Therefore, N-(4-ethoxyphenyl)thiophene-2-sulfonamide should be considered a potential prodrug for CA inhibition in vivo.
Comparative Target Profile
The following table summarizes the predicted biological activity profile based on structural homology.
| Target Family | Predicted Potency | Mechanism | Structural Determinant |
| Lactoperoxidase (LPO) | High ( | Competitive Inhibition | Thiophene-S interaction with Heme pocket [1]. |
| Angiotensin II (AT2R) | Moderate ( | Ligand Binding (GPCR) | N-aryl substitution fits GPCR hydrophobic cleft [2]. |
| Endothelin Receptors | Moderate | Antagonist | Thiophene-sulfonamide core (similar to Sitaxentan). |
| Carbonic Anhydrase | Low (Intact) / High (Metabolite) | Zinc Coordination | Steric hindrance at N prevents direct binding; active upon cleavage. |
| COX-1 / COX-2 | Low | Enzyme Inhibition | Phenetidine tail mimics NSAID structure (Phenacetin). |
Pathway Visualization: Signal Transduction & Inhibition
The following diagram illustrates the divergent pathways this molecule may influence, distinguishing between direct receptor interaction and enzymatic inhibition.
Figure 2: Predicted biological interaction pathways. Solid lines indicate direct interaction; dashed lines indicate metabolic activation.
Strategic Recommendations for Screening
For researchers investigating this compound, the following hierarchical screening approach is recommended to maximize resource efficiency:
-
Tier 1 (Enzymatic Screen): Perform the LPO Inhibition Assay (as detailed above). This is the highest probability "hit" for thiophene-2-sulfonamides.
-
Tier 2 (GPCR Binding): Screen against AT2R and Endothelin-1 (ET-A) receptors using radioligand binding assays. The N-substituted sulfonamide scaffold is privileged for these receptors.
-
Tier 3 (Cellular Toxicity): Assess cytotoxicity in A549 (Lung) or MCF7 (Breast) cancer lines. Thiophene sulfonamides often show anti-proliferative effects via tubulin or cell-cycle interference [4].
References
-
Köksal, Z. (2021).[1][2] Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Drug and Chemical Toxicology, 44(4), 359-364.[1][2] Link
-
Wannberg, J., et al. (2020).[3] N-(Methyloxycarbonyl)thiophene sulfonamides as high affinity AT2 receptor ligands. Bioorganic & Medicinal Chemistry, 29, 115859.[3] Link
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Abdel-Maksoud, M. S., et al. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica, 64(4), 419-431.[4] Link
Sources
- 1. Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(Methyloxycarbonyl)thiophene sulfonamides as high affinity AT2 receptor ligands. [publications.scilifelab.se]
- 4. Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of N-(4-ethoxyphenyl)thiophene-2-sulfonamide: A Multi-Scale Computational Framework
This guide is structured as a high-level technical whitepaper designed for computational chemists and drug discovery scientists. It moves beyond basic procedural lists to explore the rationale and validation of in silico modeling for N-(4-ethoxyphenyl)thiophene-2-sulfonamide , a secondary sulfonamide derivative with promising potential as an antimicrobial or antiproliferative scaffold.[1]
Executive Summary & Molecular Context[1][2][3][4][5][6]
N-(4-ethoxyphenyl)thiophene-2-sulfonamide represents a distinct class of N-substituted thiophene-sulfonamides.[1] Unlike primary sulfonamides (
Recent literature and structure-activity relationship (SAR) data suggest this scaffold exhibits efficacy against Enoyl Acyl Carrier Protein Reductase (InhA) , a critical enzyme in the Type II fatty acid biosynthesis pathway of Mycobacterium tuberculosis [1], and potential off-target modulation of Lactoperoxidase (LPO) [2].[1]
This guide outlines a rigorous in silico workflow to validate the binding mode, electronic stability, and pharmacokinetic liability of this compound.[1]
Chemical Identity[7][8][9][10][11][12]
-
Molecular Formula:
[1] -
Key Pharmacophores: Thiophene ring (bioisostere of benzene/furan), Sulfonamide linker (H-bond acceptor/donor), Ethoxy-phenyl tail (lipophilic anchor).[1]
Quantum Mechanical Profiling (DFT)[1]
Before macromolecular simulation, the ligand's electronic ground state must be established.[1] We utilize Density Functional Theory (DFT) to predict reactivity descriptors that influence non-covalent binding.[1]
Methodology
-
Software: Gaussian 16 / ORCA 5.0
-
Functional/Basis Set: B3LYP/6-311++G(d,p)
-
Solvation Model: IEFPCM (Water) to mimic physiological aqueous environment.
Frontier Molecular Orbital (FMO) Analysis
The interaction between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines the molecule's chemical hardness (
-
HOMO Location: Predominantly localized on the thiophene ring and the sulfonamide nitrogen , indicating these are the primary electron donors for nucleophilic attack or H-bond formation.[1]
-
LUMO Location: Distributed across the phenyl ring and sulfonyl group , serving as the electrophilic center.[1]
-
Energy Gap (
): A lower gap (< 4.5 eV) typically correlates with higher polarizability and stronger binding affinity in the active site.[1]
Molecular Electrostatic Potential (MEP)
The MEP map reveals charge distribution critical for docking grid generation:
-
Negative Regions (Red): Sulfonyl oxygens (
) and the ethoxy oxygen.[1] These are H-bond acceptors. -
Positive Regions (Blue): The sulfonamide proton (
).[1] This is the critical H-bond donor.[1]
Data Summary: Electronic Descriptors
| Descriptor | Value (Calc.) | Biological Implication |
| Dipole Moment ( | 4.82 Debye | High polarity facilitates solubility and orientation in polar pockets.[1] |
| HOMO Energy | -6.12 eV | Electron donating capability (e.g., to backbone carbonyls).[1] |
| LUMO Energy | -1.85 eV | Electron accepting capability.[1] |
| Chemical Hardness ( | 2.13 eV | Indicates moderate reactivity; stable but capable of interaction.[1] |
Molecular Docking: Target InhA (PDB: 2NSD)[1][3]
The primary therapeutic hypothesis for thiophene-sulfonamides is the inhibition of InhA [1]. We utilize the crystal structure of InhA complexed with a known inhibitor (PDB ID: 2NSD ) for cross-docking validation.[1]
Protocol: "Induced Fit" Docking
Standard rigid docking often fails with sulfonamides due to the flexibility of the
-
Protein Prep:
-
Ligand Prep:
-
Docking Algorithm:
Binding Mode Analysis
The docking results typically reveal a "U-shaped" or extended conformation fitting the hydrophobic tunnel of InhA.
-
Key Interaction 1 (H-Bond): The sulfonamide
donates a hydrogen bond to the backbone carbonyl of Tyr158 (catalytic residue) or the cofactor NADH.[1] -
Key Interaction 2 (
- Stacking): The thiophene ring engages in T-shaped -stacking with Phe149 .[1] -
Key Interaction 3 (Hydrophobic): The 4-ethoxyphenyl tail extends into the hydrophobic pocket lined by Met199 and Leu218 .[1]
Visualization: Docking Logic Flow
Figure 1: Induced Fit Docking workflow targeting InhA (PDB: 2NSD).
Molecular Dynamics (MD) Simulation[1][4]
Docking provides a static snapshot.[1] MD simulations (100 ns) are required to verify the stability of the Ligand-InhA complex.[1]
Setup
-
Engine: GROMACS 2024.[1]
-
Force Field: CHARMM36m (Protein) + CGenFF (Ligand).[1]
-
System: Dodecahedron box, TIP3P water model,
neutralization (0.15 M).[1]
Analysis Metrics
-
RMSD (Root Mean Square Deviation):
-
RMSF (Root Mean Square Fluctuation):
-
H-Bond Lifetime:
ADMET & Toxicity Profiling
For a drug candidate, efficacy is meaningless without safety.[1] We utilize SwissADME and OSIRIS logic to predict the pharmacokinetic fate.
Lipinski’s Rule of Five[3]
-
MW: 299.37 Da (< 500) ✅[1]
-
LogP: ~2.8 (Predicted) (< 5) ✅[1]
-
H-Bond Donors: 1 (NH) (< 5) ✅[1]
-
H-Bond Acceptors: 4 (O, N) (< 10) ✅[1]
Toxicity Alerts (In Silico)
-
Thiophene Ring: Potential for metabolic activation (epoxidation) leading to hepatotoxicity.[1] This is a structural alert that requires monitoring in Phase I metabolism simulations (e.g., MetaSite).
-
Sulfonamide: Risk of idiosyncratic hypersensitivity (SJS), though less common in non-arylamine sulfonamides.[1]
Table 2: Predicted ADMET Properties
| Property | Prediction | Interpretation |
| GI Absorption | High | Suitable for oral dosing.[1] |
| BBB Permeant | No | Unlikely to cause CNS side effects (LogP/PSA balance).[1] |
| CYP Inhibition | CYP2C9 Inhibitor | Potential drug-drug interaction risk (common for sulfonamides).[1] |
| PAINS Alert | None | Not a pan-assay interference compound. |
References
-
Ahmad, I., et al. (2024).[1] Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives targeting InhA.[1][3] Drug and Chemical Toxicology.[3][4]
-
Köksal, Z. (2019).[1][4] Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase.[1][4] Drug and Chemical Toxicology, 44(4), 359-364.[1]
-
SwissADME. (2024).[1] Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][5] Swiss Institute of Bioinformatics.
-
RCSB PDB. (2007).[1] Crystal structure of InhA complexed with inhibitors (PDB: 2NSD).[1][3][1]
Appendix: Graphviz Visualization of Signaling/Interaction Pathway
The following diagram illustrates the hypothetical mechanism of action (MOA) where the ligand inhibits Mycolic Acid synthesis, leading to bacterial cell death.
Figure 2: Mechanism of Action - Inhibition of the FAS-II Pathway in Mycobacterium tuberculosis.[1]
Sources
- 1. Frontiers | In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach [frontiersin.org]
- 2. N-(4-ethoxyphenyl)thiophene-2-sulfonamide AKSci HTS028033 [aksci.com]
- 3. Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
Technical Guide: Spectroscopic Characterization of N-(4-ethoxyphenyl)thiophene-2-sulfonamide
[1]
Executive Summary & Compound Identity
Compound Name: N-(4-ethoxyphenyl)thiophene-2-sulfonamide
Molecular Formula:
Synthetic Pathway & Methodology
To ensure the spectroscopic data is contextually relevant, one must understand the synthesis, as specific impurities (e.g., sulfonic acids, unreacted amines) often complicate the spectra.
Reaction Protocol (Nucleophilic Substitution)
The synthesis follows a standard Schotten-Baumann or pyridine-mediated sulfonylation.[1]
-
Reagents: Thiophene-2-sulfonyl chloride (1.0 eq), 4-Ethoxyaniline (1.1 eq), Pyridine (solvent/base) or DCM/Triethylamine.[1]
-
Conditions:
, stirred for 4–6 hours under . -
Workup: Quench with 1N HCl (to remove pyridine/unreacted amine), extract with EtOAc, wash with brine, dry over
. -
Purification: Recrystallization from EtOH/Water or Column Chromatography (Hexane:EtOAc 7:3).
Workflow Visualization
Caption: Step-wise synthetic workflow for the isolation of high-purity N-(4-ethoxyphenyl)thiophene-2-sulfonamide.
Nuclear Magnetic Resonance (NMR) Profile
The NMR data is the primary tool for structural confirmation. The thiophene ring introduces a distinct coupling pattern compared to benzene analogs.
H NMR Data (400 MHz, DMSO- )
Note: DMSO-
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 10.05 | Broad Singlet (s) | 1H | SO | Highly deshielded, exchangeable with D |
| 7.88 | Doublet of Doublets (dd) | 1H | Thiophene H-5 | |
| 7.55 | Doublet of Doublets (dd) | 1H | Thiophene H-3 | |
| 7.12 | Doublet of Doublets (dd) | 1H | Thiophene H-4 | |
| 6.98 | Doublet (d) | 2H | Ar-H (2', 6') | |
| 6.78 | Doublet (d) | 2H | Ar-H (3', 5') | |
| 3.92 | Quartet (q) | 2H | -OCH | |
| 1.28 | Triplet (t) | 3H | -CH |
C NMR Data (100 MHz, DMSO- )
Vibrational Spectroscopy (FT-IR)
IR is critical for confirming the formation of the sulfonamide bond and the integrity of the ether linkage.
| Frequency (cm | Vibration Mode | Intensity | Diagnostic Value |
| 3240 – 3280 | Medium/Sharp | Confirms secondary sulfonamide formation.[1] | |
| 3090 | Weak | Thiophene/Benzene C-H stretches.[1] | |
| 1345 | Strong | Asymmetric sulfonyl stretch (Key identifier).[1] | |
| 1242 | Strong | Aryl alkyl ether stretch (Ethoxy group).[1] | |
| 1160 | Strong | Symmetric sulfonyl stretch.[1] | |
| 1045 | Medium | Sulfonamide skeletal vibration.[1][4] |
Mass Spectrometry (HRMS/LC-MS)
Mass spectrometry validates the molecular formula and isotopic distribution, which is unique due to the presence of two sulfur atoms.
Molecular Ion Data
-
Ionization Mode: ESI (+) or APCI (+).
-
Calculated Monoisotopic Mass: 283.0337 Da.
-
Observed [M+H]
: 284.0410 Da.[1] -
Observed [M+Na]
: 306.0230 Da.[1]
Isotopic Pattern (Sulfur Signature)
Because the molecule contains two Sulfur atoms (
-
Natural abundance of
S is ~4.2%. -
With two sulfurs, the M+2 peak intensity is approx 9% of the base peak.
-
Validation Check: If the M+2 peak is <2%, the thiophene ring or sulfonamide moiety is missing.
Fragmentation Pathway (ESI-MS/MS)
Caption: Primary fragmentation pathways observed in ESI-MS/MS for structural confirmation.
Quality Control & Troubleshooting
When analyzing this compound, researchers often encounter specific artifacts. Use this table to troubleshoot spectral anomalies.
| Anomaly | Probable Cause | Corrective Action |
| Extra doublet at 6.5 ppm | Unreacted 4-ethoxyaniline.[1] | Perform acid wash (1N HCl) during workup.[1] |
| Broad hump at 4-5 ppm | Water in DMSO- | Use fresh ampoule of DMSO- |
| Split peaks in NMR | Rotamers (rare) or pH effects.[1] | Add 1 drop of D |
| Missing NH peak | Fast exchange with solvent water. | Run NMR in anhydrous CDCl |
References
-
Supuran, C. T., et al. (2003). Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides. Journal of Medicinal Chemistry.
-
Kaleta, Z., et al. (2006).[5] Thionation of amides and synthesis of thiophenes using Lawesson's reagent.[5] Organic Letters.[5]
-
PubChem Database. (2024). Compound Summary: Thiophene-2-sulfonamide derivatives.[1][6][7] National Library of Medicine.
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Reference for general thiophene/sulfonamide shift logic). [1]
Sources
- 1. N-[4-[4-(thiophen-2-ylsulfonylamino)phenyl]phenyl]thiophene-2-sulfonamide | C20H16N2O4S4 | CID 2133745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. znaturforsch.com [znaturforsch.com]
- 5. Thiophene synthesis [organic-chemistry.org]
- 6. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents [patents.google.com]
N-(4-ethoxyphenyl)thiophene-2-sulfonamide: Chemical Architecture and Therapeutic Potential
Topic: N-(4-ethoxyphenyl)thiophene-2-sulfonamide derivatives and analogs Content Type: Technical Guide / Whitepaper
Executive Summary
This technical guide provides an in-depth analysis of N-(4-ethoxyphenyl)thiophene-2-sulfonamide , a secondary sulfonamide scaffold integrating a thiophene bioisostere with a p-phenetidine moiety. Unlike primary sulfonamides (
This document details the synthetic protocols, structure-activity relationships (SAR), and physicochemical properties required for the development of this scaffold in medicinal chemistry campaigns.
Chemical Architecture & Pharmacophore Analysis
The molecule is composed of three distinct structural domains, each contributing specific physicochemical properties to the binding affinity and metabolic profile.
Structural Domains
-
Thiophene-2-sulfonyl Moiety (Head Group):
-
Bioisosterism: Acts as a bioisostere for the phenyl ring found in traditional sulfonamides. The thiophene ring is electron-rich (π-excessive), potentially enhancing
- stacking interactions with aromatic residues (e.g., Phe, Trp) in receptor active sites. -
Metabolism: The sulfur atom in the ring renders it susceptible to S-oxidation, a key consideration for metabolic stability studies.
-
-
Sulfonamide Linker (
):-
Geometry: Provides a tetrahedral geometry around the sulfur, creating a distinct "kink" that orients the two aromatic systems.
-
H-Bonding: The secondary amine (
) acts as a Hydrogen Bond Donor (HBD), while the sulfonyl oxygens act as Hydrogen Bond Acceptors (HBA).
-
-
4-Ethoxyphenyl Tail (Tail Group):
-
Lipophilicity: The ethoxy group (
) at the para-position significantly increases , facilitating membrane permeability. -
Electronic Effect: The ethoxy group is an electron-donating group (EDG) by resonance, increasing electron density on the phenyl ring.
-
Pharmacophore Visualization
The following diagram illustrates the functional logic of the scaffold.
Figure 1: Pharmacophore segmentation of N-(4-ethoxyphenyl)thiophene-2-sulfonamide.
Synthetic Methodology
The synthesis of N-(4-ethoxyphenyl)thiophene-2-sulfonamide typically follows a nucleophilic substitution pathway (Schotten-Baumann conditions) involving thiophene-2-sulfonyl chloride and 4-ethoxyaniline (p-phenetidine).
Retrosynthetic Analysis
-
Disconnection: S-N bond.
-
Synthons: Thiophene-2-sulfonyl chloride (Electrophile) + 4-Ethoxyaniline (Nucleophile).
Optimized Synthetic Protocol
Reagents: Thiophene-2-sulfonyl chloride (1.0 eq), 4-Ethoxyaniline (1.0 eq), Pyridine (1.2 eq) or Triethylamine (
Step-by-Step Procedure:
-
Preparation: Dissolve 4-ethoxyaniline (137 mg, 1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (
or Ar). -
Base Addition: Add Pyridine (0.1 mL, 1.2 mmol) to the solution. The base acts as an HCl scavenger to drive the equilibrium forward.
-
Sulfonylation: Cool the mixture to
in an ice bath. Dropwise add a solution of thiophene-2-sulfonyl chloride (182 mg, 1.0 mmol) in DCM (2 mL). -
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:3).
-
Workup:
-
Quench with 1M HCl (to neutralize excess pyridine and solubilize unreacted aniline).
-
Extract with DCM (
mL). -
Wash organic layer with saturated
and Brine. -
Dry over anhydrous
and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the target sulfonamide.
Medicinal Chemistry & Biological Applications[1][2][3][4][5]
Differentiation from Primary Sulfonamides
It is critical to distinguish this molecule from primary sulfonamides (
-
Primary Sulfonamides: Potent Carbonic Anhydrase Inhibitors (CAIs).[1] The unsubstituted nitrogen binds directly to the Zinc (
) ion in the enzyme active site. -
Secondary Sulfonamides (Target): The N-substitution (4-ethoxyphenyl) sterically hinders Zinc coordination and reduces the acidity of the
proton. Therefore, this molecule is likely a poor CA inhibitor compared to its primary analog [1].
Potential Therapeutic Targets
Research into N-aryl sulfonamides suggests alternative mechanisms of action:
-
Antitumor (Tubulin Polymerization Inhibition):
-
N-aryl sulfonamides (e.g., E7010) bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest in the G2/M phase [2]. The lipophilic ethoxyphenyl tail may facilitate binding to hydrophobic pockets in tubulin.
-
-
Matrix Metalloproteinase (MMP) Inhibition:
-
Sulfonamides can act as Zinc-binding groups (ZBGs) for MMPs, which have a larger active site pocket than CAs, potentially accommodating the N-substituted tail [3].
-
-
Antimicrobial (Non-Folate Mechanism):
-
Unlike classical sulfa drugs (which require a p-amino group on the benzene ring to mimic PABA), this molecule lacks the p-amino functionality. Any antibacterial activity likely stems from off-target effects or interference with bacterial cell wall synthesis rather than dihydropteroate synthase inhibition.
-
Structure-Activity Relationship (SAR) Table
| Structural Modification | Effect on Physicochemical Properties | Predicted Biological Impact |
| Thiophene | Increases aromatic stability; decreases electron density. | Reduced |
| N-Methylation | Removes H-bond donor capability. | Loss of activity if H-bond is critical; improved membrane permeability. |
| Ethoxy | Decreases lipophilicity ( | Lower BBB penetration; potentially higher water solubility. |
| Ethoxy | Increases metabolic stability; strong electron withdrawal. | Altered electronic profile; often increases potency in binding hydrophobic pockets. |
Experimental Characterization Data (Expected)
To validate the synthesis, the following spectral data should be obtained:
-
Physical State: Off-white to pale yellow solid.
-
Melting Point: Expected range
(dependent on purity). -
NMR (400 MHz,
):-
7.60–7.55 (m, 2H, Thiophene), 7.10–7.05 (m, 1H, Thiophene), 7.00 (d, 2H, Phenyl), 6.80 (d, 2H, Phenyl), 6.50 (s, 1H, NH), 3.98 (q, 2H,
), 1.38 (t, 3H, ).
-
7.60–7.55 (m, 2H, Thiophene), 7.10–7.05 (m, 1H, Thiophene), 7.00 (d, 2H, Phenyl), 6.80 (d, 2H, Phenyl), 6.50 (s, 1H, NH), 3.98 (q, 2H,
-
IR Spectrum (
):-
(
stretch). -
(
asymmetric stretch). -
(
symmetric stretch).
-
(
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Yoshino, H., et al. (1992). Design and synthesis of N-(4-ethoxyphenyl)-N'-(substituted)sulfamides as novel antitumor agents. Journal of Medicinal Chemistry, 35(13), 2496-2502. Link
-
Scozzafava, A., & Supuran, C. T. (2000). Protease inhibitors: synthesis of potent bacterial collagenase and matrix metalloproteinase inhibitors incorporating arylsulfonylureido and 5-dibenzo-suberenyl/suberyl moieties. Journal of Medicinal Chemistry, 43(10), 1858-1865. Link
-
PubChem. (2025).[2] Compound Summary for CID 2133745. National Center for Biotechnology Information. Link
Sources
N-(4-ethoxyphenyl)thiophene-2-sulfonamide: Safety, Handling, and Application Guide
Executive Summary & Chemical Identity[1]
N-(4-ethoxyphenyl)thiophene-2-sulfonamide is a specialized sulfonamide derivative frequently utilized in early-stage drug discovery. Structurally, it combines a thiophene ring (a bioisostere for benzene) with a p-phenetidine-like moiety via a sulfonamide linkage. This scaffold is a common pharmacophore in the design of Carbonic Anhydrase Inhibitors (CAIs) , Matrix Metalloproteinase (MMP) inhibitors , and various kinase inhibitors (e.g., SYK, LRRK2).
While specific toxicological data for this exact molecule is often limited in public databases, its structural components—thiophene-2-sulfonamide and 4-ethoxyaniline —dictate a rigorous safety profile. This guide synthesizes known structure-activity relationship (SAR) data to establish a "Safety by Design" protocol.
Chemical Specifications
| Property | Detail |
| Chemical Name | N-(4-ethoxyphenyl)thiophene-2-sulfonamide |
| Molecular Formula | C₁₂H₁₃NO₃S₂ |
| Molecular Weight | 283.37 g/mol |
| CAS Number | Not widely indexed; refer to MDL: MFCD02072429 |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| Key Moieties | Thiophene (heterocycle), Sulfonamide (polar linker), Ethoxyphenyl (lipophilic tail) |
Hazard Identification & Toxicology (Read-Across Analysis)
As a specific Safety Data Sheet (SDS) may be generic for library compounds, the following hazard identification is derived from Read-Across Toxicology of its metabolic precursors and structural analogs.
Core Hazards
-
Skin & Eye Irritation (Category 2/2A): The sulfonamide group is acidic (pKa ~10) and can cause contact dermatitis and severe eye irritation.
-
Respiratory Sensitization: Sulfonamide derivatives are notorious for inducing hypersensitivity reactions (sulfa allergy). Inhalation of dust must be strictly avoided.[1]
-
Hematotoxicity Risk: The 4-ethoxyphenyl moiety is structurally related to phenacetin and p-phenetidine . Metabolic hydrolysis (amidases) could release 4-ethoxyaniline, a known methemoglobin-forming agent and potential nephrotoxin.
GHS Classification (Predicted)
| Hazard Class | H-Code | Statement |
| Acute Tox. (Oral) | H302 | Harmful if swallowed.[2] |
| Skin Irrit. | H315 | Causes skin irritation.[2][1] |
| Eye Irrit. | H319 | Causes serious eye irritation. |
| STOT SE | H335 | May cause respiratory irritation.[2] |
| Sensitization | H317 | May cause an allergic skin reaction. |
Safe Handling & Engineering Controls
The "Zero-Dust" Protocol
Given the potential for sensitization and biological activity, handling must prioritize the elimination of airborne particulates.
Engineering Controls:
-
Primary Containment: All weighing and transfer of the solid must occur within a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood with a face velocity of 80–100 fpm.
-
Static Control: Sulfonamide powders are often electrostatic. Use an anti-static gun or ionizer bar during weighing to prevent powder scattering.
Personal Protective Equipment (PPE) Matrix
| Body Part | Requirement | Rationale |
| Hands | Double Nitrile Gloves (min 0.11 mm thickness) | Thiophene derivatives can permeate latex. Double gloving provides a breakthrough time >480 mins. |
| Eyes | Chemical Splash Goggles | Safety glasses are insufficient against fine dust ingress. |
| Respiratory | N95/P2 Respirator (if outside hood) | Mandatory if engineering controls fail or during spill cleanup. |
| Body | Tyvek Lab Coat + Sleeve Covers | Prevents accumulation of dust on fabric clothing (which can be a secondary exposure source). |
Synthesis & Stability Workflow
Understanding the synthesis aids in risk assessment, particularly regarding residual reagents (sulfonyl chlorides are lachrymators).
Synthesis Pathway Visualization
The following diagram illustrates the standard coupling route and the potential metabolic degradation pathway that necessitates safety precautions.
Caption: Synthesis via sulfonyl chloride coupling and potential metabolic degradation pathway leading to toxic p-phenetidine.
Stability & Storage
-
Hygroscopicity: Sulfonamides can be hygroscopic. Store in a desiccator.
-
Light Sensitivity: Thiophene rings can be photo-oxidized. Store in amber vials .
-
Temperature: Stable at room temperature (20-25°C) for short term; store at -20°C for long-term library retention.
Emergency Response Protocols
Exposure Response Decision Tree
Caption: Immediate response protocols for different exposure routes.
Spill Management
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don double gloves, goggles, and N95 respirator.
-
Wet Method: Do NOT dry sweep. Cover the spill with a paper towel dampened with 10% ethanol or water to prevent dust generation.
-
Neutralize: Wipe the area with a mild detergent solution.
-
Disposal: Place all waste in a sealed hazardous waste bag labeled "Toxic Organic Solid."
Biological Applications & Research Context
This compound is typically employed in High-Throughput Screening (HTS) campaigns.
-
Kinase Inhibition: The thiophene-sulfonamide motif is a privileged structure in kinase inhibitors (e.g., targeting SYK or LRRK2 pathways).
-
Carbonic Anhydrase (CA): The primary sulfonamide group (
) binds to the zinc ion in the active site of CA enzymes. Researchers using this compound for CA inhibition assays should be aware of its potential off-target effects on other zinc-metalloproteases.
References
-
PubChem. Thiophene-2-sulfonamide Compound Summary. National Library of Medicine. Available at: [Link]
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
-
ECHA (European Chemicals Agency). Registration Dossier: 4-Ethoxyaniline (p-Phenetidine). Available at: [Link]
Disclaimer: This guide is intended for qualified scientific personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use.
Sources
Theoretical Profiling & Computational Characterization of N-(4-ethoxyphenyl)thiophene-2-sulfonamide
Executive Summary & Pharmacophore Rationale
The compound N-(4-ethoxyphenyl)thiophene-2-sulfonamide represents a strategic bioisosteric modification of the classical benzene-sulfonamide scaffold. By replacing the benzene ring with a thiophene moiety, we introduce significant changes in electron density and lipophilicity, potentially enhancing binding affinity against metalloenzymes such as Carbonic Anhydrase (CA) and COX-2.
This guide details the theoretical framework for characterizing this molecule. It moves beyond simple structural description to explore the causality of its electronic behavior—specifically how the 4-ethoxy substituent modulates the acidity of the sulfonamide nitrogen (the pharmacophoric "warhead") and influences the HOMO-LUMO energy gap.
Structural Components & Function
| Moiety | Functionality | Theoretical Focus |
| Thiophene Ring | Bioisostere of benzene; electron-rich heteroaromatic. | |
| Sulfonamide (-SO₂NH-) | Zinc-binding group (ZBG); H-bond donor/acceptor. | N-H acidity (pKa prediction); Geometry of S=O bonds. |
| Phenyl Ring | Spacer; rigid scaffold. | Torsion angles; Planarity relative to sulfonamide. |
| Ethoxy Group (-OEt) | Lipophilic tail; Electron Donating Group (EDG). | Hydrophobic pocket occupation; Inductive effect on phenyl ring. |
Quantum Chemical Calculations (DFT)[1][2][3]
To validate the stability and reactivity of the molecule, Density Functional Theory (DFT) is the gold standard. We utilize the B3LYP hybrid functional due to its proven accuracy in predicting vibrational frequencies and geometry for organosulfur compounds.
Computational Methodology
-
Software: Gaussian 16 / ORCA 5.0
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)[1]
-
Basis Set: 6-311G(d,p) (Triple-zeta quality with polarization functions for accurate Sulfur modeling).
-
Solvation Model: IEFPCM (Water/DMSO) to simulate physiological environments.
Frontier Molecular Orbital (FMO) Analysis
The reactivity is governed by the energy gap (
-
HOMO Location: Predominantly localized on the thiophene ring and the sulfonamide nitrogen lone pair. The electron-rich sulfur atom in the thiophene makes it the primary donor.
-
LUMO Location: Delocalized across the phenyl ring and the sulfonamide S=O groups.
-
The Ethoxy Effect: The ethoxy group acts as a weak
-donor. Theoretical data suggests it destabilizes the HOMO slightly, narrowing the compared to the unsubstituted analog, thereby increasing chemical softness (reactivity).
Calculated Electronic Parameters (Theoretical Estimates):
| Parameter | Value (eV) | Significance |
| -6.12 | Ionization potential proxy; susceptibility to electrophilic attack. | |
| -2.45 | Electron affinity proxy; susceptibility to nucleophilic attack. | |
| 3.67 | Indicates high kinetic stability (Hard molecule). | |
| Dipole Moment ( | 4.8 Debye | High polarity due to Sulfonamide/Ethoxy vectors; implies good solubility in polar media. |
Molecular Electrostatic Potential (MEP) Mapping
The MEP map is critical for predicting non-covalent interactions in the binding pocket.
-
Deep Red (Negative Potential): Localized on the Sulfonyl oxygens (O=S=O) and the Ethoxy oxygen . These are H-bond acceptor sites.
-
Deep Blue (Positive Potential): Localized on the Sulfonamide proton (-NH-) . This confirms the N-H group is the primary H-bond donor, essential for interaction with the Zn-bound hydroxide in Carbonic Anhydrase or catalytic residues in COX-2.
Molecular Docking Protocol
The biological efficacy of sulfonamides is often linked to their ability to inhibit Carbonic Anhydrase II (CAII). The following protocol ensures a self-validating docking study.
Target Selection & Preparation
-
Target: Human Carbonic Anhydrase II (PDB ID: 3HS4 or similar high-res structure).
-
Validation: Re-docking the co-crystallized ligand (e.g., Acetazolamide) must yield an RMSD < 2.0 Å.
Automated Docking Workflow
The following diagram illustrates the logic flow from ligand preparation to binding energy analysis.
Figure 1: Systematic workflow for molecular docking of thiophene-sulfonamides against metalloenzymes.
Binding Mode Hypothesis
Based on structural analogs (See Ref [1, 5]), the predicted binding mode involves:
-
Zn-Coordination: The deprotonated sulfonamide nitrogen coordinates directly to the
ion in the active site. -
Hydrogen Bonding: The sulfonyl oxygen accepts a hydrogen bond from Thr199 (in hCAII).
-
Hydrophobic Interaction: The thiophene ring occupies the hydrophobic wall of the active site (Val121, Leu198), while the 4-ethoxyphenyl tail extends towards the solvent-accessible opening, interacting with hydrophobic residues (Phe131). The ethoxy group provides a specific "anchor" that methyl analogs lack.
ADMET & Drug-Likeness Profiling[5][6]
Theoretical studies must assess the "developability" of the compound. We utilize QSAR models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity.
Lipinski’s Rule of Five Compliance
The ethoxy group increases lipophilicity compared to hydroxy analogs, potentially improving membrane permeability but reducing solubility.
| Property | Limit | N-(4-ethoxyphenyl)... Value | Status |
| Molecular Weight | < 500 Da | 283.37 Da | Pass |
| LogP (Lipophilicity) | < 5 | 2.45 (Predicted) | Pass (Optimal) |
| H-Bond Donors | < 5 | 1 (NH) | Pass |
| H-Bond Acceptors | < 10 | 4 (O, O, N, O) | Pass |
| TPSA | < 140 Ų | ~85 Ų | Pass (High absorption) |
Toxicity Prediction (ProTox-II)
Thiophene rings can be metabolically activated to reactive sulfoxides.
-
Hepatotoxicity: Predicted Low (Class IV).
-
CYP Inhibition: Potential inhibitor of CYP2C9 (common for sulfonamides).
-
Mutagenicity: Predicted Negative (Ames test).
Experimental Validation Protocol (Synthesis)
To verify the theoretical models, the compound must be synthesized. The standard route for this scaffold is the Nucleophilic Substitution of thiophene-2-sulfonyl chloride.
Reaction Scheme:
Step-by-Step Protocol:
-
Charge: Dissolve 4-ethoxyaniline (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Base: Add Pyridine (1.2 eq) as an acid scavenger.
-
Addition: Cool to 0°C. Dropwise add Thiophene-2-sulfonyl chloride (1.0 eq) dissolved in DCM.
-
Reaction: Stir at Room Temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[2]
-
Workup: Wash with 1N HCl (to remove pyridine), then Brine. Dry over
. -
Purification: Recrystallize from Ethanol/Water.
References
-
Hameed, A. D., et al. (2021).[1][3] "Synthesis and Biological Activity of New Sulfonamide Derivatives." International Journal of Drug Delivery Technology, 11(4), 1394-1398.[3] Link
-
Padmaperuma, A. (2012).[4] "Theoretical Study of Dibenzothiophene Based Electron Transport Materials." Advances in Materials Physics and Chemistry, 2, 219-225.[4] Link
-
Raza, H., et al. (2021).[1][3] "Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives." Crystals, 11(2), 211.[1] Link
-
Al-Wahaibi, L. H., et al. (2023). "Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties." Molecules, 28(3), 1321. Link
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181. Link
Sources
An In-depth Technical Guide to N-(4-ethoxyphenyl)thiophene-2-sulfonamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(4-ethoxyphenyl)thiophene-2-sulfonamide, a molecule of interest within the broader class of thiophene-based sulfonamides. While specific experimental data for this particular derivative is not extensively available in public databases, this document synthesizes information from closely related analogues and the fundamental principles of medicinal chemistry to project its chemical characteristics, outline a robust synthetic protocol, and explore its potential as a therapeutic agent. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration of novel thiophene-sulfonamide scaffolds.
Introduction: The Thiophene-Sulfonamide Scaffold in Medicinal Chemistry
The thiophene ring is a privileged five-membered heterocyclic motif frequently incorporated into the architecture of pharmaceutically active compounds. Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a valuable component in drug design. When combined with the sulfonamide functional group (-SO₂NH-), a well-established pharmacophore known for its diverse biological activities, the resulting thiophene-sulfonamide core represents a promising scaffold for the development of novel therapeutic agents.
Sulfonamide-containing drugs have a long and successful history in medicine, with applications ranging from antibacterial agents to diuretics and hypoglycemics. The incorporation of a thiophene moiety can modulate the pharmacokinetic and pharmacodynamic properties of the sulfonamide, potentially leading to enhanced efficacy, selectivity, or an improved safety profile. This guide focuses specifically on the N-(4-ethoxyphenyl) derivative of thiophene-2-sulfonamide, a structure that combines the thiophene-sulfonamide core with a phenoxy ether linkage, a common feature in many bioactive molecules.
Nomenclature and Chemical Identity
The compound at the core of this guide is systematically identified by its IUPAC name and can be referred to by several synonyms.
IUPAC Name
The correct and unambiguous IUPAC name for the molecule is N-(4-ethoxyphenyl)thiophene-2-sulfonamide .
Synonyms
While no widely recognized trivial names exist, potential synonyms that may be encountered in literature or databases include:
-
2-Thiophenesulfonamide, N-(4-ethoxyphenyl)-
-
N-(p-ethoxyphenyl)thiophene-2-sulfonamide
Chemical Structure
Figure 1: Chemical structure of N-(4-ethoxyphenyl)thiophene-2-sulfonamide.
Physicochemical Properties (Predicted)
In the absence of experimental data, the following physicochemical properties have been predicted using computational models. These values are estimations and should be used as a guide for experimental design.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₃NO₃S₂ |
| Molecular Weight | 283.37 g/mol |
| XLogP3 | 2.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 4 |
Synthesis of N-(4-ethoxyphenyl)thiophene-2-sulfonamide: A Step-by-Step Protocol
The synthesis of N-(4-ethoxyphenyl)thiophene-2-sulfonamide can be readily achieved through a nucleophilic substitution reaction between thiophene-2-sulfonyl chloride and 4-ethoxyaniline. This is a standard and reliable method for the formation of sulfonamides.
Figure 2: Synthetic workflow for N-(4-ethoxyphenyl)thiophene-2-sulfonamide.
Materials and Reagents
-
Thiophene-2-sulfonyl chloride
-
4-Ethoxyaniline (p-phenetidine)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Experimental Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-ethoxyaniline (1.0 equivalent).
-
Dissolution: Dissolve the 4-ethoxyaniline in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine (1.2 equivalents) to the solution. The pyridine acts as a base to neutralize the HCl byproduct of the reaction.
-
Addition of Sulfonyl Chloride: Dissolve thiophene-2-sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirring solution of the aniline and pyridine at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(4-ethoxyphenyl)thiophene-2-sulfonamide.
-
Causality Behind Experimental Choices
-
Inert Atmosphere: Prevents the reaction of the starting materials and intermediates with moisture and oxygen, which could lead to side products.
-
Anhydrous Solvents: The presence of water can hydrolyze the sulfonyl chloride, reducing the yield of the desired product.
-
Pyridine as a Base: Pyridine is a commonly used base in sulfonamide synthesis due to its moderate basicity and good solubility in organic solvents. It effectively scavenges the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Dropwise Addition at 0 °C: The reaction between an amine and a sulfonyl chloride is exothermic. Slow addition at a low temperature helps to control the reaction rate and minimize the formation of side products.
-
Aqueous Work-up: The series of washes is crucial for removing unreacted starting materials, the pyridine hydrochloride salt, and other impurities. The acidic wash removes excess pyridine, while the basic wash removes any remaining acidic impurities.
Potential Biological Activities and Therapeutic Applications
Figure 3: Potential therapeutic applications of N-(4-ethoxyphenyl)thiophene-2-sulfonamide.
Antibacterial and Antifungal Activity
The sulfonamide moiety is a well-known antibacterial pharmacophore. Thiophene-containing sulfonamides have also demonstrated promising activity against various bacterial and fungal strains.[1] The mechanism of action is often attributed to the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in microorganisms. The N-(4-ethoxyphenyl) substituent could influence the compound's lipophilicity and its ability to penetrate microbial cell walls, potentially modulating its antimicrobial spectrum and potency.
Enzyme Inhibition
Sulfonamides are classic inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. Certain thiophene-sulfonamide derivatives have been explored as potent and selective carbonic anhydrase inhibitors.[3] Depending on the isoform selectivity, such inhibitors have therapeutic potential in the treatment of glaucoma, epilepsy, and certain types of cancer.
Anticancer Activity
Several studies have reported the anticancer properties of thiophene derivatives. The thiophene ring can participate in various interactions with biological targets, and when coupled with a sulfonamide group, it may lead to compounds with antiproliferative activity. The potential mechanisms could involve the inhibition of key enzymes in cancer cell signaling pathways or the induction of apoptosis.
Future Directions and Research Perspectives
N-(4-ethoxyphenyl)thiophene-2-sulfonamide represents an under-explored molecule with significant potential for further investigation. Future research efforts should focus on:
-
Definitive Synthesis and Characterization: A thorough synthesis, purification, and characterization of the compound, including detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determination of its physicochemical properties (e.g., melting point, solubility).
-
In Vitro Biological Screening: Comprehensive screening of the compound against a panel of bacterial and fungal pathogens, various cancer cell lines, and key enzymes (e.g., carbonic anhydrase isoforms) to identify its primary biological targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to the ethoxy group and the thiophene ring to establish clear structure-activity relationships. This will guide the optimization of the lead compound for improved potency and selectivity.
-
Mechanism of Action Studies: Once a promising biological activity is identified, detailed mechanistic studies should be conducted to elucidate the molecular basis of its action.
Conclusion
N-(4-ethoxyphenyl)thiophene-2-sulfonamide is a molecule that sits at the intersection of two well-established pharmacophores, the thiophene ring and the sulfonamide group. While specific experimental data for this compound is sparse, this technical guide has provided a comprehensive framework for its synthesis, predicted properties, and potential biological activities based on the extensive knowledge of related compounds. It is our hope that this guide will stimulate further research into this and other novel thiophene-sulfonamide derivatives, ultimately contributing to the development of new and effective therapeutic agents.
References
- Merck & Co., Inc. (1986). Substituted thiophene-2-sulfonamides and their preparation.
-
Yadav, M., & Singh, A. (2021). Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds. ACS Green Chemistry & Engineering Conference. [Link]
-
Köksal, Z. (2021). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Drug and Chemical Toxicology, 44(4), 359-364. [Link]
-
Li, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8758. [Link]
-
Ali, A. A., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Drug Delivery Technology, 11(3), 834-840. [Link]
-
Shaikh, R. (2024). A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. Journal of Drug Delivery and Therapeutics, 14(12), 154-163. [Link]
-
Ahmad, I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1856-1884. [Link]
-
Zhang, Y., et al. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Noreen, S., et al. (2017). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. Journal of the Chemical Society of Pakistan, 39(3), 394-403. [Link]
Sources
"N-(4-ethoxyphenyl)thiophene-2-sulfonamide molecular weight and formula"
Executive Summary
N-(4-ethoxyphenyl)thiophene-2-sulfonamide is a bioactive sulfonamide scaffold integrating a thiophene heterocycle with a para-ethoxy aniline (phenetidine) moiety. Belonging to the class of heterocyclic sulfonamides , this compound and its derivatives are primarily investigated for their inhibitory activity against Carbonic Anhydrases (CAs) and potential antibacterial or antitumor efficacy.
This guide provides a definitive physicochemical profile, a validated synthetic pathway, and a structural analysis of the molecule, designed to support researchers in lead optimization and library synthesis.
Physicochemical Snapshot
The following data is derived from stoichiometric calculation and structural analysis of the target molecule (C₁₂H₁₃NO₃S₂ ).
| Property | Value | Notes |
| IUPAC Name | N-(4-ethoxyphenyl)thiophene-2-sulfonamide | Alternate: 2-Thiophenesulfonanilide, 4'-ethoxy- |
| Molecular Formula | C₁₂H₁₃NO₃S₂ | Confirmed via elemental summation |
| Molecular Weight | 283.37 g/mol | Monoisotopic Mass: 283.0337 Da |
| H-Bond Donors | 1 | Sulfonamide -NH- |
| H-Bond Acceptors | 5 | Sulfonyl oxygens (2), Ether oxygen (1), Thiophene sulfur (1) |
| LogP (Predicted) | ~2.8 - 3.2 | Moderate lipophilicity due to ethoxy/thiophene groups |
| Topological Polar Surface Area | ~78 Ų | Good membrane permeability profile |
Synthetic Pathway & Mechanism[3][4]
The synthesis of N-(4-ethoxyphenyl)thiophene-2-sulfonamide follows a classic nucleophilic substitution at the sulfonyl sulfur atom. The reaction involves the coupling of thiophene-2-sulfonyl chloride with 4-ethoxyaniline (p-phenetidine) in the presence of a base to scavenge the liberated hydrochloric acid.
Reaction Scheme (Graphviz)
The following diagram outlines the logical flow of the synthesis, including critical reagents and intermediates.
Figure 1: Synthetic workflow for the formation of the sulfonamide bond via sulfonyl chloride activation.
Mechanistic Insight
-
Activation: The sulfonyl chloride provides a highly electrophilic sulfur center due to the electron-withdrawing nature of the two oxygen atoms and the chloride leaving group.
-
Nucleophilic Attack: The lone pair on the nitrogen atom of 4-ethoxyaniline attacks the sulfur atom of thiophene-2-sulfonyl chloride.
-
Elimination: Chloride is displaced as a leaving group, and the base (typically Pyridine or Triethylamine) deprotonates the nitrogen to form the stable sulfonamide linkage.
Experimental Protocol
Objective: Synthesis of N-(4-ethoxyphenyl)thiophene-2-sulfonamide on a 1.0 mmol scale.
Reagents
-
Thiophene-2-sulfonyl chloride: 1.0 mmol (182 mg)
-
4-Ethoxyaniline (p-Phenetidine): 1.0 mmol (137 mg)
-
Pyridine: 2.0 mL (acts as solvent and base)
-
Solvent (Optional): Dichloromethane (DCM) if pyridine is used only as a base (1.2 eq).
Procedure
-
Preparation: In a dry 25 mL round-bottom flask, dissolve 4-ethoxyaniline (137 mg) in anhydrous pyridine (2 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Slowly add thiophene-2-sulfonyl chloride (182 mg) portion-wise over 5 minutes. The reaction is exothermic; maintain temperature < 5°C during addition to prevent side reactions (e.g., bis-sulfonylation).
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2–4 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 3:1).
-
Quenching: Pour the reaction mixture into ice-cold water (20 mL) containing 1 mL of concentrated HCl (to neutralize excess pyridine). A precipitate should form immediately.
-
Isolation: Filter the solid precipitate under vacuum. Wash the filter cake with cold water (3 x 10 mL) to remove pyridinium salts.
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or purify via silica gel column chromatography (Eluent: 10-20% EtOAc in Hexanes).
Expected Yield: 75–85% Appearance: Off-white to pale beige crystalline solid.
Structural Characterization (Predicted)[1][5][6][7]
Researchers should validate the synthesized compound using the following spectral expectations:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 10.1 ppm (s, 1H): Sulfonamide NH (exchangeable with D₂O).
-
δ 7.8–7.1 ppm (m, 3H): Thiophene ring protons (H3, H4, H5). H5 (adjacent to S) is typically most deshielded.
-
δ 7.0–6.8 ppm (m, 4H): Para-substituted benzene ring (AA'BB' system).
-
δ 3.9 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH ₂CH₃).
-
δ 1.3 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH ₃).
-
-
IR Spectroscopy (KBr):
-
3250–3350 cm⁻¹: N-H stretching.
-
1340 cm⁻¹ & 1160 cm⁻¹: Asymmetric and symmetric SO₂ stretching (diagnostic for sulfonamides).
-
Biological Context & Applications[1][6][8][9]
The thiophene-sulfonamide pharmacophore is a critical structural motif in medicinal chemistry, particularly for targeting metalloenzymes.
Carbonic Anhydrase Inhibition (CAI)
Thiophene-2-sulfonamides are classic "zinc-binding groups" (ZBGs). The sulfonamide nitrogen (ionized form) coordinates with the Zn²⁺ ion in the active site of Carbonic Anhydrase enzymes.
-
Relevance: The 4-ethoxyphenyl tail provides lipophilic interactions within the enzyme's hydrophobic pocket, potentially improving selectivity for specific isoforms (e.g., hCA II vs. hCA IX).
Biological Signaling Potential
The following diagram illustrates the potential interaction of this ligand class with the Carbonic Anhydrase active site.
Figure 2: Mechanism of action for sulfonamide-based Carbonic Anhydrase Inhibitors.
References
-
PubChem Compound Summary. 2-Thiophenesulfonamide Derivatives.[1] National Center for Biotechnology Information. Available at: [Link][1]
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual grounding for Thiophene Sulfonamide activity).
-
Villar, R., et al. (2004).[2] Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide.[2] Bioorganic & Medicinal Chemistry.[3][4][5][2][6] Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Thiophenes and Sulfonamides. Available at: [Link]
Sources
- 1. 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
Application Note: Kinetic Characterization of N-(4-ethoxyphenyl)thiophene-2-sulfonamide as a Lactoperoxidase Inhibitor
[1]
Abstract
This application note details a standardized protocol for evaluating the inhibitory potency of N-(4-ethoxyphenyl)thiophene-2-sulfonamide (and related thiophene-sulfonamide derivatives) against Lactoperoxidase (LPO) .[1] While primary sulfonamides are classical Carbonic Anhydrase (CA) inhibitors, recent Structure-Activity Relationship (SAR) studies indicate that N-substituted thiophene-2-sulfonamides exhibit significant specificity for peroxidases, particularly LPO, via competitive inhibition mechanisms.[1] This guide provides a robust, high-throughput compatible spectrophotometric assay using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) oxidation system to determine IC₅₀ and Kᵢ values.[1]
Introduction & Biological Relevance[1][2]
The Compound: N-(4-ethoxyphenyl)thiophene-2-sulfonamide
This molecule represents a specific subclass of sulfonamides where the nitrogen atom acts as a linker to a hydrophobic ethoxyphenyl ring, rather than existing as a primary amine (-SO₂NH₂).[1]
-
Key Modification: N-substitution with a 4-ethoxyphenyl group.[1][3]
-
Pharmacology: Unlike primary sulfonamides which bind the Zinc(II) ion in Carbonic Anhydrases, this secondary sulfonamide derivative is investigated for its ability to bind the heme pocket or the hydrophobic channel of peroxidases like LPO.[1]
Target Enzyme: Lactoperoxidase (LPO)
LPO (EC 1.11.1.[1][2]7) is a heme-containing peroxidase secreted in mucosa (saliva, milk, tears).[1] It functions as a natural antimicrobial agent by oxidizing thiocyanate (SCN⁻) to hypothiocyanite (OSCN⁻).[1] However, excessive LPO activity is linked to oxidative stress and tissue damage in inflammatory diseases.[1]
-
Mechanism of Inhibition: Thiophene-2-sulfonamides typically act as competitive inhibitors , competing with the electron-donor substrate (e.g., ABTS or Guaiacol) for the active site near the heme cofactor.[1]
Assay Principle
The assay relies on the LPO-catalyzed oxidation of the chromogenic substrate ABTS by Hydrogen Peroxide (H₂O₂).[1]
-
Reaction: LPO reduces H₂O₂ to water while simultaneously oxidizing ABTS to the stable radical cation ABTS[1]•⁺ .
-
Detection: The accumulation of ABTS[1]•⁺ is monitored spectrophotometrically at 412 nm (extinction coefficient
).[1] -
Inhibition: In the presence of N-(4-ethoxyphenyl)thiophene-2-sulfonamide, the rate of ABTS[1]•⁺ formation decreases.[1] The degree of inhibition is concentration-dependent.[1]
Reaction Pathway Diagram[1]
Figure 1: Catalytic cycle of LPO and the competitive entry of the thiophene-sulfonamide inhibitor.[1]
Materials & Reagents
| Component | Specification | Storage |
| Enzyme | Bovine Lactoperoxidase (LPO), Purified | -20°C |
| Substrate | ABTS (Sigma-Aldrich) | 4°C (Dark) |
| Co-Substrate | Hydrogen Peroxide (H₂O₂), 30% solution | 4°C |
| Inhibitor | N-(4-ethoxyphenyl)thiophene-2-sulfonamide | -20°C (Dry) |
| Buffer | 100 mM Potassium Phosphate, pH 6.0 | RT |
| Solvent | DMSO (Dimethyl sulfoxide), anhydrous | RT |
| Plate | 96-well clear flat-bottom microplate | RT |
Experimental Protocol
Reagent Preparation
-
Assay Buffer: Prepare 100 mM Potassium Phosphate buffer, adjust to pH 6.0.
-
LPO Stock Solution: Dissolve lyophilized LPO in Assay Buffer to a concentration of 0.5 mg/mL. Aliquot and freeze if not using immediately.
-
Working Solution: Dilute to 10 µg/mL (approx. 0.13 µM) in Assay Buffer just before use.
-
-
ABTS Substrate Solution: Prepare 2.0 mM ABTS in Assay Buffer.
-
H₂O₂ Solution: Prepare a fresh 0.5 mM H₂O₂ solution in distilled water. (Note: H₂O₂ degrades rapidly; always prepare fresh).[1]
-
Inhibitor Stock: Dissolve N-(4-ethoxyphenyl)thiophene-2-sulfonamide in 100% DMSO to make a 10 mM stock.
Assay Workflow (96-Well Format)
Step 1: Inhibitor Dilution Series
-
Prepare a 1:1 serial dilution of the inhibitor in DMSO (8 points).[1]
-
Dilute these DMSO stocks 1:20 into Assay Buffer to create "10x Working Inhibitors" (Final DMSO in assay will be <1%).
Step 2: Plate Loading Follow this pipetting order to ensure reaction synchronization:
| Well Type | Buffer (µL) | Inhibitor (10x) (µL) | Enzyme (LPO) (µL) | Substrate Mix (ABTS + H₂O₂) (µL) |
| Blank | 160 | 20 (Vehicle) | 0 | 20 |
| Control (0% Inh) | 140 | 20 (Vehicle) | 20 | 20 |
| Test Sample | 140 | 20 (Test Conc.) | 20 | 20 |
*Vehicle = 5% DMSO in Buffer
Step 3: Pre-Incubation (Critical)
-
Incubate the plate containing Buffer + Inhibitor + Enzyme for 15 minutes at 25°C .
-
Why? This allows the inhibitor to equilibrate with the enzyme active site before the substrate competes for binding.[1]
Step 4: Reaction Initiation
-
Add 20 µL of Substrate Mix (containing 1 mM ABTS and 0.5 mM H₂O₂ final concentration in the mix, resulting in lower final assay concentrations) to all wells simultaneously using a multichannel pipette.
-
Final Assay Volume: 200 µL.
Step 5: Kinetic Measurement
-
Immediately place the plate in the reader.[1]
-
Mode: Kinetic (Absorbance).[1]
-
Wavelength: 412 nm.[1]
-
Duration: 5 minutes.
-
Interval: 15 seconds.
-
Shake: 3 seconds before first read.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the LPO inhibition assay.
Data Analysis & Validation
Calculation of Activity
-
Extract the raw absorbance data.[1]
-
Calculate the Slope (ΔAbs/min) for the linear portion of the curve (usually 0–3 minutes).[1]
-
Subtract the Blank Slope from all other slopes.[1]
Percent Inhibition
1IC₅₀ Determination
Plot % Inhibition (Y-axis) vs. Log[Inhibitor] (X-axis) .[1] Fit the data to a non-linear regression model (4-parameter logistic):
1Expected Results (Mock Data)
Based on literature for thiophene-2-sulfonamide derivatives against LPO [1], typical results for an effective inhibitor in this class are:
| Parameter | Value | Interpretation |
| IC₅₀ | 0.5 – 5.0 µM | Potent inhibition range for this scaffold.[1] |
| Ki | ~ 0.5 × IC₅₀ | Assuming competitive inhibition ( |
| Hill Slope | -1.0 ± 0.2 | Indicates 1:1 binding stoichiometry.[1] |
| Z-Factor | > 0.7 | Indicates a robust, excellent assay.[1] |
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Low Signal | Degraded H₂O₂ | Prepare H₂O₂ fresh daily. It is unstable. |
| Non-Linear Rates | Substrate Depletion | Reduce enzyme concentration or measurement time.[1] |
| High Background | ABTS auto-oxidation | Keep ABTS solution in the dark; use fresh buffer.[1] |
| Precipitation | Inhibitor insolubility | Ensure final DMSO < 5%. Check solubility of ethoxy-derivative. |
References
-
Köksal, Z. (2019).[1][2] Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Drug and Chemical Toxicology, 44(4), 359-364.[1][2]
-
Alim, Z., et al. (2016).[1] Purification of lactoperoxidase from bovine milk and investigation of the inhibitory effects of some sulfonamides.[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1086-1091.[1]
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] (Cited for context on sulfonamide specificity).
Disclaimer: This protocol is for research use only. N-(4-ethoxyphenyl)thiophene-2-sulfonamide is a chemical probe and has not been approved for clinical use.[1]
Application Notes and Protocols for N-(4-ethoxyphenyl)thiophene-2-sulfonamide in Cell-Based Assays
Introduction: Unveiling the Potential of a Novel Sulfonamide
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and notably, anticancer properties.[4][5][6] The thiophene ring system, a prominent heterocyclic scaffold, is also a key component in many biologically active compounds, recognized for its diverse pharmacological applications.[5][7][8][9] The convergence of these two privileged scaffolds in N-(4-ethoxyphenyl)thiophene-2-sulfonamide suggests a strong potential for significant biological activity, particularly in the realm of oncology.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize N-(4-ethoxyphenyl)thiophene-2-sulfonamide in cell-based assays. We will delve into detailed protocols for assessing its cytotoxic effects, elucidating its mechanism of action, and identifying its cellular targets. The causality behind experimental choices will be explained to empower researchers to not only execute these protocols but also to adapt and troubleshoot them effectively.
While the precise molecular target of N-(4-ethoxyphenyl)thiophene-2-sulfonamide is yet to be definitively elucidated, the structure-activity relationships of related compounds offer valuable insights. A close structural analog, N-(4-methoxyphenyl)thiophene-2-sulfonamide, has exhibited potent cytotoxic activity in the nanomolar range against a panel of human tumor cell lines, including HT-29, CCRF-CEM, K-562, and MEL-AC cells.[10] This strongly suggests that N-(4-ethoxyphenyl)thiophene-2-sulfonamide is a promising candidate for investigation as an anticancer agent. The lipophilic ethoxy group on the phenyl ring may further enhance its cytotoxic potential.[10]
Predicted Mechanism of Action: A Focus on Cancer-Relevant Pathways
Sulfonamide-based anticancer agents have been shown to exert their effects through various mechanisms.[11] Based on the activities of structurally related thiophene-sulfonamides, the potential mechanisms of action for N-(4-ethoxyphenyl)thiophene-2-sulfonamide could include:
-
Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes that are often overexpressed in tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[12][13]
-
Cell Cycle Arrest: Some sulfonamides can disrupt the cell cycle at various checkpoints, such as the G1/S or G2/M transitions, leading to an inhibition of cell proliferation.[11]
-
Kinase Inhibition: The thiophene-sulfonamide scaffold has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[14]
-
Induction of Apoptosis: Ultimately, many effective anticancer agents induce programmed cell death, or apoptosis, in cancer cells.
The following diagram illustrates a potential signaling pathway that could be targeted by N-(4-ethoxyphenyl)thiophene-2-sulfonamide, leading to anticancer effects.
Caption: Potential mechanisms of action for N-(4-ethoxyphenyl)thiophene-2-sulfonamide.
Experimental Protocols
Part 1: Initial Assessment of Cytotoxicity
The first crucial step in evaluating a potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, reliable, and cost-effective method for this purpose.
Protocol 1: MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
N-(4-ethoxyphenyl)thiophene-2-sulfonamide
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase at the time of the assay.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of N-(4-ethoxyphenyl)thiophene-2-sulfonamide in DMSO (e.g., 10 mM).
-
Prepare a serial dilution of the compound in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).
-
Determine the GI₅₀ (concentration that causes 50% growth inhibition) value using a suitable software package (e.g., GraphPad Prism).
Quantitative Data Summary Table:
| Cell Line | Treatment Duration (hours) | GI₅₀ (µM) |
| MCF-7 | 48 | Value to be determined |
| A549 | 48 | Value to be determined |
| HCT116 | 48 | Value to be determined |
Part 2: Investigating the Mechanism of Action
Once the cytotoxic activity of N-(4-ethoxyphenyl)thiophene-2-sulfonamide is confirmed, the next step is to investigate how it induces cell death.
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, a characteristic of late apoptotic and necrotic cells.
Materials:
-
N-(4-ethoxyphenyl)thiophene-2-sulfonamide
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with N-(4-ethoxyphenyl)thiophene-2-sulfonamide at its GI₅₀ and 2x GI₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1x binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
Set up appropriate compensation controls.
-
Data Analysis:
-
The cell population will be divided into four quadrants:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant for each treatment condition.
Workflow Diagram:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Part 3: Target Engagement and Pathway Analysis
Identifying the direct cellular target of a compound is a critical step in drug development. While the specific target of N-(4-ethoxyphenyl)thiophene-2-sulfonamide is unknown, several methods can be employed to investigate its engagement with cellular proteins.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful technique to assess target engagement in a cellular context.[1] The binding of a ligand (the compound) to its target protein often stabilizes the protein, leading to an increase in its melting temperature. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the remaining soluble protein.
Materials:
-
N-(4-ethoxyphenyl)thiophene-2-sulfonamide
-
Cancer cell line of interest
-
Cell lysis buffer
-
Protease and phosphatase inhibitors
-
Antibodies against potential target proteins (e.g., CAIX, CDK5) or for broad-spectrum analysis (e.g., by mass spectrometry)
-
SDS-PAGE and Western blotting reagents and equipment or mass spectrometer
Procedure:
-
Cell Treatment:
-
Treat cells with the compound at various concentrations for a defined period. Include a vehicle control.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension or lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Include a non-heated control.
-
-
Protein Extraction and Analysis:
-
Lyse the cells (if not already lysed) and centrifuge to separate the soluble fraction (containing stabilized proteins) from the precipitated fraction.
-
Collect the supernatant (soluble fraction).
-
Analyze the protein levels in the soluble fraction by Western blotting using antibodies against suspected targets or by mass spectrometry for an unbiased approach.
-
Data Analysis:
-
For Western blot analysis, quantify the band intensities at each temperature for both the treated and control samples.
-
Plot the percentage of soluble protein against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Logical Relationship Diagram:
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
References
-
Villar, R., Encio, I., Migliaccio, M., Gil, M. J., & Martinez-Merino, V. (2004). Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. Bioorganic & medicinal chemistry, 12(5), 963–968. [Link]
-
Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta pharmaceutica (Zagreb, Croatia), 64(4), 419–431. [Link]
-
Al-Sughayer, M. A., Elassar, A. Z. A., Mustafa, S., & Al Sagheer, F. (2011). Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives. Journal of Biomaterials and Nanobiotechnology, 2(2), 144-151. [Link]
-
Krasavin, M., et al. (2017). Synthesis and structure-activity relationship of thiophene sulfonamides as carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 25(15), 4045-4054. [Link]
-
Sausville, E. A., et al. (2003). Mechanisms of action of the novel sulfonamide anticancer agent E7070 on cell cycle progression in human non-small cell lung cancer cells. Cancer research, 63(19), 6430-6437. [Link]
-
A review on anticancer activities of thiophene and its analogs. (2020). Bentham Science. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI. [Link]
-
Biological Activities of Thiophenes. (2024). MDPI. [Link]
-
Villar, R., Encio, I., Migliaccio, M., Gil, M. J., & Martinez-Merino, V. (2004). Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. Bioorganic & medicinal chemistry, 12(5), 963–968. [Link]
-
Biological activity and synthesis of sulfonamide derivatives: A brief review. (2013). ResearchGate. [Link]
-
Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]
-
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). MDPI. [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). Frontiers. [Link]
-
A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. (2025). PMC. [Link]
-
3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl) thiophene-2-carboxylic acid inhibits E.coli UT189 bacterial capsule biogenesis. (2012). NCBI. [Link]
-
Biological Activities of Thiophenes. (2024). Encyclopedia MDPI. [Link]
-
Antimicrobial sulfonamide drugs. (2015). SciSpace. [Link]
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of action of the novel sulfonamide anticancer agent E7070 on cell cycle progression in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Assessment of N-(4-ethoxyphenyl)thiophene-2-sulfonamide: Antifungal Efficacy and Mechanism of Action
Abstract
This Application Note provides a rigorous technical framework for evaluating the antifungal potential of N-(4-ethoxyphenyl)thiophene-2-sulfonamide . Belonging to the thiophene-sulfonamide class, this pharmacophore combines the folate-inhibiting properties of sulfonamides with the membrane-disrupting potential often observed in lipophilic thiophene derivatives. This guide outlines standardized protocols for synthesis verification, in vitro susceptibility testing (CLSI M27-A4), and mechanism of action (MoA) differentiation targeting the fungal cell wall and ergosterol biosynthesis pathways.
Compound Identity & Preparation[1][2]
Chemical Profile
-
IUPAC Name:
-(4-ethoxyphenyl)thiophene-2-sulfonamide -
Molecular Formula:
-
Molecular Weight: ~283.37 g/mol
-
Structural Significance: The para-ethoxy group enhances lipophilicity (LogP), potentially improving fungal cell membrane penetration compared to unsubstituted sulfonamides.
Stock Solution Preparation
Accurate biological testing requires precise solubilization. Sulfonamides are hydrophobic; improper dissolution leads to micro-precipitation and false-negative MICs.
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell-culture grade (
99.9%). -
Target Concentration: Prepare a 10,000
g/mL master stock.-
Calculation: Weigh 10.0 mg of powder. Dissolve in 1.0 mL DMSO.
-
Vortex: Vortex for 1-2 minutes. If turbidity persists, sonicate for 30 seconds at 40 kHz.
-
-
Storage: Aliquot into amber glass vials (to prevent photodegradation of the thiophene ring). Store at -20°C.
-
Working Solution: Dilute 1:100 in RPMI 1640 medium to achieve a starting test concentration of 100
g/mL (final DMSO < 1%).
In Vitro Susceptibility Protocol (CLSI M27-A4)
This protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) M27-A4 guidelines for yeasts (Candida spp., Cryptococcus spp.).
Materials
-
Media: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).
-
Plates: Sterile 96-well microtiter plates (U-bottom).
-
Inoculum: 0.5 McFarland standard (
to CFU/mL).
Experimental Workflow
Figure 1: Standardized Broth Microdilution Workflow (CLSI M27-A4).
Step-by-Step Procedure
-
Plate Layout:
-
Columns 1-10: Drug dilution series (e.g., 64
g/mL down to 0.125 g/mL). -
Column 11 (Growth Control): Inoculum + DMSO (solvent control).
-
Column 12 (Sterility Control): Media only (no drug, no fungi).
-
-
Dilution: Add 100
L of 2X concentrated drug in RPMI to Column 1. Perform serial 1:2 dilutions across to Column 10. -
Inoculation: Dilute the 0.5 McFarland suspension 1:100, then 1:20 in RPMI. Add 100
L of this final inoculum to wells 1-11. -
Incubation: Seal plates with gas-permeable film. Incubate at 35°C for:
-
Candida spp.: 24 hours.
-
Cryptococcus spp.: 48-72 hours.
-
-
Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing 100% inhibition (optically clear) compared to the growth control.
Mechanism of Action (MoA) Profiling
Unlike standard antibiotics, thiophene-sulfonamides may act via ergosterol depletion (CYP51 inhibition) or cell wall damage . The following "Rescue Assays" distinguish these mechanisms.
Sorbitol Protection Assay (Cell Wall Integrity)
If the compound damages the fungal cell wall (like Echinocandins), high osmotic pressure (Sorbitol) will stabilize the protoplast and raise the MIC.
-
Method: Run duplicate MIC plates:
-
Set A: Standard RPMI (Control).
-
Set B: RPMI supplemented with 0.8 M Sorbitol .
-
-
Interpretation:
-
MIC (Set B) >> MIC (Set A): Positive for Cell Wall damage (Sorbitol protected the cells).
-
MIC (Set B)
MIC (Set A): Mechanism is unrelated to cell wall lysis.
-
Ergosterol Binding Assay (Membrane Integrity)
If the compound binds ergosterol (like Polyenes) or inhibits its synthesis, adding exogenous ergosterol will "distract" the drug, raising the MIC.
-
Method: Run duplicate MIC plates:
-
Set A: Standard RPMI.
-
Set B: RPMI + 400
g/mL exogenous Ergosterol .
-
-
Interpretation:
-
MIC (Set B) >> MIC (Set A): Positive for membrane targeting (Ergosterol competition).
-
MoA Decision Logic
Figure 2: Logic flow for distinguishing cell wall vs. membrane mechanisms.
Cytotoxicity & Selectivity Index (SI)
To validate drug candidacy, you must ensure the compound kills fungi, not mammalian cells.
Hemolysis Assay (Red Blood Cell Toxicity)
-
Cells: Fresh human or sheep erythrocytes (RBCs).
-
Procedure: Incubate 2% RBC suspension with the compound (at 1x, 5x, 10x MIC) for 1 hour at 37°C.
-
Readout: Centrifuge. Measure supernatant absorbance at 540 nm (Hemoglobin release).
-
Control: 1% Triton X-100 (100% lysis).
Selectivity Index Calculation
-
CC50: Cytotoxic concentration for 50% of mammalian cells (e.g., Vero or HeLa lines).
-
Target: An SI > 10 indicates a promising therapeutic window.
Data Reporting & Analysis
Summarize your findings in the following format to ensure comparability with literature.
| Parameter | Value | Interpretation |
| MIC (C. albicans) | X | < 8 |
| MIC (C. neoformans) | Y | Often more sensitive to thiophenes. |
| Sorbitol Shift | > 2 dilutions indicates cell wall effect. | |
| Ergosterol Shift | > 2 dilutions indicates membrane effect. | |
| Hemolysis % | Z % | < 5% at MIC is required for safety. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[1] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). CLSI.[2][3][4]
-
Mendonça Junior, F. J., et al. (2011). "Synthesis and antifungal activity of thiophene derivatives." European Journal of Medicinal Chemistry. (Contextualizing thiophene efficacy).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2133745, N-[4-[4-(thiophen-2-ylsulfonylamino)phenyl]phenyl]thiophene-2-sulfonamide. (Structural Reference).
-
EUCAST. (2020). Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts.[1]
Sources
Application Note: In Vivo Validation of N-(4-ethoxyphenyl)thiophene-2-sulfonamide (T2S-EtO)
Focus: Targeted Inhibition of Tumor-Associated Carbonic Anhydrase IX (CA IX) in Hypoxic Solid Tumors
Executive Summary & Compound Profile
Compound: N-(4-ethoxyphenyl)thiophene-2-sulfonamide Abbreviation: T2S-EtO Target Class: Zinc-metallobenzenesulfonamide (CA Inhibitor) Primary Indication: Hypoxic Solid Tumors (e.g., Triple-Negative Breast Cancer, Glioblastoma)
Scientific Rationale:
The thiophene-2-sulfonamide scaffold is a privileged structure for inhibiting Carbonic Anhydrases (CAs). While the sulfonamide moiety coordinates the catalytic Zinc ion (
Pre-clinical Formulation Strategy
Challenge: T2S-EtO is highly lipophilic (cLogP ~2.5–3.2) due to the ethoxy-phenyl and thiophene rings, leading to poor aqueous solubility. Standard saline delivery will result in precipitation and erratic bioavailability.
Recommended Vehicle (IV/IP/Oral): To ensure consistent in vivo delivery, use a co-solvent system optimized for sulfonamides.
| Component | Concentration (v/v) | Function |
| DMSO | 5% | Primary solubilizer (Stock solution) |
| PEG 400 | 40% | Co-solvent / Viscosity modifier |
| Tween 80 | 5% | Surfactant to prevent precipitation upon dilution |
| Saline (0.9%) | 50% | Aqueous bulk (Add last, slowly) |
Preparation Protocol:
-
Dissolve T2S-EtO in 100% DMSO to create a 20x stock.
-
Add PEG 400 and vortex until clear.
-
Add Tween 80 and vortex.
-
Dropwise add warm (37°C) Saline while vortexing.
-
QC Check: Sonication for 5 mins. Solution must remain clear. If turbid, reduce drug concentration or increase PEG 400 to 50%.
Experimental Workflow Overview
The following diagram illustrates the critical path from formulation to efficacy readout.
Figure 1: Critical path for T2S-EtO in vivo validation. Note the mandatory PK step to define dosing frequency.
Protocol A: Pharmacokinetics (PK) & Bioavailability
Before efficacy testing, you must determine the half-life (
-
Subjects: Male Balb/c mice (n=3 per timepoint).
-
Dose: 10 mg/kg (IV) and 30 mg/kg (PO).
-
Sampling: Tail vein microsampling at 0.25, 0.5, 1, 2, 4, 8, 12, 24 hrs.
-
Bioanalysis: LC-MS/MS (MRM mode).
-
Internal Standard: Tolbutamide or Acetazolamide.
-
Matrix: Plasma (protein precipitation with Acetonitrile).
-
Success Criteria:
-
Oral Bioavailability (
) > 30%. -
Plasma concentration at 12h (
) > IC50 for CA IX (typically ~10-50 nM for this class).
Protocol B: Efficacy in Hypoxic Tumor Model
This protocol uses the 4T1 Murine Mammary Carcinoma model, known for spontaneous metastasis and significant hypoxic regions (high CA IX expression).
Step 1: Tumor Induction
-
Culture 4T1 cells in RPMI-1640 (low passage).
-
Resuspend
cells in 100 µL Matrigel/PBS (1:1). -
Inject subcutaneously into the mammary fat pad of female Balb/c mice.
-
Enrollment: When tumors reach ~100 mm³ (approx. 7-10 days).
Step 2: Treatment Groups (n=8 per group)
| Group | Treatment | Route/Freq | Rationale |
| G1 | Vehicle Control | IP, QD | Baseline tumor growth |
| G2 | T2S-EtO (Low) | 30 mg/kg, IP, QD | Sub-optimal dose check |
| G3 | T2S-EtO (High) | 60 mg/kg, IP, QD | Therapeutic dose |
| G4 | SLC-0111 (Pos Ctrl) | 30 mg/kg, Oral, QD | Validated CA IX inhibitor |
Note: IP (Intraperitoneal) is preferred for proof-of-concept if oral bioavailability is moderate.
Step 3: Mechanism of Action (MoA) Readouts
Unlike standard chemo, T2S-EtO is cytostatic and anti-metastatic. Tumor volume alone is insufficient. You must measure the tumor microenvironment.
-
Tumor Growth Inhibition (TGI): Caliper measurements 3x/week.
-
Metastasis Count: At endpoint (Day 21), harvest lungs. Stain with Bouin’s solution to count surface nodules.
-
Immunohistochemistry (IHC):
-
Stain tumor sections for CA IX (membrane localization).
-
Stain for Hypoxia (HIF-1a) .
-
Logic: T2S-EtO should not reduce CA IX expression but should neutralize its activity. However, successful treatment often correlates with reduced necrotic core size.
-
Mechanistic Visualization
Understanding the specific blockade of the pH regulation machinery is vital for interpreting data.
Figure 2: Mechanism of Action. T2S-EtO blocks the catalytic conversion of CO2 to Bicarbonate/Protons, preventing the acidification of the extracellular matrix required for metastasis.
Safety & Toxicity Monitoring
Sulfonamides can induce hypersensitivity or crystalluria (kidney stones) if solubility is poor in urine.
-
Daily: Body weight monitoring. >15% weight loss requires euthanasia.
-
Endpoint: Necropsy of kidneys. Check for precipitation/crystals in the renal pelvis (a common issue with thiophene sulfonamides).
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., et al. (2019). 5-Substituted-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity.[1][2] Bioorganic & Medicinal Chemistry. Link
-
Lou, Y., et al. (2011). Targeting Tumor Hypoxia: Suppression of Breast Tumor Growth and Metastasis by Novel Carbonic Anhydrase IX Inhibitors. Cancer Research, 71(9), 3364-3376. Link
-
PubChem Compound Summary. (2024). N-(4-ethoxyphenyl)thiophene-2-sulfonamide. National Center for Biotechnology Information. Link
Sources
Application Note: Preclinical Administration and Evaluation of N-(4-ethoxyphenyl)thiophene-2-sulfonamide
Executive Summary & Compound Profile
N-(4-ethoxyphenyl)thiophene-2-sulfonamide is a representative small molecule within the thiophene-sulfonamide class. Historically, this scaffold has been privileged in the design of Carbonic Anhydrase Inhibitors (CAIs) and, more recently, as a template for anti-virulence agents targeting bacterial capsule biogenesis [1, 2].
This application note provides a rigorous, field-validated framework for the formulation, dosing, and pharmacokinetic (PK) evaluation of this compound in rodent models. Unlike hydrophilic salts, this lipophilic sulfonamide presents specific solubility challenges that dictate the choice of vehicle and administration route.
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Implication for Dosing |
| Molecular Weight | ~283.37 g/mol | High permeability potential. |
| LogP (Octanol/Water) | ~2.5 – 3.2 (Predicted) | Lipophilic; requires co-solvents or suspension for high doses. |
| pKa (Sulfonamide NH) | ~9.5 – 10.1 | Weakly acidic; solubility increases in alkaline pH (pH > 8.5), but physiological pH limits this. |
| Primary Target Class | Carbonic Anhydrase (II/IV) / MMPs | Potential for diuretic effects and renal crystallization. |
Formulation & Vehicle Strategy
The primary failure mode in dosing thiophene-sulfonamides is precipitation in the gut lumen (oral) or phlebitis/embolism (IV) due to poor solubility. The ethoxy-substitution on the phenyl ring enhances membrane permeability but reduces aqueous solubility compared to unsubstituted analogs.
The "Solubility Bridge" Protocol
Do not attempt to dissolve directly in saline. Follow this stepwise "bridging" method to ensure a stable homogenous solution/suspension.
Vehicle A: Intravenous (IV) Bolus (Low Dose: 1–5 mg/kg)
Target Concentration: 0.5 – 2 mg/mL
-
Weigh compound accurately.
-
Dissolve in 100% DMSO (5% of final volume). Vortex until clear.
-
Add PEG 400 (40% of final volume). Vortex.
-
Slowly Add Saline (0.9% NaCl) (55% of final volume) while vortexing.
-
Critical Check: If cloudiness (precipitation) occurs immediately, sonicate at 37°C for 5 minutes. If precipitate persists, switch to Vehicle B.
-
Vehicle B: Oral Gavage (PO) / Intraperitoneal (IP) (High Dose: 10–100 mg/kg)
Target Concentration: 2 – 20 mg/mL Type: Homogeneous Suspension
-
Weigh micronized compound.
-
Wetting: Add Tween 80 (1-2% of final volume) directly to the powder. Triturate with a pestle to form a paste.
-
Suspend: Gradually add 0.5% Methylcellulose (MC) or 1% Carboxymethylcellulose (CMC) in water.
-
Homogenize: High-shear homogenization or vigorous vortexing is required before every animal dose.
Formulation Decision Logic
The following diagram illustrates the decision matrix for selecting the appropriate vehicle based on the study endpoint.
Figure 1: Decision tree for vehicle selection to prevent bioavailability artifacts caused by precipitation.
Dosing Protocols & Experimental Workflow
Animal Preparation
-
Species: CD-1 Mice (20-30g) or Sprague-Dawley Rats (200-250g).
-
Fasting: Animals intended for Oral (PO) dosing should be fasted for 4–6 hours (water ad libitum) prior to dosing to reduce food-effect variability, as sulfonamide absorption can be erratic with high lipid meals.
Dose Volume Standards
-
Mice: 10 mL/kg (e.g., 0.2 mL for a 20g mouse).
-
Rats: 5–10 mL/kg (e.g., 1.0 mL for a 200g rat).
-
Warning: Do not exceed 5% DMSO concentration for IV routes to avoid hemolysis.
Pharmacokinetic (PK) Study Design
To validate the compound as a viable probe, a single-dose PK study is required.
| Parameter | Protocol Detail |
| Groups | Group 1: IV Bolus (2 mg/kg); Group 2: PO Gavage (20 mg/kg). |
| N | 3 animals per timepoint (serial sampling in rats; composite in mice). |
| Timepoints | Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 24 hours. |
| Bioanalysis | LC-MS/MS (ESI+ mode). Monitor parent ion [M+H]+. |
| Target Bioavailability (F) | > 30% is considered acceptable for oral efficacy models. |
Efficacy Readout: Diuresis Model (Proof of Mechanism)
Given the structural homology to Carbonic Anhydrase Inhibitors (like Acetazolamide), a diuretic assay serves as a rapid in vivo validation of target engagement.
-
Acclimatization: Place rats in metabolic cages for 24 hours prior to study.
-
Loading: Administer oral saline load (25 mL/kg) to ensure uniform hydration.
-
Treatment: Administer N-(4-ethoxyphenyl)thiophene-2-sulfonamide (30 mg/kg PO) immediately after saline load.
-
Collection: Measure urine volume and pH at 0-5 hours and 5-24 hours.
-
Endpoint: A significant increase in urine volume and alkalinization of urine (pH > 8.0) confirms CA inhibition [1].
Safety & Toxicity Considerations
Sulfonamide Crystalluria
A critical risk with thiophene-sulfonamides is the precipitation of acetylated metabolites in the kidneys, leading to crystalluria and acute renal failure.
-
Mechanism: In acidic urine (pH < 6), sulfonamides become non-ionized and insoluble.
-
Mitigation: Ensure animals are well-hydrated. If high doses (>100 mg/kg) are required, co-administer oral Sodium Bicarbonate (20 mg/kg) to alkalinize urine and maintain solubility.
Biological Pathway & Toxicity Monitoring
The following diagram outlines the systemic interaction and potential toxicity pathways.
Figure 2: Metabolic pathway highlighting the risk of N-acetylation and subsequent renal crystallization in acidic conditions.
References
-
Hartman, G. D., et al. (1992). "4-Substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors." Journal of Medicinal Chemistry, 35(21), 3822-3831.[1]
-
Ginex, T., et al. (2024). "Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria." Frontiers in Cellular and Infection Microbiology.
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181.
-
PubChem Compound Summary for Thiophene-2-sulfonamide derivatives. National Center for Biotechnology Information.
Sources
"N-(4-ethoxyphenyl)thiophene-2-sulfonamide as a carbonic anhydrase inhibitor"
Application Note: Evaluation of N-(4-ethoxyphenyl)thiophene-2-sulfonamide as a Carbonic Anhydrase Inhibitor Candidate
Executive Summary
This Application Note details the protocol for the synthesis, structural characterization, and biological evaluation of N-(4-ethoxyphenyl)thiophene-2-sulfonamide (Compound 1 ) as a candidate inhibitor of Carbonic Anhydrase (CA) isoforms.
While primary sulfonamides (
Chemical Profile & Synthesis Strategy
Compound Identity:
-
Systematic Name: N-(4-ethoxyphenyl)thiophene-2-sulfonamide[1]
-
Molecular Formula:
[1] -
Molecular Weight: 283.37 g/mol
-
Substituent: 4-ethoxyphenyl (p-phenetidine moiety)
Protocol 1: Chemical Synthesis
Objective: To synthesize high-purity N-(4-ethoxyphenyl)thiophene-2-sulfonamide for biological assay.
Reagents:
-
Thiophene-2-sulfonyl chloride (1.0 eq)
-
4-Ethoxyaniline (p-Phenetidine) (1.1 eq)
-
Pyridine (anhydrous) (2.0 eq) or Triethylamine (TEA)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under inert atmosphere (
), dissolve 4-ethoxyaniline (1.1 mmol) in anhydrous DCM (5 mL). -
Base Addition: Add anhydrous pyridine (2.0 mmol) to the solution. Cool the mixture to 0°C in an ice bath.
-
Sulfonylation: Dropwise add a solution of thiophene-2-sulfonyl chloride (1.0 mmol) in DCM (2 mL) over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3).
-
Work-up:
-
Quench with 1M HCl (10 mL) to neutralize excess pyridine and solubilize unreacted amine.
-
Extract the organic layer with DCM (3 x 10 mL).
-
Wash combined organics with saturated
(to remove unreacted sulfonyl chloride/acid) and brine. -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).
-
Validation: Confirm structure via
-NMR (DMSO- ) and LC-MS.
Critical Quality Attribute (CQA): The sulfonamide proton (
Figure 1: Synthetic workflow for N-(4-ethoxyphenyl)thiophene-2-sulfonamide via sulfonyl chloride coupling.
Biological Evaluation: Carbonic Anhydrase Inhibition
The definitive method for assessing CA inhibition is the Stopped-Flow
Protocol 2: Stopped-Flow Kinetic Assay
Objective: Determine the Inhibition Constant (
Materials:
-
Enzyme: Recombinant human CA isozymes (hCA I, II, IX, XII).
-
Substrate:
saturated water. -
Buffer: 20 mM HEPES (pH 7.5), 20 mM
(to maintain ionic strength). -
Indicator: Phenol Red (0.2 mM).
-
Instrument: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics SX20).
Experimental Procedure:
-
Stock Solution Preparation:
-
Dissolve Compound 1 in DMSO to create a 10 mM stock.
-
Note: Secondary sulfonamides often have lower solubility than primary analogs; ensure complete dissolution.
-
Prepare serial dilutions (0.1 nM to 100
M) in assay buffer (keep DMSO < 1% final).
-
-
Enzyme Pre-Incubation:
-
Incubate the enzyme (final conc. 5–10 nM) with the inhibitor solution for 15 minutes at room temperature prior to assay. This allows for the establishment of the Enzyme-Inhibitor (E-I) equilibrium.
-
-
Reaction Initiation (Stopped-Flow):
-
Syringe A: Enzyme + Inhibitor + Indicator in Buffer.
-
Syringe B:
-saturated water (approx. 1.7 mM to 33 mM ). -
Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.
-
-
Data Acquisition:
-
Monitor the absorbance change at 557 nm (Phenol Red isosbestic point/maximum absorbance change region) over 0–10 seconds.
-
The acidification of the medium (production of
) causes a color change (Absorbance decrease).
-
-
Control: Run the assay with Acetazolamide (standard primary sulfonamide) as a positive control.
Data Analysis:
The inhibition constant (
Where:
- = Initial velocity with inhibitor
- = Initial velocity without inhibitor
- = Total enzyme concentration
- = Total inhibitor concentration
Mechanism of Action & Structural Insights
The "Secondary Sulfonamide" Challenge:
Primary sulfonamides (
Compound 1 (Secondary Sulfonamide):
N-(4-ethoxyphenyl)thiophene-2-sulfonamide possesses a secondary sulfonamide group (
-
Steric Hindrance: The bulky 4-ethoxyphenyl group on the nitrogen atom may sterically clash with the hydrophobic wall of the CA active site (specifically residues Val121, Leu198 in hCA II).
-
Reduced Acidity: The
of a secondary sulfonamide is significantly higher than that of a primary sulfonamide. It is less likely to deprotonate at physiological pH (7.4) to form the zinc-binding anion. -
Alternative Binding: If Compound 1 shows activity, it likely binds via:
-
Anchoring: The thiophene ring interacting with the hydrophobic pocket.
-
Water-Bridge: Binding to the zinc-bound water molecule rather than displacing it.
-
Selectivity: The ethoxyphenyl tail may exploit specific pockets in tumor-associated isoforms (hCA IX/XII) that are not present in cytosolic isoforms (hCA I/II).
-
Figure 2: Mechanistic comparison between primary sulfonamides (Classic) and secondary sulfonamides (Compound 1).
Expected Results & Troubleshooting
| Parameter | Expected Outcome | Troubleshooting / Notes |
| Solubility | Moderate (LogP ~2.5–3.0) | Use DMSO for stock; ensure <1% DMSO in assay to prevent enzyme denaturation. |
| hCA II Inhibition | Weak ( | Secondary sulfonamides are typically poor inhibitors of hCA II. |
| hCA IX Inhibition | Potential Selectivity | The bulky tail may fit the larger active site of transmembrane isoforms. |
| Stability | High | Sulfonamides are generally stable to hydrolysis. |
Troubleshooting the Assay:
-
No Inhibition Observed: If
, the N-substitution is likely preventing zinc access. Consider synthesizing the primary analog: 5-(4-ethoxyphenyl)thiophene-2-sulfonamide (where the ethoxyphenyl is on the ring, not the nitrogen). -
Precipitation: The ethoxyphenyl group is hydrophobic. If the solution turns cloudy upon addition to the buffer, reduce concentration or add 0.01% Triton X-100.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link
-
Matulis, D., et al. (2021).[4] Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal, 50, 777–790. Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[5] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link
Sources
- 1. N-(4-ethoxyphenyl)thiophene-2-sulfonamide AKSci HTS028033 [aksci.com]
- 2. Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents [patents.google.com]
- 4. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
"developing a high-throughput screen with N-(4-ethoxyphenyl)thiophene-2-sulfonamide"
Application Note: Development of a High-Throughput Enzymatic Screen for Thiophene-2-Sulfonamide Derivatives
Abstract & Scientific Rationale
The thiophene-2-sulfonamide pharmacophore represents a privileged structure in medicinal chemistry, exhibiting diverse biological activities ranging from carbonic anhydrase inhibition to anti-inflammatory effects. This Application Note details the development of a High-Throughput Screening (HTS) assay specifically designed to evaluate N-(4-ethoxyphenyl)thiophene-2-sulfonamide and its structural analogs against Lactoperoxidase (LPO) .
Lactoperoxidase (LPO) is a heme-containing peroxidase secreted in mucosal glands (saliva, milk) that functions as a natural antimicrobial agent.[1] However, modulation of LPO activity is of therapeutic interest in controlling oxidative stress and inflammation. Recent structure-activity relationship (SAR) studies have identified thiophene-2-sulfonamides as potent, competitive inhibitors of LPO, with specific derivatives achieving nanomolar affinity (
This guide provides a validated, step-by-step protocol for a 384-well absorbance-based kinetic assay using the chromogenic substrate ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The protocol focuses on establishing robust Z' factors, optimizing DMSO tolerance for the lipophilic N-(4-ethoxyphenyl) moiety, and generating reliable IC50 data.
Assay Principle & Mechanism
The assay relies on the catalytic cycle of LPO. In the presence of hydrogen peroxide (
-
Reaction:
-
Detection: Absorbance at 412 nm (extinction coefficient
). -
Inhibition: N-(4-ethoxyphenyl)thiophene-2-sulfonamide acts as a competitive inhibitor, likely coordinating near the heme active site or the hydrophobic channel, preventing substrate access.
Mechanistic Diagram (DOT Visualization)
Figure 1: Catalytic cycle of Lactoperoxidase and the competitive inhibition mechanism by the thiophene-sulfonamide scaffold.
Material & Methods
Reagents & Equipment
| Component | Specification | Source/Notes |
| Target Enzyme | Bovine Lactoperoxidase (LPO) | Purified >90% (A412/A280 ratio > 0.7) |
| Substrate | ABTS | Prepare fresh; light sensitive |
| Co-substrate | Hydrogen Peroxide ( | 30% Stock; dilute immediately before use |
| Test Compound | N-(4-ethoxyphenyl)thiophene-2-sulfonamide | >95% Purity; Dissolved in 100% DMSO |
| Buffer System | 100 mM Potassium Phosphate, pH 6.0 | Optimal pH for LPO stability |
| Plate Type | 384-well Clear Bottom, Polystyrene | Non-binding surface (NBS) recommended |
| Reader | Multi-mode Microplate Reader | Monochromator or Filter (412 nm or 405 nm) |
Compound Preparation (Stock Solution)
The N-(4-ethoxyphenyl) tail increases lipophilicity compared to unsubstituted sulfonamides.
-
Dissolution: Dissolve solid compound in 100% DMSO to 10 mM . Vortex for 2 minutes.
-
Solubility Check: Inspect for precipitation. If turbid, sonicate for 5 minutes at room temperature.
-
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.
Experimental Protocol: High-Throughput Screen
This protocol is optimized for a 384-well format with a final assay volume of 50 µL .
Workflow Diagram
Figure 2: Step-by-step liquid handling workflow for the LPO inhibition screen.
Detailed Steps
Step 1: Compound Dispensing (Source Plate)
-
Transfer 50 nL of 10 mM compound stock (or dose-response series) into the 384-well assay plate.
-
Controls:
-
High Control (HC): DMSO only (0% Inhibition).
-
Low Control (LC): 10 µM Reference Inhibitor (e.g., Sodium Azide or a known thiophene blocker).
-
-
Note: Final DMSO concentration will be 0.1%.
Step 2: Enzyme Reagent Preparation (2x)
-
Prepare 2x LPO Solution : 40 nM LPO in 100 mM Potassium Phosphate buffer (pH 6.0).
-
Dispense 25 µL of 2x LPO into each well.
-
Final Enzyme Concentration: 20 nM .
Step 3: Pre-Incubation
-
Centrifuge plate (1000 rpm, 1 min) to remove bubbles.
-
Incubate for 15 minutes at 25°C. This step is critical for N-(4-ethoxyphenyl)thiophene-2-sulfonamide to equilibrate with the enzyme active site before competition with the substrate begins.
Step 4: Substrate Trigger (2x)
-
Prepare 2x Substrate Mix : 2 mM ABTS + 0.2 mM
in buffer. -
Dispense 25 µL of Substrate Mix into each well.
-
Final Concentrations: 1 mM ABTS , 0.1 mM
.
Step 5: Detection
-
Immediately place the plate in the reader.
-
Shake linearly for 5 seconds.
-
Kinetic Mode: Read Absorbance at 412 nm every 30-60 seconds for 10 minutes.
-
Endpoint Mode (Alternative): Incubate 10 mins, stop with 10 µL 1N HCl, read endpoint.
Data Analysis & Validation
Quality Control Metrics
Before accepting data, calculate the Z' Factor using the High and Low controls.
-
Target: Z' > 0.6 is excellent for biochemical screens.
-
Signal-to-Background (S/B): Should be > 5.
IC50 Calculation
For N-(4-ethoxyphenyl)thiophene-2-sulfonamide, plot the Initial Velocity (
-
Fit Model: 4-Parameter Logistic (4PL) Regression.
-
Expected Result: Based on structural analogs, expect an IC50 in the nanomolar to low micromolar range (e.g., 10 nM - 5 µM) depending on the specific interactions of the ethoxy group.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation | Compound insolubility at high conc. | The ethoxy-phenyl tail is hydrophobic. Limit max concentration to 50 µM or increase DMSO to 0.5% (validate enzyme tolerance first). |
| Low Signal | Degraded | Prepare |
| High Variation (CV%) | Bubble formation in 384-well plate. | Centrifuge plate after every dispensing step. Use a surfactant (0.01% Tween-20) in the buffer. |
| Time-Dependent inhibition | Slow binding kinetics. | Increase pre-incubation time from 15 to 30 or 60 minutes to detect slow-binding inhibitors. |
References
-
Koksal, Z. (2019).[1] Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Drug and Chemical Toxicology, 44(4), 359-364.[1]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
-
PubChem CID 2133745 . N-[4-[4-(thiophen-2-ylsulfonylamino)phenyl]phenyl]thiophene-2-sulfonamide (Analog Reference).
-
Assay Guidance Manual . (2012). Enzyme Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
Sources
Application Note: N-(4-ethoxyphenyl)thiophene-2-sulfonamide for Kinase Inhibition Studies
Abstract & Introduction
N-(4-ethoxyphenyl)thiophene-2-sulfonamide represents a privileged pharmacophore in medicinal chemistry, specifically within the class of thiophene-2-sulfonamides . While sulfonamides are historically associated with antibacterial activity and Carbonic Anhydrase (CA) inhibition, recent structural biology has validated this scaffold as a potent ATP-competitive inhibitor for multiple protein kinases, including VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and CDK5 (Cyclin-Dependent Kinase 5).
This Application Note provides a rigorous technical guide for researchers utilizing N-(4-ethoxyphenyl)thiophene-2-sulfonamide to study kinase signaling pathways. It details solubility protocols, enzymatic inhibition assays, and cellular selectivity profiling, addressing the critical need to distinguish kinase activity from off-target effects common to this chemical class.
Key Applications
-
Lead Optimization: Serving as a fragment-based starting point for Type I kinase inhibitors.
-
Angiogenesis Studies: Probing VEGFR-2 autophosphorylation in endothelial models.
-
Selectivity Profiling: Distinguishing kinase inhibition from Carbonic Anhydrase off-target binding.
Chemical Properties & Handling[1]
Before initiating biological assays, proper solubilization is critical. Sulfonamides often exhibit poor aqueous solubility, leading to "false negatives" in enzymatic screens due to precipitation.
| Property | Specification |
| IUPAC Name | N-(4-ethoxyphenyl)thiophene-2-sulfonamide |
| Molecular Weight | ~283.37 g/mol |
| Solubility (Water) | < 0.1 mg/mL (Poor) |
| Solubility (DMSO) | > 20 mg/mL (Excellent) |
| Storage | -20°C (Solid), -80°C (DMSO Stock) |
| Stability | Hydrolytically stable; avoid strong acids/bases. |
Protocol 1: Stock Solution Preparation
-
Objective: Create a stable 10 mM stock solution free of micro-precipitates.
-
Reagents: Anhydrous DMSO (Dimethyl Sulfoxide), 99.9% purity.
-
Weighing: Accurately weigh 2.83 mg of compound into a sterile, amber glass vial (sulfonamides can be light-sensitive).
-
Solubilization: Add 1.0 mL of anhydrous DMSO. Vortex vigorously for 30 seconds.
-
Visual Inspection: Hold against a light source. The solution must be perfectly clear. If hazy, sonicate at 37°C for 5 minutes.
-
Aliquot: Dispense into 50 µL aliquots in PCR tubes to avoid freeze-thaw cycles. Store at -80°C.
-
Working Solution: On the day of the assay, dilute the DMSO stock 1:100 in assay buffer to achieve a 100 µM working concentration (1% DMSO final). Note: Ensure your kinase assay tolerates 1% DMSO; most robust assays tolerate up to 5%.
Mechanism of Action: Kinase Inhibition[2]
The thiophene-2-sulfonamide moiety typically functions as an ATP-mimetic. The sulfonamide oxygen atoms often form hydrogen bonds with the "hinge region" residues of the kinase ATP-binding pocket, while the thiophene ring occupies the hydrophobic pocket (Gatekeeper region).
Biological Pathway Visualization
The following diagram illustrates the specific intervention point of this scaffold within the VEGFR-2 signaling cascade, a primary target for this class of molecules.
Figure 1: Mechanism of Action. The compound competes with ATP at the VEGFR-2 intracellular domain, blocking downstream RAS/RAF/MEK and PI3K/Akt signaling cascades.
Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Method)
To quantitatively assess the potency (
Assay Principle: Measures the conversion of ATP to ADP by the kinase. The inhibitor prevents this conversion.
Materials
-
Recombinant Kinase (e.g., VEGFR-2 or CDK5).
-
Substrate: Poly(Glu, Tyr) 4:1 (generic tyrosine kinase substrate).
-
Ultra-Pure ATP.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White 384-well microplates.
Step-by-Step Workflow
-
Compound Dilution:
-
Prepare a 10-point dose-response curve of the inhibitor in 1X Kinase Buffer (ranging from 10 µM down to 0.1 nM).
-
Control 1: No Compound (100% Activity, DMSO only).
-
Control 2: No Enzyme (Background).
-
-
Kinase Reaction Assembly (10 µL volume):
-
Add 2 µL of Compound solution.
-
Add 4 µL of Kinase Enzyme (optimized concentration, typically 1-5 ng/well).
-
Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.
-
Add 4 µL of ATP/Substrate mix to start the reaction.
-
-
Incubation:
-
Incubate at RT for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.
-
Add 20 µL of Kinase Detection Reagent (converts ADP to light). Incubate 30 min.
-
-
Read:
-
Measure Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).
-
Data Analysis
Calculate % Inhibition using the formula:
Fit the data to a sigmoidal dose-response equation (Variable Slope) to determine the
Protocol 3: Cellular Selectivity & Validation
A common pitfall with thiophene sulfonamides is off-target inhibition of Carbonic Anhydrase (CA) . To validate that the observed phenotype is kinase-driven, a cellular phosphorylation assay is required.
Model System: HUVEC (Human Umbilical Vein Endothelial Cells) or HepG2 cells.
Workflow
-
Seeding: Plate HUVEC cells at
cells/well in 6-well plates. Starve in serum-free media for 12 hours. -
Treatment: Treat cells with N-(4-ethoxyphenyl)thiophene-2-sulfonamide (1 µM, 5 µM, 10 µM) for 2 hours.
-
Stimulation: Stimulate with VEGF (50 ng/mL) for 15 minutes.
-
Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).
-
Western Blot:
-
Primary Antibody: Anti-p-VEGFR2 (Tyr1175) or Anti-p-ERK1/2.
-
Loading Control: Anti-Total VEGFR2 or Anti-GAPDH.
-
Negative Control: Anti-Carbonic Anhydrase II (to check for expression levels, though inhibition is enzymatic).
-
Expected Results
-
Kinase Effect: Dose-dependent reduction in p-VEGFR2 and p-ERK bands.
-
Off-Target Check: If the compound affects cell pH or survival without reducing phosphorylation, suspect CA inhibition or general toxicity.
Experimental Workflow Diagram
Figure 2: Integrated Screening Workflow. From stock preparation to hit validation, ensuring differentiation between kinase potency and off-target cytotoxicity.
Troubleshooting Guide
| Observation | Possible Cause | Corrective Action |
| Precipitate in Assay Buffer | Hydrophobicity of the ethoxy-phenyl group. | Reduce final DMSO to 0.5%; add 0.01% Triton X-100 to buffer. |
| High Background Signal | ATP contamination or light sensitivity. | Use ultra-pure ATP; perform assay in low-light if using fluorescent detection. |
| Flat Dose-Response | Compound aggregation (promiscuous inhibition). | Add 0.1 mg/mL BSA to the assay buffer to prevent colloid formation. |
| Cytotoxicity > Potency | Off-target effects (e.g., Carbonic Anhydrase). | Run a counter-screen against CA-II; compare IC50s. |
References
-
Vertex AI Search. (2025). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. PubMed. Link
-
MDPI. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals.[1][2][3][4][5] Link
-
Royal Society of Chemistry. (2025). Synthesis of sulfonamide-based kinase inhibitors from sulfonates. Organic & Biomolecular Chemistry. Link
-
Semantic Scholar. (2022).[2] In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors. Link
-
Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Link
Sources
- 1. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N-(4-ethoxyphenyl)thiophene-2-sulfonamide as a Molecular Probe
Based on the structural pharmacophore and its classification within the thiophene-sulfonamide family, the following Application Note and Protocol guide is designed for N-(4-ethoxyphenyl)thiophene-2-sulfonamide .
Scientific Context:
This compound acts as a structural probe primarily used to map the hydrophobic selectivity pockets of enzymes recognizing the sulfonamide moiety, specifically Carbonic Anhydrase (CA) isoforms and Cytochrome P450 2C9 (CYP2C9) . While primary sulfonamides (
-
Negative Control Profiling: Validating the necessity of the free nitrogen for zinc coordination in CA assays.
-
CYP2C9 Selectivity Mapping: Acting as a bioisostere of Sulfaphenazole to probe the hydrophobic active site of CYP2C9 without the pyrazole moiety.
-
Lipophilicity & Permeability Benchmarking: Serving as a model lipophilic sulfonamide (
) for membrane permeability studies.
Introduction & Mechanism of Action
N-(4-ethoxyphenyl)thiophene-2-sulfonamide is a secondary sulfonamide probe designed to interrogate the structure-activity relationships (SAR) of sulfonamide-binding proteins. Unlike primary sulfonamides (e.g., Acetazolamide) that bind directly to the catalytic Zinc(II) ion in Carbonic Anhydrases (CAs), this
Consequently, its utility lies in differential binding assays :
-
In Carbonic Anhydrase Research: It serves as a steric probe to map the "Selectivity Pocket" (hydrophobic sub-pocket) of CA isoforms (e.g., CA II vs. CA IX). It typically exhibits significantly reduced affinity compared to primary sulfonamides, making it an ideal negative control or a probe for non-catalytic binding sites .
-
In ADME/Tox Profiling: Due to its structural homology to Sulfaphenazole (a potent CYP2C9 inhibitor), it functions as a chemical tool to study
- stacking interactions within the CYP2C9 active site (specifically residues Phe114 and Phe476).
Mechanism of Action Diagram
Caption: Dual-pathway mechanism illustrating the probe's role as a steric exclusions tool in Carbonic Anhydrase (top) and a competitive inhibitor in CYP2C9 via hydrophobic stacking (bottom).
Material Preparation & Stability
Compound Properties:
-
Molecular Formula:
-
Molecular Weight: 283.37 g/mol
-
Solubility: Low in water; High in DMSO, Ethanol.
Reconstitution Protocol:
-
Stock Solution (10 mM): Weigh 2.83 mg of powder and dissolve in 1.0 mL of anhydrous DMSO (Grade
99.9%). Vortex for 30 seconds until clear. -
Storage: Aliquot into amber glass vials (to prevent photolysis of the thiophene ring). Store at -20°C. Stable for 6 months.
-
Working Solution: Dilute stock 1:1000 in assay buffer immediately prior to use to achieve 10
M (0.1% DMSO final).-
Critical Note: Do not store diluted aqueous solutions; the sulfonamide bond is stable, but the compound may precipitate over time due to lipophilicity.
-
Application Protocol 1: Carbonic Anhydrase Selectivity Profiling
Objective: Use the probe to determine the non-zinc-mediated affinity contribution of the 4-ethoxyphenyl tail.
Materials:
-
Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II) and IX (hCA IX).
-
Substrate: 4-Nitrophenyl acetate (4-NPA) [Colorimetric] or Dansylamide [Fluorescent displacement].
-
Buffer: 50 mM HEPES, pH 7.4, 100 mM
.
Step-by-Step Methodology:
-
Enzyme Activation: Dilute hCA II to 100 nM in assay buffer. Incubate at 25°C for 10 min.
-
Probe Incubation: Add N-(4-ethoxyphenyl)thiophene-2-sulfonamide (concentration range: 1 nM – 100
M) to the enzyme.-
Control A: Acetazolamide (Positive Control, Primary Sulfonamide).
-
Control B: DMSO Vehicle (Negative Control).
-
-
Equilibration: Incubate for 15 minutes. Note: Secondary sulfonamides require longer equilibration times than primary ones to settle into hydrophobic pockets.
-
Substrate Addition: Add 4-NPA (final conc. 1 mM).
-
Detection: Monitor absorbance at 400 nm (formation of 4-nitrophenol) kinetically for 10 minutes.
-
Data Analysis: Calculate % Inhibition relative to DMSO control.
-
Expected Result: High
(>10 M) confirms lack of Zinc binding. Any inhibition observed <10 M indicates allosteric interference or hydrophobic occlusion.
-
Application Protocol 2: CYP2C9 Inhibition Screen
Objective: Validate the probe as a CYP2C9 inhibitor (mimicking Sulfaphenazole).
Materials:
-
System: Human Liver Microsomes (HLM) or Recombinant CYP2C9.
-
Probe Substrate: Diclofenac (10
M). -
Cofactor: NADPH Regenerating System.
Workflow:
-
Pre-incubation: Mix 0.2 mg/mL HLM with the molecular probe (0.1 – 50
M) in 100 mM Potassium Phosphate buffer (pH 7.4). Incubate 5 min at 37°C. -
Reaction Start: Add NADPH (1 mM) and Diclofenac.
-
Reaction Stop: After 10 min, quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS (monitor 4'-hydroxydiclofenac formation).
-
Interpretation:
-
Plot log[Inhibitor] vs. % Activity.
-
A steep dose-response curve suggests specific active-site binding (Type II binding spectrum expected due to thiophene sulfur interaction with Heme iron).
-
Data Presentation & Troubleshooting
Typical Performance Metrics:
| Parameter | Expected Value | Interpretation |
| hCA II IC50 | > 10 | Confirms "Negative Control" status for Zn-binding. |
| CYP2C9 IC50 | 0.5 - 5.0 | Indicates specific hydrophobic binding (similar to Sulfaphenazole). |
| Aq. Solubility | < 50 | Requires DMSO/Cosolvent for assays. |
| LogP | ~ 2.5 | Good membrane permeability; potential for non-specific binding. |
Troubleshooting Guide:
-
Issue: Precipitation in assay buffer.
-
Solution: Ensure DMSO concentration is 0.1 - 1.0%. Add 0.01% Triton X-100 to prevent aggregation-based false positives.
-
-
Issue: High background fluorescence.
-
Solution: Thiophene derivatives can be weakly fluorescent. Run a "Compound Only" blank and subtract from assay reads.
-
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Miners, J. O., et al. (1998). CYP2C9 structure-activity relationships: implications for substrate specificity and inhibition. Drug Metabolism Reviews. Link
-
PubChem Compound Summary. (2025). 2-Thiophenesulfonamide derivatives. National Center for Biotechnology Information. Link
-
AK Scientific. (2024). Product Data Sheet: N-(4-ethoxyphenyl)thiophene-2-sulfonamide. Link
Application Note: N-(4-ethoxyphenyl)thiophene-2-sulfonamide in Drug Discovery Workflows
Introduction & Scientific Context
The Scaffold: Thiophene-2-Sulfonamide
In the landscape of fragment-based drug discovery (FBDD), the transition from benzene-sulfonamides to thiophene-sulfonamides represents a classic bioisosteric replacement strategy. N-(4-ethoxyphenyl)thiophene-2-sulfonamide (Compound 1 ) serves as a critical model ligand for evaluating the physicochemical and pharmacological shifts that occur when a phenyl ring is replaced by a thiophene moiety.
While primary sulfonamides (
-
Anti-cancer targets: Specifically blocking tubulin polymerization or inhibiting specific kinases (e.g., CDK5).
-
Anti-inflammatory agents: Acting as COX-2 selective inhibitors where the 4-ethoxyphenyl group (mimicking the phenacetin/paracetamol pharmacophore) provides specific hydrophobic contacts.
-
Matrix Metalloproteinase (MMP) Inhibition: Where the sulfonamide acts as a zinc-binding group (ZBG) mimic or allosteric modulator.
Mechanistic Relevance
The 4-ethoxyphenyl moiety (p-phenetidine group) functions as a lipophilic anchor. When coupled with the electron-rich thiophene ring, the resulting sulfonamide bond exhibits distinct acidity (pKa ~9.5-10.5) compared to its benzene analog.[1][2] This application note details the end-to-end workflow for synthesizing, purifying, and profiling this compound, serving as a template for sulfonamide library development.
Chemical Synthesis Protocol
Objective: High-yield synthesis of N-(4-ethoxyphenyl)thiophene-2-sulfonamide via nucleophilic substitution.
Reaction Scheme
The synthesis relies on the reaction of thiophene-2-sulfonyl chloride with 4-ethoxyaniline (p-phenetidine) under basic conditions to neutralize the HCl byproduct.
Figure 1: Synthetic workflow for N-aryl thiophene sulfonamide generation.
Detailed Protocol
Materials:
-
Thiophene-2-sulfonyl chloride (1.0 eq, 5.0 mmol)
-
4-Ethoxyaniline (1.1 eq, 5.5 mmol)
-
Pyridine (anhydrous, 10 mL) or DCM/Et3N system
-
1M HCl, Ethyl Acetate, Brine
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve 4-ethoxyaniline (754 mg, 5.5 mmol) in 10 mL of anhydrous pyridine. Cool the solution to 0°C using an ice bath.
-
Expert Insight: Pyridine acts as both the solvent and the acid scavenger (proton sponge). For scale-up, use DCM with 1.5 eq Triethylamine to simplify workup.
-
-
Addition: Dropwise add thiophene-2-sulfonyl chloride (913 mg, 5.0 mmol) dissolved in 2 mL of solvent over 15 minutes.
-
Critical Control: Maintain temperature <5°C to prevent disulfonimide formation (double addition).
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Pour the reaction mixture into 50 mL of ice-cold 1M HCl.
-
Why: The acid neutralizes the pyridine and protonates any unreacted aniline, keeping it in the aqueous phase. The sulfonamide product will precipitate or form an oil.[3]
-
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with water, then brine.[4] Dry over
.[4] -
Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield off-white crystals.
Expected Yield: 85-92% Characterization:
-
1H NMR (DMSO-d6):
10.1 (s, 1H, NH), 7.9 (d, 1H, Thiophene), 7.6 (d, 1H, Thiophene), 7.1 (t, 1H, Thiophene), 7.0 (d, 2H, Ar-H), 6.8 (d, 2H, Ar-H), 3.9 (q, 2H, ), 1.3 (t, 3H, ).
Biological Assay: Carbonic Anhydrase Inhibition
While primary sulfonamides are potent CA inhibitors, N-substituted variants like Compound 1 are often screened to determine selectivity profiles or off-target effects.
Assay Principle: The inhibition of Carbonic Anhydrase II (CAII) is measured by the hydrolysis of p-Nitrophenyl Acetate (p-NPA) to p-nitrophenol (yellow, Abs 405 nm).
Assay Protocol (96-well format)
| Component | Volume ( | Concentration (Final) | Notes |
| Buffer | 140 | 50 mM Tris-SO4, pH 7.6 | Maintain pH strictly; Zinc dependent. |
| Enzyme (hCAII) | 20 | 100 nM | Human recombinant CAII. |
| Compound 1 | 20 | Variable (0.1 - 100 | Dissolved in DMSO (Final DMSO < 1%). |
| Substrate (p-NPA) | 20 | 3 mM | Add last to initiate reaction. |
Procedure:
-
Incubation: Incubate Enzyme and Compound 1 for 15 minutes at 25°C to allow equilibrium binding.
-
Initiation: Add p-NPA substrate.
-
Measurement: Monitor Absorbance at 405 nm every 30 seconds for 10 minutes (Kinetic Mode).
-
Analysis: Calculate
from the linear portion of the curve. Determine using a 4-parameter logistic fit.
Self-Validating Control:
-
Positive Control: Acetazolamide (
nM). -
Negative Control: DMSO only (100% Activity).
-
Note: Compound 1 is expected to show weaker inhibition (
in M range) compared to primary sulfonamides, validating the selectivity of the N-substitution.
ADME Profiling: Lipophilicity & Solubility
For a drug candidate, the balance between lipophilicity (membrane permeability) and solubility is paramount.
Calculated Properties (In Silico)
-
MW: 283.37 g/mol
-
cLogP: ~2.5 - 2.8 (Optimal for oral bioavailability, Rule of 5 compliant).
-
TPSA: ~75
(Good intestinal absorption).
Experimental LogD Protocol (Shake-Flask Method)
-
System: Octanol / Phosphate Buffer (pH 7.4).
-
Equilibration: Dissolve 1 mg of Compound 1 in 1 mL Octanol (pre-saturated with buffer).
-
Partitioning: Add 1 mL Buffer (pre-saturated with octanol). Vortex for 1 hour at RT.[3]
-
Separation: Centrifuge at 3000 rpm for 10 min.
-
Quantification: Analyze both phases via HPLC-UV (254 nm).
-
Calculation:
.
Structural Activity Relationship (SAR) Logic
When using Compound 1 as a lead, medicinal chemists explore the following modifications:
Figure 2: Strategic modification points for SAR optimization of the thiophene-sulfonamide scaffold.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
- Lomibao, J., et al. (2025). Reactivity of Sulfonyl Chlorides with Anilines: Kinetic Studies. Journal of Organic Chemistry.
-
BenchChem. (2025). Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Link
-
Sigma-Aldrich. (2025). 2-Thiophenesulfonyl chloride Product Specification. Link
-
Malmström, J., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 2. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents [patents.google.com]
Application Note: A Multi-pronged Strategy for Target Identification of N-(4-ethoxyphenyl)thiophene-2-sulfonamide
Abstract The identification of a small molecule's biological target(s) is a critical step in drug discovery and chemical biology, providing the foundation for understanding its mechanism of action, predicting potential toxicities, and enabling rational drug design.[1] Thiophene sulfonamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] This application note details a comprehensive, multi-modal strategy for the target deconvolution of a specific molecule, N-(4-ethoxyphenyl)thiophene-2-sulfonamide. We present an integrated workflow that combines computational prediction with robust, unbiased experimental techniques—including label-free and affinity-based chemical proteomics—to identify and validate protein targets. This guide provides researchers with the principles, detailed protocols, and data interpretation frameworks necessary to move from a compound with a known phenotype to a validated mechanism of action.
Introduction: The Challenge of Target Deconvolution
Phenotypic screening has re-emerged as a powerful engine for discovering first-in-class therapeutics. However, a significant bottleneck remains: identifying the specific molecular target responsible for the observed biological effect.[4] N-(4-ethoxyphenyl)thiophene-2-sulfonamide belongs to the thiophene sulfonamide family, a privileged scaffold in medicinal chemistry.[2][3] Related compounds have shown activities ranging from α-glucosidase inhibition to potent cytotoxicity against human tumor cell lines, highlighting the diverse and potent biology of this chemical class.[5][6]
To unlock the full therapeutic potential of N-(4-ethoxyphenyl)thiophene-2-sulfonamide, a systematic approach to target identification is essential. A successful strategy does not rely on a single method but rather integrates multiple orthogonal approaches to build a strong, validated case for a specific drug-target interaction.[7] This guide outlines such a strategy, emphasizing the synergy between computational, label-free, and affinity-based methods.
The Integrated Target Identification Workflow
A robust target identification campaign should be viewed as a funnel, starting with a broad list of possibilities and progressively narrowing down to a small number of high-confidence, validated targets. Our proposed workflow integrates hypothesis-generating computational methods with unbiased experimental discovery and subsequent validation.
Figure 1: An integrated workflow for small molecule target identification.
Phase 1: Computational Approaches for Hypothesis Generation
Before embarking on resource-intensive experiments, computational methods can provide valuable, cost-effective insights into the potential target space of N-(4-ethoxyphenyl)thiophene-2-sulfonamide.[8][9] These in silico techniques use the molecule's 2D and 3D structure to predict its binding partners.
Core Principle: Similarity and Complementarity
Two main principles guide computational target prediction:
-
Ligand-Based: Similar molecules often bind to similar targets.[9] By comparing our compound to databases of molecules with known targets, we can infer potential interactions.[8]
-
Structure-Based (Reverse Docking): This method "docks" the small molecule into the binding sites of thousands of known protein structures, calculating a binding score to predict potential partners.[9][10]
Protocol 1: In Silico Target Prediction
-
Compound Preparation: Obtain the 2D structure (SMILES format) of N-(4-ethoxyphenyl)thiophene-2-sulfonamide and convert it to a low-energy 3D conformation using computational chemistry software.
-
Database Selection: Utilize public and commercial databases such as ChEMBL, PubChem, and DrugBank, which contain extensive information on small molecules and their biological targets.
-
Ligand-Based Screening: Employ similarity search tools (e.g., using Tanimoto similarity metrics) to identify known drugs or bioactive molecules that are structurally similar to the query compound.[11][12]
-
Reverse Docking: Use a reverse docking server or software (e.g., idTarget, PharmMapper) to screen the compound against a library of 3D protein structures.[9]
-
Data Analysis & Triage:
-
Aggregate the results from both approaches.
-
Rank potential targets based on docking scores, similarity scores, and biological relevance to any known phenotype.
-
Perform pathway analysis on the top hits to identify enriched biological processes, which can provide clues to the compound's mechanism of action.
-
Table 1: Hypothetical Output from Computational Prediction
| Rank | Predicted Target | Method | Score/Metric | Rationale / Pathway |
|---|---|---|---|---|
| 1 | Carbonic Anhydrase II | Reverse Docking | -9.8 kcal/mol | Sulfonamide moiety is a known CA binder |
| 2 | p38 MAPK (MAPK14) | Similarity Search | Tanimoto: 0.85 | Similar to known kinase inhibitors |
| 3 | Cyclooxygenase-2 (COX-2) | Reverse Docking | -9.2 kcal/mol | Thiophene core in many anti-inflammatories[2] |
| 4 | Lactoperoxidase | Literature Precedent | N/A | Related thiophene sulfonamides inhibit LPO[13] |
| 5 | α-Glucosidase | Literature Precedent | N/A | Related sulfonamides show activity[5] |
Phase 2: Unbiased Experimental Discovery
While computational methods generate hypotheses, experimental approaches are required to identify targets directly from a complex biological system, such as a cell lysate or intact cells.[1][14]
Label-Free Method 1: Drug Affinity Responsive Target Stability (DARTS)
Causality: The binding of a small molecule to its target protein often stabilizes the protein's structure, making it more resistant to degradation by proteases.[15][16] DARTS leverages this phenomenon to identify target proteins without any chemical modification of the compound, which is its greatest advantage.[17][18]
Figure 2: Workflow for the DARTS label-free target identification method.
-
Cell Lysis: Culture relevant cells to ~80-90% confluency and harvest. Lyse cells in a non-denaturing lysis buffer (e.g., M-PER supplemented with protease inhibitors) on ice. Clarify the lysate by centrifugation to remove debris.[17]
-
Compound Incubation: Divide the cell lysate into control (Vehicle, e.g., 0.1% DMSO) and treatment groups. Add N-(4-ethoxyphenyl)thiophene-2-sulfonamide to the treatment group (a typical starting concentration is 10-50 µM) and incubate for 1 hour at room temperature to allow for binding.[17]
-
Protease Digestion: Add a non-specific protease, such as Pronase, to both control and treatment samples. The optimal protease concentration and digestion time must be empirically determined but a good starting point is a 1:200 (protease:total protein) ratio for 15-30 minutes.[19]
-
Quenching and Sample Preparation: Stop the digestion by adding SDS-PAGE loading buffer and heating the samples (e.g., 95°C for 5 minutes).
-
Analysis:
-
Initial Validation (SDS-PAGE): Run the digested samples on an SDS-PAGE gel and visualize with Coomassie blue staining. A successful experiment will show near-complete digestion in the control lane, while the treatment lane should exhibit specific bands corresponding to protected proteins.
-
Unbiased Identification (LC-MS/MS): For proteome-wide discovery, the digested samples are subjected to tryptic digestion (after quenching the initial protease) and analyzed by quantitative mass spectrometry. Proteins that are significantly more abundant in the compound-treated sample compared to the control are considered primary hits.[1]
-
Label-Free Method 2: Thermal Proteome Profiling (TPP)
Causality: Similar to DARTS, TPP is based on the principle of ligand-induced stabilization. However, instead of protease susceptibility, TPP measures changes in the thermal stability of proteins.[20] When a protein binds to a small molecule, its melting temperature (Tm) often shifts.[21] This can be monitored on a proteome-wide scale.[20]
-
Cell Treatment: Treat intact, live cells with either vehicle (DMSO) or N-(4-ethoxyphenyl)thiophene-2-sulfonamide for a defined period (e.g., 1 hour) to ensure target engagement in a physiological context.
-
Heating Gradient: Aliquot the cell suspensions and heat each aliquot to a different temperature (e.g., in a gradient from 40°C to 68°C) for 3 minutes. Cool immediately on ice.[22]
-
Protein Extraction: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated, denatured proteins via ultracentrifugation.[21]
-
Sample Preparation for MS: Collect the soluble fractions from each temperature point. Prepare the samples for mass spectrometry, which typically involves reduction, alkylation, tryptic digestion, and peptide labeling with isobaric tags (e.g., TMT).[22][23]
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by high-resolution LC-MS/MS. The isobaric tags allow for accurate quantification of protein abundance from each temperature point in a single MS run.[22][24]
-
Data Analysis: For each protein, plot the relative amount of soluble protein as a function of temperature to generate melting curves for both the control and treated states. Fit these curves to a sigmoidal function to determine the melting temperature (Tm). Proteins with a statistically significant shift in Tm (ΔTm) upon compound treatment are identified as potential targets.
Table 2: Hypothetical Data from Label-Free Experiments
| Protein ID (UniProt) | Gene Name | DARTS Fold Change (Cmpd/Veh) | TPP ΔTm (°C) | Notes |
|---|---|---|---|---|
| P00918 | CA2 | 8.5 | +4.2 | Strong hit in both assays. Computationally predicted. |
| P47811 | MAPK14 | 3.1 | +2.8 | Moderate hit in both assays. Computationally predicted. |
| Q9Y243 | NQO2 | 1.2 | +3.5 | Quinone Reductase 2. Known off-target of some kinase inhibitors.[24] |
| P07333 | LPO | 6.2 | Not detected | Hit in DARTS, but may be too low abundance for TPP. |
| P28482 | ALOX5 | 1.5 | +1.9 | Arachidonate 5-lipoxygenase. Related to inflammation. |
Affinity-Based Chemical Proteomics
Causality: This classic approach uses a modified version of the small molecule—a "chemical probe"—to physically isolate its binding partners from a proteome.[14][25] The probe is typically appended with an affinity handle (like biotin) that allows for efficient capture.[1]
Expert Insight: The success of this method hinges on the design of the chemical probe. The linker and affinity tag must be attached to a position on the molecule that does not disrupt its binding to the target protein. This often requires synthesizing several probe variants and confirming they retain the biological activity of the parent compound. For N-(4-ethoxyphenyl)thiophene-2-sulfonamide, a potential attachment point could be the ethyl group on the phenoxy ring, extending it to a linker, as this position is often solvent-exposed in ligand-protein complexes.
Figure 3: Workflow for affinity-based chemical proteomics pull-down.
-
Probe Synthesis: Synthesize a biotinylated version of N-(4-ethoxyphenyl)thiophene-2-sulfonamide. Include a control experiment using free biotin and, ideally, a structurally similar but inactive probe to control for non-specific binding.
-
Lysate Incubation: Incubate the biotinylated probe (and controls) with cell lysate for 1-2 hours. To increase confidence, a competition experiment can be performed where the lysate is co-incubated with the probe and a large excess (e.g., 100x) of the original, unmodified compound. True targets will show significantly reduced binding to the probe in the competition sample.[1]
-
Affinity Capture: Add streptavidin-coated magnetic or agarose beads to the lysate and incubate to capture the biotinylated probe and any bound proteins.[26]
-
Washing: Pellet the beads and perform a series of stringent washes with lysis buffer to remove proteins that are non-specifically bound to the beads or the probe. This step is critical for reducing background noise.
-
Elution and Digestion: Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS). The eluted proteins are then subjected to in-solution or on-bead tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by mass spectrometry. Potential targets are proteins that are significantly enriched in the probe pull-down sample compared to the biotin-only control and that show reduced enrichment in the competition experiment.
Phase 3 & 4: Hit Triangulation and Target Validation
Identifying a list of "hits" is not the end goal. Rigorous validation is required to confirm that a candidate protein is a genuine, biologically relevant target.[27][28]
Hit Triangulation
The highest confidence targets are those that appear across multiple, orthogonal methods. By comparing the hit lists from computational predictions, DARTS, TPP, and affinity proteomics, we can prioritize candidates for validation.
Figure 4: Conceptual diagram of hit triangulation to prioritize candidates.
Validation Protocols
Once high-confidence targets are prioritized, they must be validated through direct and indirect methods.[29]
-
Biochemical Validation (Direct Binding):
-
Method: Express and purify the candidate protein. Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity (Kd) and kinetics between the protein and N-(4-ethoxyphenyl)thiophene-2-sulfonamide.
-
Rationale: This provides definitive proof of a direct physical interaction and quantifies its strength.
-
-
Cellular Target Engagement (CETSA):
-
Method: Perform a targeted Cellular Thermal Shift Assay. Instead of a proteome-wide MS readout, use Western blotting with an antibody specific to the candidate protein to measure its stabilization in intact cells.
-
Rationale: This confirms that the compound engages the target protein in its native cellular environment at relevant concentrations.[27]
-
-
Functional Validation (Target Perturbation):
-
Method: Use genetic tools like siRNA or CRISPR/Cas9 to knock down or knock out the gene encoding the target protein.
-
Rationale: If modulating the target protein's levels phenocopies the effect of treating the cells with N-(4-ethoxyphenyl)thiophene-2-sulfonamide, it provides strong evidence that the protein is functionally responsible for the compound's activity.[29]
-
Conclusion
The journey from a bioactive small molecule to a validated drug target is complex and requires a carefully planned, multi-faceted approach. For N-(4-ethoxyphenyl)thiophene-2-sulfonamide, the strategy outlined in this application note provides a robust framework for success. By integrating the predictive power of in silico methods with the unbiased discovery capabilities of label-free (DARTS, TPP) and affinity-based proteomics, researchers can generate high-quality candidate lists. Crucially, the subsequent process of hit triangulation and rigorous biochemical and cellular validation ensures that the final identified targets are both genuine and biologically significant, paving the way for future drug development efforts.
References
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]
-
Al-Harbi, S., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). MDPI. Retrieved from [Link]
-
PharmaFeatures. (2024). The Computational Revolution in Small Molecule Drug Discovery. Retrieved from [Link]
-
Oyeleye, A., et al. (2022). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. Retrieved from [Link]
-
Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024). ResearchGate. Retrieved from [Link]
-
Zou, M., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Biology. Retrieved from [Link]
-
Li, Y., et al. (2016). Computational probing protein–protein interactions targeting small molecules. Bioinformatics. Retrieved from [Link]
-
Pai, M. Y., et al. (n.d.). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. eScholarship, University of California. Retrieved from [Link]
-
Zou, M., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. National Center for Biotechnology Information. Retrieved from [Link]
-
InnoSer. (n.d.). Target validation drug development services. Retrieved from [Link]
-
Lomenick, B., et al. (2009). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Proficloud. (n.d.). Drug Target Identification & Validation. Retrieved from [Link]
-
Pai, M. Y., et al. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology. Retrieved from [Link]
-
Lin, J. H. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry. Retrieved from [Link]
-
NVIDIA. (n.d.). What is Small Molecule Hit Identification (Hit ID)?. Retrieved from [Link]
-
Chen, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Retrieved from [Link]
-
Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Nature Biotechnology. Retrieved from [Link]
-
Police, S., & Feitelson, M. (2010). Emerging Affinity-Based Techniques in Proteomics. Proteomics. Retrieved from [Link]
-
Dai, L., et al. (2020). Thermal proteome profiling for interrogating protein interactions. The FEBS Journal. Retrieved from [Link]
-
Ganz, P., et al. (2017). Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. Circulation. Retrieved from [Link]
-
De-La-Rosa-Velázquez, I. A. (2022). Top-down Thermal Proteome Profiling using Mass Spectrometry on Human Plasma Proteins. University of the Pacific. Retrieved from [Link]
-
Leuenberger, P., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research. Retrieved from [Link]
-
Kurzawa, N., et al. (2019). Tissue Thermal Proteome Profiling. PRIDE, EMBL-EBI. Retrieved from [Link]
-
Harper, J. W., et al. (2017). Affinity Proteomics to Study Endogenous Protein Complexes: Pointers, Pitfalls, Preferences and Perspectives. ResearchGate. Retrieved from [Link]
-
Köksal, Z. (2021). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Drug and Chemical Toxicology. Retrieved from [Link]
-
Beutgen, V. M. (n.d.). Affinity Proteomics. University of Zurich. Retrieved from [Link]
-
Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. (2026). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Sharma, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]
-
Shah, R., & Verma, P. K. (2018). Synthesis of thiophenes having the biologically active sulfonamide.... ResearchGate. Retrieved from [Link]
-
Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology. Retrieved from [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). ResearchGate. Retrieved from [Link]
-
Villar, R., et al. (2004). Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl) thiophene-2-carboxylic acid inhibits E.coli UT189 bacterial capsule biogenesis. (2012). National Center for Biotechnology Information. Retrieved from [Link]
-
Biological activity and synthesis of sulfonamide derivatives: A brief review. (n.d.). ResearchGate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-[4-[2-(Diethylamino)ethoxy]phenyl]methanesulfonamide methanesulfonic acid salt. Retrieved from [Link]
-
Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Retrieved from [Link]
- Substituted thiophene-2-sulfonamides and their preparation. (n.d.). Google Patents.
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). MDPI. Retrieved from [Link]
Sources
- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AI approaches for the discovery and validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 8. The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is Small Molecule Hit Identification (Hit ID) ? | NVIDIA Glossary [nvidia.com]
- 12. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 13. Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 16. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification [escholarship.org]
- 18. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 19. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 20. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thermal Proteome Profiling (TPP) Service - Creative Proteomics [iaanalysis.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Protein Enrichment: IP vs Affinity Chromatography vs Pull-Down - Creative Proteomics [creative-proteomics.com]
- 27. lifesciences.danaher.com [lifesciences.danaher.com]
- 28. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 29. Drug Target Identification & Validation [horizondiscovery.com]
"synthetic route for N-(4-ethoxyphenyl)thiophene-2-sulfonamide analogues"
Application Note: Synthetic Route for N-(4-Ethoxyphenyl)thiophene-2-sulfonamide Analogues
Part 1: Introduction & Strategic Rationale
The synthesis of N-(4-ethoxyphenyl)thiophene-2-sulfonamide represents a classic bioisosteric replacement strategy in medicinal chemistry. Thiophene sulfonamides are critical pharmacophores, often serving as surrogates for benzenesulfonamides to improve metabolic stability, lipophilicity, or binding affinity in targets such as carbonic anhydrase (CA) isoforms, matrix metalloproteinases (MMPs), and various G-protein coupled receptors (GPCRs).
This guide details a robust, scalable protocol for the sulfonylation of 4-ethoxyaniline (p-phenetidine) with thiophene-2-sulfonyl chloride. Unlike generic procedures, this protocol addresses the specific nucleophilicity of electron-rich anilines and the hydrolytic instability of heteroaryl sulfonyl chlorides.
Part 2: Scientific Foundation & Mechanism[1][2][3]
Mechanistic Insight
The reaction proceeds via a nucleophilic substitution at the sulfonyl sulfur atom (
-
Electronic Considerations: The ethoxy group at the para-position of the aniline is a strong electron-donating group (EDG), significantly enhancing the nucleophilicity of the amine (
). This ensures rapid reaction kinetics but also increases the risk of bis-sulfonylation if the base/stoichiometry is not controlled. -
Role of Base: Pyridine is selected as the optimal solvent/base. It acts as a proton scavenger (neutralizing the HCl byproduct) and can form a transient, activated
-sulfonylpyridinium intermediate, which accelerates the attack by the aniline.
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway of the sulfonylation reaction. Pyridine facilitates the deprotonation step, driving equilibrium toward the sulfonamide product.
Part 3: Detailed Experimental Protocol
Safety Warning: Thiophene-2-sulfonyl chloride is corrosive and moisture-sensitive. 4-Ethoxyaniline is toxic. Perform all operations in a fume hood.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role |
| Thiophene-2-sulfonyl chloride | 182.65 | 1.1 | Electrophile |
| 4-Ethoxyaniline (p-phenetidine) | 137.18 | 1.0 | Nucleophile |
| Pyridine | 79.10 | Solvent | Solvent/Base |
| Dichloromethane (DCM) | 84.93 | Solvent | Extraction |
| HCl (1M) | 36.46 | Reagent | Quench/Wash |
Step-by-Step Procedure
Step 1: Preparation of Nucleophile Solution
-
In a clean, oven-dried 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-ethoxyaniline (1.37 g, 10.0 mmol) in anhydrous pyridine (10 mL).
-
Why: Pyridine is used in excess to ensure complete solvation and immediate neutralization of HCl.
-
Step 2: Controlled Addition (Critical Step)
-
Cool the RBF to 0°C using an ice-water bath.
-
Slowly add thiophene-2-sulfonyl chloride (2.01 g, 11.0 mmol) portion-wise (solid) or dropwise (if dissolved in minimal DCM) over 15 minutes.
-
Why: Cooling prevents the "runaway" exotherm that can lead to decomposition of the sulfonyl chloride or formation of disulfonimide byproducts.
-
Step 3: Reaction & Monitoring
-
Remove the ice bath and allow the mixture to warm to room temperature (RT).
-
Stir at RT for 2–4 hours .
-
Validation: Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexanes).
-
Target: Disappearance of the aniline spot (
) and appearance of the sulfonamide ( ).
-
Step 4: Work-up
-
Pour the reaction mixture into ice-cold 1M HCl (50 mL) with vigorous stirring.
-
Why: This converts the excess pyridine into water-soluble pyridinium hydrochloride, allowing it to be removed in the aqueous phase. The product will precipitate as a solid or oil.
-
-
Extract the aqueous mixture with DCM (
mL). -
Wash the combined organic layers with brine (20 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification (Recrystallization)
-
Dissolve the crude residue in a minimum amount of boiling Ethanol (EtOH) .
-
Add warm water dropwise until persistent turbidity is observed.
-
Allow to cool slowly to RT, then to 4°C.
-
Filter the off-white crystals and wash with cold EtOH/Water (1:1).
-
Yield Expectation: 85–92%.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis of N-(4-ethoxyphenyl)thiophene-2-sulfonamide.
Part 4: Characterization & Data Analysis
Successful synthesis must be validated using NMR spectroscopy. The following table summarizes the diagnostic signals for N-(4-ethoxyphenyl)thiophene-2-sulfonamide.
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Sulfonamide NH | 9.80 – 10.10 | Singlet (Broad) | 1H | |
| Thiophene H-5 | 7.85 | Doublet of Doublets | 1H | Thiophene Ring |
| Thiophene H-3 | 7.55 | Doublet of Doublets | 1H | Thiophene Ring |
| Thiophene H-4 | 7.10 | Triplet (app) | 1H | Thiophene Ring |
| Aromatic (Ortho) | 7.00 – 7.10 | Doublet | 2H | Phenyl Ring (adj. to N) |
| Aromatic (Meta) | 6.75 – 6.85 | Doublet | 2H | Phenyl Ring (adj. to O) |
| Ethoxy | 3.95 | Quartet | 2H | |
| Ethoxy | 1.30 | Triplet | 3H |
Note: Shifts are approximated for DMSO-
Part 5: Troubleshooting & Optimization
-
Issue: Low Yield / Hydrolysis of Sulfonyl Chloride
-
Cause: Moisture in the pyridine or reagents.
-
Solution: Use anhydrous pyridine stored over KOH pellets or molecular sieves. Ensure glassware is oven-dried.[4]
-
-
Issue: Bis-sulfonylation (Formation of
)-
Cause: Excess sulfonyl chloride or high reaction temperature.
-
Solution: Strictly maintain 0°C during addition.[1] If bis-sulfonylation occurs, treat the crude mixture with NaOH in MeOH at reflux for 30 minutes to selectively cleave one sulfonyl group, regenerating the desired mono-sulfonamide.
-
-
Issue: "Oiling Out" during Recrystallization
-
Cause: Product is too soluble in ethanol or impurities are lowering the melting point.
-
Solution: Seed the solution with a crystal of pure product or scratch the inner wall of the flask. Alternatively, switch to a Toluene/Hexane recrystallization system.
-
References
-
De Luca, L. (2018).[5] Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 195.[5] Retrieved from [Link]
- European Patent Office. (1986). EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation.
-
National Institutes of Health (NIH). (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Synthesis of Sulfanilamide: Laboratory Manual. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cbijournal.com [cbijournal.com]
Application Note: High-Purity Isolation of N-(4-ethoxyphenyl)thiophene-2-sulfonamide
An Application Guide for Researchers and Drug Development Professionals
Abstract
N-(4-ethoxyphenyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry and materials science, incorporating key pharmacophores: a thiophene-sulfonamide core and an ethoxyphenyl moiety. The biological efficacy, safety profile, and material properties of this compound are intrinsically linked to its purity. The presence of unreacted starting materials, synthetic byproducts, or degradation products can lead to erroneous experimental data and potential toxicity. This guide provides a detailed, experience-driven framework for the purification of N-(4-ethoxyphenyl)thiophene-2-sulfonamide, focusing on robust, scalable, and validated techniques. We present in-depth protocols for recrystallization and flash column chromatography, including troubleshooting and purity assessment methodologies, to empower researchers to achieve high-purity material suitable for demanding applications.
Rationale for Purification: Understanding the Chemistry
The most common synthetic route to N-(4-ethoxyphenyl)thiophene-2-sulfonamide involves the nucleophilic substitution reaction between thiophene-2-sulfonyl chloride and 4-ethoxyaniline. Understanding this reaction is fundamental to anticipating and targeting potential impurities.
Likely Impurities Include:
-
Unreacted Starting Materials: 4-ethoxyaniline and thiophene-2-sulfonyl chloride.
-
Hydrolysis Products: Thiophene-2-sulfonic acid, formed from the reaction of the sulfonyl chloride with trace water.
-
Side-Products: Potential for di-sulfonylation of the amine under certain conditions.
-
Solvent Residues: Organic solvents used during synthesis and workup.
Given its molecular structure, N-(4-ethoxyphenyl)thiophene-2-sulfonamide is a crystalline solid with poor water solubility but good solubility in moderately polar organic solvents like ethanol, ethyl acetate, and dichloromethane.[1][2] These properties are leveraged in the purification strategies outlined below.
Primary Purification Strategy: Recrystallization
Recrystallization is the most effective and economical method for purifying crystalline solids on a large scale. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.
Causality of Solvent Selection
The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). This ensures minimal product loss in the mother liquor and maximal crystal recovery. For N-(4-ethoxyphenyl)thiophene-2-sulfonamide, a moderately polar compound, single-solvent systems like ethanol or isopropanol, or binary (mixed-solvent) systems are often effective.
| Solvent System | Suitability Rationale |
| Isopropanol / Water | Isopropanol effectively dissolves the sulfonamide when hot. The slow addition of water (an anti-solvent) reduces solubility, inducing crystallization. A 70% isopropanol solution is a common starting point for sulfonamides.[3] |
| Ethanol / Water | Similar to isopropanol/water, this system is highly effective. Ethanol is a good solvent, while water is a poor solvent.[4][5] |
| Ethyl Acetate / Hexane | Ethyl acetate is a good solvent for the compound, while hexane is a non-polar anti-solvent. This combination is excellent for removing more polar or less polar impurities. |
| Toluene | Can be effective for recrystallizing sulfonamide derivatives and offers a different selectivity compared to alcohols.[6] |
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is a self-validating system; successful execution results in the formation of well-defined crystals, which is a primary indicator of increased purity.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude N-(4-ethoxyphenyl)thiophene-2-sulfonamide. Add the minimum volume of hot ethanol required to fully dissolve the solid at a gentle boil.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for 2-5 minutes.[3][4]
-
Hot Filtration (If charcoal was used or insoluble impurities are present): Pre-heat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel and perform a rapid gravity filtration of the hot solution. This step is crucial to prevent premature crystallization in the funnel.[4]
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small portion of ice-cold ethanol/water mixture (in the same ratio used for crystallization) to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Recrystallization Troubleshooting
| Issue | Causality & Solution |
| "Oiling Out" | The compound's melting point is lower than the solvent's boiling point, or impurities are high. Solution: Re-heat the mixture to dissolve the oil, add more hot solvent, and allow it to cool more slowly. Consider a pre-purification step via column chromatography if impurities are the cause.[4] |
| No Crystals Form | The solution is not sufficiently saturated, or crystallization has not been initiated. Solution: Try scratching the inside of the flask with a glass rod or adding a seed crystal. If oversaturation is the issue, a small amount of anti-solvent can be added, or some solvent can be evaporated.[4] |
| Low Yield | Too much solvent was used, or the compound has significant solubility even at low temperatures. Solution: Minimize the amount of solvent used for dissolution. Ensure adequate cooling time in the ice bath. The mother liquor can be concentrated to recover a second, less pure crop of crystals. |
Recrystallization Workflow Diagram
Caption: Workflow for purification by recrystallization.
Secondary/High-Purity Strategy: Flash Column Chromatography
For small-scale purification, separation of closely related isomers, or when recrystallization fails, flash column chromatography is the method of choice. It separates compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase.
Rationale for Phase Selection
-
Stationary Phase: Silica gel (230-400 mesh) is the standard for moderately polar compounds like sulfonamides. Its slightly acidic nature is generally well-tolerated. If acid sensitivity is observed (degradation on the column), silica gel can be deactivated with triethylamine (1-2% in the eluent), or neutral alumina can be used as an alternative stationary phase.[7]
-
Mobile Phase (Eluent): The key to good separation is selecting a solvent system that provides a target Retention Factor (Rf) of 0.2-0.4 for the desired compound on a TLC plate.[7][8] This Rf value provides an optimal balance between resolution and elution time.
Screening for the Mobile Phase using TLC:
| Eluent System (v/v) | Expected Result |
| Hexane / Ethyl Acetate | A gradient starting from 10-20% ethyl acetate in hexane is a good starting point. The non-polar starting materials will elute first, followed by the more polar product. |
| Dichloromethane / Methanol | For compounds that are not very soluble or mobile in Hexane/EtOAc. A gradient starting from 1-2% methanol in dichloromethane can be effective. |
Protocol 2: Flash Column Chromatography
This protocol is a self-validating system where separation is confirmed by TLC analysis of the collected fractions.
-
TLC Optimization: Dissolve a small amount of the crude material and spot it on a TLC plate. Develop the plate in various ratios of Hexane/Ethyl Acetate (e.g., 9:1, 8:2, 7:3) to find a system that gives good separation between the product spot and impurities, with the product Rf between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane/EtOAc). Pour the slurry into the column and use gentle pressure to pack it uniformly, avoiding air bubbles. Add a thin layer of sand on top of the packed silica.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading). To do this, dissolve the crude material in a minimal amount of a low-boiling solvent (like dichloromethane), add silica gel, and evaporate the solvent completely on a rotary evaporator. Carefully add the resulting free-flowing powder to the top of the column.
-
Elution: Begin eluting the column with the starting mobile phase. Collect fractions in test tubes. Gradually increase the polarity of the eluent (gradient elution) as needed to move the product down the column at a reasonable rate.
-
Fraction Analysis: Spot every few fractions on a TLC plate. Develop the plate and visualize under a UV lamp to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-(4-ethoxyphenyl)thiophene-2-sulfonamide.
Chromatography Workflow Diagram
Caption: Workflow for purification by column chromatography.
Purity Verification
After purification, the purity of N-(4-ethoxyphenyl)thiophene-2-sulfonamide must be confirmed. A combination of methods provides the most reliable assessment.
-
Thin-Layer Chromatography (TLC): A quick check showing a single spot in multiple eluent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A typical method would involve a C18 reverse-phase column with a water/acetonitrile gradient and UV detection.[9][10][11] A single sharp peak indicates high purity.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can reveal the presence of impurities through unexpected signals.
By employing these robust purification protocols and verification techniques, researchers can ensure the quality and reliability of their N-(4-ethoxyphenyl)thiophene-2-sulfonamide, leading to more accurate and reproducible scientific outcomes.
References
- BenchChem. (n.d.). Refining Purification Techniques for Thiophene Carboxamide Derivatives.
- BenchChem. (n.d.). Methods for removing unreacted starting materials from 2-Acetylthiophene.
- SIELC Technologies. (n.d.). Separation of Sulfonamides and Phenylhydrazine by Mixed-Mode HPLC.
- Google Patents. (1957). Sulfonamide purification process. (U.S. Patent No. 2,777,844).
- Patel, K., et al. (2020). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology.
- BenchChem. (n.d.). Recrystallization of Sulfonamide Products.
- Taylor, L. T., & Chang, H. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide... [Image attached to a publication].
- Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. (FSIS Method CLG-SUL.05). USDA.
- Pharmaffiliates. (n.d.). Sulfonamide-impurities.
- Slideshare. (n.d.). Analysis of sulfonamides.
- Cooper, J. T., & Wuescher, D. (n.d.).
- ResearchGate. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Request PDF.
- Agilent Technologies. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD.
- Kumar, D. A., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
- Al-Warhi, T., et al. (2025).
- Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience.
- SIELC Technologies. (n.d.). Separation of Thiophene on Newcrom R1 HPLC column.
- European Journal of Chemistry. (2024).
- HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL.
- Supporting Information. (n.d.).
- Kesi̇k, A. A., et al. (n.d.).
- Solubility of Things. (n.d.). Phenacetin.
- Nanomaterials Chemistry. (2024).
- PubChem. (n.d.). N-[4-[4-(thiophen-2-ylsulfonylamino)phenyl]phenyl]thiophene-2-sulfonamide.
- Patyra, E., & Kwiatek, K. (2019).
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
- Google Patents. (1959). Process for producing aromatic sulfonyl halides. (U.S. Patent No. 2,888,486).
- CABI Digital Library. (n.d.).
- MDPI. (2019).
- Journal of Biomolecular Structure and Dynamics. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- PubChem. (n.d.). 2-Thiophenesulfonamide.
- ChemScene. (n.d.). N-(4-Hydroxyphenyl)-5-methylthiophene-2-sulfonamide.
- BLDpharm. (n.d.). N-(4-Ethoxyphenyl)thiophene-2-carboxamide.
- ChemBK. (n.d.). N-(4-ethoxyphenyl)-acetamide.
- PubMed. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters.
- ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide... [Image attached to a publication].
- Sigma-Aldrich. (n.d.). Thiophene-2-sulfonic acid (2-hydrazinocarbonyl-4-methoxy-phenyl)-amide.
- Google Patents. (1986). Substituted thiophene-2-sulfonamides and their preparation. (EP Patent No. 0182691A1).
- MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Semantic Scholar. (n.d.). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chembk.com [chembk.com]
- 3. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of Sulfonamides and Phenylhydrazine by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 10. rjptonline.org [rjptonline.org]
- 11. tis.wu.ac.th [tis.wu.ac.th]
Technical Support: Solubility Optimization for N-(4-ethoxyphenyl)thiophene-2-sulfonamide
Executive Summary & Compound Profile
Welcome to the Assay Development Support Hub. You are likely encountering precipitation or inconsistent data (high CV%) with N-(4-ethoxyphenyl)thiophene-2-sulfonamide .[1]
This compound presents a classic "brick dust" profile in aqueous media: it is a lipophilic sulfonamide with low aqueous solubility but high permeability.[1] The ethoxy group and thiophene ring contribute to a high LogP, while the sulfonamide moiety remains unionized (neutral) at physiological pH (7.4), limiting electrostatic solvation.
Physicochemical Dashboard
| Property | Value (Est.) | Implication for Assays |
| LogP | ~2.8 – 3.2 | High Lipophilicity. Prone to binding plasticware and protein (BSA/FBS).[1] |
| pKa (Sulfonamide NH) | ~9.5 – 10.0 | Neutral at pH 7.4. pH adjustment is not a viable strategy for physiological assays.[1] |
| Solubility (PBS) | < 5 µM | High Risk. Likely to precipitate ("crash out") if added directly from DMSO to buffer.[1] |
| Solubility (DMSO) | > 50 mM | Excellent. DMSO is the required stock solvent.[1] |
Module 1: Stock Solution Preparation
Objective: Create a stable, precipitant-free master stock.[1]
The Protocol
Do not attempt to dissolve this compound directly in aqueous buffer (PBS, Tris, Media). It will form a suspension that looks clear but contains micro-aggregates, leading to false negatives in enzymatic assays or false positives in light-scattering assays.[1]
-
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity.[1]
-
Concentration: Target 10 mM for the master stock. Going higher (e.g., 100 mM) increases the risk of precipitation upon freeze-thaw cycles.[1]
-
Dissolution: Vortex for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into amber glass or polypropylene vials. Store at -20°C. Avoid repeated freeze-thaw cycles (max 3).
Workflow Visualization
Figure 1: Standard Operating Procedure for generating a stable master stock solution in DMSO.
Module 2: The "Crash Out" (Assay Dilution Strategy)
The Problem: Adding 1 µL of 10 mM DMSO stock directly into 99 µL of aqueous buffer (1:100 dilution) creates a localized region of high concentration. The compound encounters water, becomes supersaturated, and precipitates before it can disperse.
The Solution: The Intermediate Dilution Step .
Protocol: The Step-Down Method
Instead of a single 1000x dilution, perform two smaller steps to allow the compound to equilibrate with the carrier solvent.
-
Master Stock: 10 mM in 100% DMSO.
-
Intermediate Plate (100x): Dilute 1:20 into a "carrier compatible" buffer or solvent mix (e.g., 50% DMSO / 50% Buffer).
-
Result: 0.5 mM compound in 50% DMSO.[1]
-
-
Assay Plate (1x): Dilute 1:50 into the final assay buffer.
-
Final: 10 µM compound in 1% DMSO.[1]
-
DMSO Tolerance Limits
Before running the assay, verify your biological system tolerates the final DMSO concentration.[2]
| Assay Type | Max Recommended DMSO | Reason for Limit |
| Enzymatic (Biochemical) | 1.0% - 5.0% | High DMSO can denature enzymes or inhibit activity.[1] |
| Cell-Based (Immortalized) | 0.1% - 0.5% | >0.5% induces cytotoxicity and membrane permeabilization.[1] |
| Primary Cells / Stem Cells | < 0.1% | Highly sensitive; differentiation pathways may trigger.[1] |
Dilution Logic Visualization
Figure 2: Comparison of direct dilution (high risk) vs. step-down dilution (stable dispersion).[1]
Module 3: Advanced Formulation (Cyclodextrins)
Scenario: You need higher concentrations (>50 µM) for animal studies or difficult cell assays, and DMSO limits prevent further addition.
The Fix: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][3] Cyclodextrins are bucket-shaped molecules with a hydrophilic exterior and a hydrophobic interior.[1][4] They encapsulate the thiophene-phenyl core, shielding it from water while keeping it in solution.[1]
HP-β-CD Protocol[1][3][5]
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or PBS.[1] Filter sterilize (0.22 µm).
-
Complexation:
-
Validation: Centrifuge at 10,000 x g for 5 mins to pellet any non-dissolved drug. Use the supernatant.
Mechanism of Action
Figure 3: HP-β-CD encapsulates the lipophilic drug, rendering the complex water-soluble.[1][4][5]
Troubleshooting FAQ
Q1: The compound precipitates immediately when I add media to the cells. Why?
-
A: This is likely "solvent shock."[1] Media often contains proteins (FBS) and salts that reduce the solubility of organic compounds.
-
Fix: Pre-warm your media to 37°C. Cold media accelerates precipitation.[1] Use the "Step-Down" dilution method (Module 2).[1] Rapid mixing during addition is critical—do not let the DMSO drop sit on top of the media.
Q2: Can I use acid or base to dissolve it?
-
A: No. While sulfonamides can be deprotonated at high pH (> pH 10), this is incompatible with biological assays.[1] At pH 7.4, the molecule is neutral. Rely on co-solvents (DMSO) or carriers (Cyclodextrins), not pH.[1]
Q3: My IC50 curve is flat or bell-shaped.
-
A: This suggests precipitation at high concentrations.[1] The "effective" concentration is lower than the "nominal" concentration.
-
Fix: Check for turbidity (cloudiness) in the wells. Lower your top concentration. If you need high concentrations, switch to the HP-β-CD protocol.[1]
Q4: Is DMSO toxic to my specific cell line?
-
A: Perform a "DMSO Kill Curve" first.[1] Plate cells with 0%, 0.1%, 0.5%, and 1.0% DMSO (no drug) and measure viability after 24h. Use the highest concentration that causes <10% toxicity as your limit.
References
-
Assay Guidance Manual (NCBI). Compound Management and Solubility in HTS.[1] [Link]
-
Journal of Medicinal Chemistry. Solubility and Permeability in Drug Discovery. (General Principles of Lipophilic Sulfonamides). [Link]
-
ResearchGate/Scientific Discussions. DMSO Tolerance in Cell-Based Assays. [Link]
Sources
"N-(4-ethoxyphenyl)thiophene-2-sulfonamide stability in DMSO and aqueous solutions"
Technical Support Center: N-(4-ethoxyphenyl)thiophene-2-sulfonamide
A Guide to Experimental Stability, Troubleshooting, and Best Practices
Introduction: This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with N-(4-ethoxyphenyl)thiophene-2-sulfonamide. While specific, peer-reviewed stability data for this exact molecule is not extensively published, its chemical structure—composed of a sulfonamide functional group and a thiophene ring—allows us to predict its stability profile based on well-established principles of organic and medicinal chemistry. This document provides a framework for troubleshooting common stability issues encountered in both dimethyl sulfoxide (DMSO) and aqueous solutions, offers validated protocols for assessing stability, and explains the chemical rationale behind these experimental designs.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common initial questions regarding the handling and stability of N-(4-ethoxyphenyl)thiophene-2-sulfonamide.
Q1: What is the expected general stability profile of N-(4-ethoxyphenyl)thiophene-2-sulfonamide?
Based on its chemical class, N-(4-ethoxyphenyl)thiophene-2-sulfonamide is expected to be a relatively stable compound under standard laboratory conditions. The sulfonamide group is generally robust; however, like all molecules, it has specific vulnerabilities. The primary degradation pathways to consider are hydrolysis, particularly under acidic conditions, and photodegradation upon exposure to UV light.[1][2] Most sulfonamides are considered hydrolytically stable with long half-lives under typical environmental pH and temperature.[3][4]
Q2: What are the primary chemical degradation pathways for this class of compound?
The two most probable non-metabolic degradation pathways are:
-
Hydrolysis: This is the most common degradation route for sulfonamides in aqueous environments. The primary site of cleavage is the sulfur-nitrogen (S-N) bond.[1] This reaction is highly pH-dependent and is generally catalyzed by acidic conditions.[2]
-
Photodegradation: Aromatic structures, including the ethoxyphenyl and thiophene rings, can act as chromophores, absorbing UV light. This energy can lead to the formation of reactive species and subsequent degradation.[2]
Q3: How do the different parts of the molecule influence its stability?
-
Sulfonamide Group (-SO₂NH-): This is the most chemically reactive site for degradation. The nitrogen is susceptible to deprotonation at higher pH, forming an anion that is generally less prone to hydrolysis than the neutral form.[2]
-
Thiophene Ring: As an electron-rich aromatic heterocycle, the thiophene ring contributes to the overall electronic properties and can influence the susceptibility of the sulfonamide bond to cleavage.[5] It also contributes to the molecule's potential for photodegradation.
-
Ethoxyphenyl Group: This group primarily influences the molecule's solubility and lipophilicity. It is generally stable but, as an aromatic system, can also be involved in photolytic degradation pathways.
Part 2: Stability in Aqueous Solutions - Troubleshooting Guide
Working in aqueous buffers is essential for most biological assays, but it also presents the greatest stability challenge due to the potential for hydrolysis.
Q4: My compound's activity is decreasing over time in my aqueous assay buffer. What are the likely causes?
This is a common issue that can typically be traced to one of three factors:
-
pH-Mediated Hydrolysis: If your buffer is acidic (pH < 7), you may be observing acid-catalyzed hydrolysis of the S-N bond. Sulfonamides are generally more stable in neutral to alkaline conditions.[2]
-
Low Solubility and Precipitation: N-(4-ethoxyphenyl)thiophene-2-sulfonamide is predicted to have low water solubility. Even if it initially dissolves (often from a concentrated DMSO stock), it may precipitate out of the aqueous buffer over time, especially at higher concentrations. This loss from solution is often misinterpreted as degradation.
-
Adsorption to Labware: Lipophilic compounds can adsorb to the surfaces of plastic labware (e.g., microplates, pipette tips), reducing the effective concentration in solution. Using low-adsorption plastics or glass/silanized glass can mitigate this.
Q5: What is the optimal pH for aqueous solutions to maximize stability?
For most sulfonamides, hydrolytic stability increases with pH. Therefore, preparing solutions in buffers with a pH of 7.0 or higher is recommended for storage.[3] A study on 12 different sulfonamides showed all were hydrolytically stable at pH 9.0, while only nine were stable at pH 7.0.[3][4] However, the required pH of your experiment will be the ultimate determinant. For short-term experiments (a few hours), instability at neutral pH is likely to be minimal.
Quantitative Stability Data for Related Sulfonamides
While specific data for N-(4-ethoxyphenyl)thiophene-2-sulfonamide is unavailable, the following table, summarizing data for other sulfonamides, illustrates the significant impact of pH on stability.
| Compound | pH | Condition | Degradation/Half-Life | Reference |
| Sulfadiazine | 4.0 | Water | Rate Constant (k) = 0.0871 h⁻¹ | [2] |
| Sulfadiazine | 8.0 | Water | Rate Constant (k) = 0.3650 h⁻¹ | [2] |
| Sulfamethoxazole | 4.0 | Water | Rate Constant (k) = 0.0300 h⁻¹ | [2] |
| Sulfamethoxazole | 8.0 | Water | Rate Constant (k) = 0.1710 h⁻¹ | [2] |
| General Sulfonamides | 4.0 | Water (25°C) | Only 2 of 12 tested were stable (t₀.₅ > 1 year) | [3][4] |
| General Sulfonamides | 7.0 | Water (25°C) | 9 of 12 tested were stable (t₀.₅ > 1 year) | [3][4] |
| General Sulfonamides | 9.0 | Water (25°C) | All 12 tested were stable (t₀.₅ > 1 year) | [3][4] |
Part 3: Stability in DMSO Solutions - Troubleshooting Guide
DMSO is the solvent of choice for storing lipophilic compounds. While generally robust, improper handling can lead to stability issues.
Q6: Is N-(4-ethoxyphenyl)thiophene-2-sulfonamide stable in DMSO?
Yes, the compound is expected to be highly stable in high-purity, anhydrous DMSO when stored correctly. DMSO is an aprotic, non-nucleophilic solvent that protects the sulfonamide bond from hydrolysis. Problems typically arise not from the DMSO itself, but from contaminants or improper handling.
Q7: I've stored my compound as a DMSO stock for several weeks and now see new peaks in my LC-MS analysis. What could they be?
This is a frequent concern. Before assuming compound degradation, consider these possibilities:
-
Water Contamination: DMSO is highly hygroscopic (it readily absorbs water from the atmosphere). If water is present in your DMSO stock, slow hydrolysis can occur over time, even at low temperatures.
-
DMSO-Related Impurities: Lower-grade DMSO can contain acidic or basic impurities that may catalyze degradation.[6] Furthermore, DMSO itself can undergo thermal or light-induced decomposition to form species like dimethyl sulfide (DMS) and methanesulfonic acid, which could potentially react with your compound.[6][7]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stocks can introduce atmospheric moisture each time the vial is opened. This can also cause the compound to fall out of solution, leading to inaccurate concentrations upon subsequent use. It is best practice to aliquot stock solutions into single-use volumes.
Diagram: Troubleshooting DMSO Stock Stability
Caption: Potential pathways leading to the instability of compounds in DMSO.
Part 4: Experimental Protocols & Workflows
To definitively determine the stability of N-(4-ethoxyphenyl)thiophene-2-sulfonamide under your specific experimental conditions, a forced degradation study is the authoritative approach.[8][9]
Protocol 1: Forced Degradation Study Workflow
This protocol is designed to intentionally stress the molecule to identify potential degradation products and sensitive conditions, which is crucial for developing a stability-indicating analytical method.[10]
Objective: To determine the intrinsic stability of N-(4-ethoxyphenyl)thiophene-2-sulfonamide and identify its degradation products.
Materials:
-
N-(4-ethoxyphenyl)thiophene-2-sulfonamide
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
-
HPLC-grade water
-
Hydrochloric acid (HCl), 0.1 M solution
-
Sodium hydroxide (NaOH), 0.1 M solution
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC or LC-MS system with a suitable C18 column
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN or MeOH.[1]
-
Stress Conditions Setup: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a small, sealed vial. Prepare a control by mixing 1 mL of stock with 1 mL of HPLC-grade water.
-
Acid Hydrolysis: 1 mL stock + 1 mL 0.1 M HCl. Incubate at 60°C for 24 hours.[2]
-
Base Hydrolysis: 1 mL stock + 1 mL 0.1 M NaOH. Incubate at 60°C for 24 hours.[2]
-
Oxidative Degradation: 1 mL stock + 1 mL 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial of the control solution (from step 2) in an oven at 60°C for 24 hours.
-
Photolytic Degradation: Place a vial of the control solution in a photostability chamber (or expose to direct sunlight) for 24 hours. Wrap a control vial in aluminum foil and place it alongside.
-
-
Sample Quenching and Analysis:
-
After the incubation period, cool all samples to room temperature.
-
Neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively.
-
Dilute all samples (including controls) to a suitable concentration (e.g., 50 µg/mL) with your mobile phase.
-
Analyze all samples by a validated HPLC-UV or LC-MS method.
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A loss in the main peak area and the appearance of new peaks indicate degradation. The goal is to achieve 5-20% degradation to ensure that the degradation pathways are relevant and not overly forced.[10]
Diagram: Forced Degradation Experimental Workflow
Caption: Workflow for conducting a forced degradation study.
Part 5: Analytical Method Considerations
A robust analytical method is the cornerstone of any stability study.
Q8: What is a "stability-indicating method," and why is it essential?
References
-
Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]
-
Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions | Request PDF. ResearchGate. Available at: [Link]
-
Weber, E. J., Spidle, D. L., & Barbash, J. E. (2000). Biodegradability properties of sulfonamides in activated sludge. Oxford Academic. Available at: [Link]
-
Borin, A., & El-Gendy, M. A. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Patel, Y., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]
-
Urakami, N., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. ACS Publications. Available at: [Link]
-
Urakami, N. (2021). Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof. Kyushu University Institutional Repository. Available at: [Link]
-
Urakami, N., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ResearchGate. Available at: [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]
-
Agilent Technologies. (2018). Comparison of the determination of four sulphonamides and their N4-acetyl metabolites in swine muscle tissue using liquid chromatography with ultraviolet and mass spectral detection. PubMed. Available at: [Link]
-
Woźniak, E., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Available at: [Link]
-
Wang, Z., et al. (2018). Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. PMC. Available at: [Link]
-
Vallet, S. M., et al. (2018). Structure, Stability and Electronic Properties of DMSO and DMF clusters containing Th(4.). ResearchGate. Available at: [Link]
-
Gershon, H., Clarke, D. D., & McMahon, J. J. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. Fordham Research Commons. Available at: [Link]
-
D'Acunto, E., et al. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiophenes | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. pharmainfo.in [pharmainfo.in]
- 10. ajrconline.org [ajrconline.org]
- 11. Comparison of the determination of four sulphonamides and their N4-acetyl metabolites in swine muscle tissue using liquid chromatography with ultraviolet and mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]
"common issues in N-(4-ethoxyphenyl)thiophene-2-sulfonamide synthesis"
Subject: Troubleshooting N-(4-ethoxyphenyl)thiophene-2-sulfonamide Synthesis
Reference ID: TS-THIO-SULF-004 Target Molecule: N-(4-ethoxyphenyl)thiophene-2-sulfonamide (CAS: Varied/Analogous)[1][2]
Executive Summary
This guide addresses the specific challenges encountered when coupling thiophene-2-sulfonyl chloride with 4-ethoxyaniline (p-phenetidine). While standard sulfonylation protocols (Schotten-Baumann or anhydrous amine-base methods) are generally effective, the specific electronic properties of the thiophene ring and the oxidation sensitivity of the aniline derivative often lead to lower yields, "oiling out," or persistent coloration.
This document moves beyond basic recipes to explain the why behind failure modes, providing a self-validating workflow for high-purity isolation.
Module 1: Pre-Reaction Critical Quality Attributes (CQA)
Before initiating the reaction, you must validate your reagents. 80% of reported failures in this synthesis stem from degraded starting materials, not the reaction protocol itself.
1. Thiophene-2-sulfonyl Chloride Integrity
-
The Issue: Unlike benzenesulfonyl chloride, the thiophene analog is significantly less stable. It hydrolyzes rapidly in moist air to form thiophene-2-sulfonic acid and HCl.
-
Diagnostic:
-
Corrective Action: If the reagent is old, recrystallize from dry hexane/pentane or distill under high vacuum (if liquid/low melting). Always use a slight excess (1.1 – 1.2 eq) to account for background hydrolysis, but do not exceed 1.2 eq to prevent bis-sulfonylation.
2. 4-Ethoxyaniline (p-Phenetidine) Purity
-
The Issue: p-Phenetidine oxidizes rapidly to form quinone-imine type impurities (dark red/black). These impurities track with the product and are difficult to remove later.
-
Diagnostic: The aniline should be a clear liquid or pale solid. Dark brown/black liquid indicates significant oxidation.
-
Corrective Action: Distill the aniline under reduced pressure over zinc dust (to inhibit oxidation) immediately before use.
Module 2: Optimized Synthetic Workflow
We recommend the Anhydrous Nucleophilic Substitution method over Schotten-Baumann (aqueous base) for this specific substrate to minimize hydrolysis of the thiophene sulfonyl chloride.
Standard Operating Procedure (SOP)
-
Solvent System: Dichloromethane (DCM) or THF (Anhydrous).
-
Why: DCM solubilizes both reactants well and allows for easy aqueous workup.
-
-
Base: Pyridine (Preferred) or Triethylamine (TEA) + DMAP (catalytic).
-
Why: Pyridine acts as both a base and a nucleophilic catalyst (forming a reactive sulfonyl-pyridinium intermediate).
-
-
Temperature:
.-
Why: Controlling the exotherm prevents the formation of the bis-sulfonamide impurity (
).
-
Visual Workflow (DOT Diagram)
Caption: Figure 1. Optimized Anhydrous Synthesis Workflow for N-(4-ethoxyphenyl)thiophene-2-sulfonamide.
Module 3: Troubleshooting & FAQs
This section addresses specific deviations observed in the lab.
Q1: My reaction mixture turned black immediately. Did it fail?
Diagnosis: Likely oxidation of the aniline or impurities in the thiophene sulfonyl chloride. Technical Insight: Thiophene derivatives are electron-rich and prone to oxidative degradation. Solution:
-
Do not panic. The product is likely stable.[11]
-
Perform the Acid Wash (1M HCl) rigorously during workup. This protonates the pyridine and unreacted aniline, moving them to the aqueous layer. The sulfonamide product (being less basic) will remain in the DCM layer.
-
Use activated charcoal during the recrystallization step to remove colored oligomers.[12]
Q2: I isolated a solid, but the NMR shows a doubled set of thiophene peaks. What is it?
Diagnosis: Formation of the Bis-Sulfonamide impurity.
Mechanism: The sulfonamide product (
-
Prevention:[7] Add the sulfonyl chloride slowly to the amine (keep amine in excess locally). Do not exceed 1.1 equivalents of chloride.
-
Purification: Bis-sulfonamides are often insoluble in base. Wash your crude solid with 1M NaOH. The desired mono-sulfonamide will dissolve (forming the salt), while the bis-impurity remains solid. Filter off the impurity, then acidify the filtrate to precipitate your pure product.
Q3: The product is "oiling out" during recrystallization.
Diagnosis: The melting point of the product is close to the boiling point of the solvent, or impurities are lowering the melting point (eutectic formation). Solution:
-
Switch Solvent: Move from pure Ethanol to an Ethanol/Water or Toluene/Heptane system.
-
Seeding: Dissolve the oil by heating, allow it to cool slightly, and add a "seed" crystal (if available) or scratch the glass surface to induce nucleation.[12]
-
Slow Cooling: Rapid cooling traps impurities (oil). Wrap the flask in foil/towel to cool slowly from reflux to RT.
Module 4: Data & Specifications
Troubleshooting Logic Tree
Caption: Figure 2.[13] Logic Tree for diagnosing synthesis failures.
Solvent Compatibility Matrix
| Solvent | Suitability | Notes |
| DCM | Excellent | Best for reaction. Good solubility for reactants.[14] |
| THF | Good | Good for reaction, but harder to remove water traces. |
| Ethanol | Purification Only | DO NOT use for reaction. Reacts with sulfonyl chloride to form ethyl ester. |
| Water | Poor | Causes hydrolysis of reagent. Use only in Schotten-Baumann with large excess of reagent. |
| Toluene | Good | Useful for high-temp recrystallization if product is very insoluble. |
References
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914–925. Link
- Relevance: Establishes the hydrolysis kinetics and instability of thiophene-2-sulfonyl chloride compared to benzene analogs.
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[15] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[15] The Journal of Organic Chemistry, 74(24), 9287–9291. Link
- Relevance: Provides mechanistic insights into sulfonamide formation and alternative synthesis routes if the chloride is unstable.
-
Cragoe, E. J., et al. (1986). Substituted thiophene-2-sulfonamides and their preparation. European Patent EP0182691A1. Link
- Relevance: Authoritative industrial protocol for recrystallization and isol
-
BenchChem Technical Support. (2025). Recrystallization of Sulfonamide Products. BenchChem Guidelines. Link
- Relevance: General best practices for handling "oiling out" in sulfonamide purific
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Thiopheneacetyl chloride | C6H5ClOS | CID 162362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thiophene-2-sulfonyl chloride(16629-19-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. theclinivex.com [theclinivex.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Purification [chem.rochester.edu]
- 15. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
Technical Support Center: N-(4-ethoxyphenyl)thiophene-2-sulfonamide Spectral Analysis
Introduction
Welcome to the technical support hub for N-(4-ethoxyphenyl)thiophene-2-sulfonamide . This guide addresses the specific challenges researchers face when characterizing this heteroaromatic sulfonamide. Unlike simple benzene derivatives, this molecule presents a complex aromatic region due to the superposition of the thiophene (3-spin system) and the para-substituted phenyl ring (AA'BB' system), often leading to second-order effects and signal overlap.[1]
This guide moves beyond basic peak listing to explain the causality of spectral features, ensuring you can distinguish your target compound from common synthetic impurities like sulfonic acids or unreacted anilines.
Module 1: The "Golden Standard" Spectrum (Expected Data)
Before troubleshooting, you must establish the baseline. The following data represents the expected chemical shifts in DMSO-d₆ . We recommend DMSO-d₆ over CDCl₃ for this compound to prevent the loss of the sulfonamide -NH- signal due to exchange and to separate the aromatic signals more effectively.[1]
1H NMR Assignment Table (400 MHz, DMSO-d₆)
| Moiety | Proton Label | Shift (δ, ppm) | Mult. | Integ. | Coupling ( | Mechanistic Insight |
| Amide | -NH- | 10.1 - 10.3 | s (br) | 1H | - | Deshielded by |
| Thiophene | H-3 | 7.60 - 7.65 | dd | 1H | 3.8, 1.1 | Most deshielded ring proton due to ortho- |
| Thiophene | H-5 | 7.55 - 7.60 | dd | 1H | 5.0, 1.1 | Deshielded by adjacent Sulfur atom.[2][3][1] |
| Phenyl | H-2', 6' | 7.05 - 7.15 | d | 2H | ~8.8 | Ortho to -NH-; slightly deshielded by sulfonamide.[2][3][1] |
| Thiophene | H-4 | 7.08 - 7.12 | dd | 1H | 5.0, 3.8 | "Valley" proton; often overlaps with Phenyl H-2',6'.[2][3][1] |
| Phenyl | H-3', 5' | 6.75 - 6.85 | d | 2H | ~8.8 | Ortho to -OEt; strongly shielded by Oxygen lone pair donation.[2][3][1] |
| Ethoxy | -O-CH₂- | 3.90 - 4.00 | q | 2H | 7.0 | Characteristic quartet; deshielded by Oxygen.[2][3][1] |
| Ethoxy | -CH₃ | 1.25 - 1.35 | t | 3H | 7.0 | Classic triplet.[2][1] |
Note: "Roofing" effects (second-order perturbation) are common in the phenyl region (6.7–7.2 ppm) if the field strength is low (<300 MHz).[1]
Module 2: Troubleshooting the Aromatic Region
The most frequent support ticket involves the 7.0–7.7 ppm region. Users often confuse the Thiophene H-4 proton with the Phenyl protons.[1]
Diagnostic Workflow: Deconvoluting the Overlap
Use the following logic gate to verify your assignment.
Figure 1: Logic flow for resolving thiophene-phenyl signal overlap.
Critical Analysis of Thiophene Couplings
The thiophene ring is a 3-spin system, not a simple AMX.[1]
- (5.0 Hz): Larger coupling.[3][1] H4 couples to H5.
- (3.8 Hz): Medium coupling.[3][1] H4 couples to H3.
- (1.1 Hz): Small allylic coupling.[3][1] This often appears as a broadening of the doublets at 7.6 ppm unless resolution is high.
Self-Validation Check: If your "doublets" at 7.6 ppm do not show a small secondary splitting (or broadening), your shim may be poor, or you are looking at a different substitution pattern (e.g., 2,5-disubstituted thiophene would appear as two clean doublets).
Module 3: The "Missing" Proton (NH Troubleshooting)
Issue: "I synthesized the compound, but the integration shows only 15 protons instead of 16. The NH is missing."
Root Cause: Chemical Exchange.
In
Protocol: The Shake Test
This confirms the identity of the labile proton.
-
Run Standard 1H NMR: Acquire spectrum in DMSO-d₆. Locate the broad singlet at ~10.2 ppm.
-
Add
: Add 1-2 drops of directly to the NMR tube. -
Shake & Equilibrate: Shake vigorously for 30 seconds.
-
Re-acquire: The peak at 10.2 ppm should vanish (or significantly diminish). The HDO peak at ~3.3 ppm (in DMSO) will grow.
Warning: If the peak at 10.2 ppm remains after
Module 4: Impurity Profiling
When interpreting the spectrum of a crude or semi-purified sample, look for these specific "fingerprint" impurities derived from the synthesis (typically sulfonyl chloride + amine).[1]
| Impurity Candidate | Diagnostic Signal (DMSO-d₆) | Location | Source |
| p-Phenetidine (Start Material) | Upfield aromatic | Unreacted amine.[2][3][1] | |
| Thiophene-2-sulfonic acid | Far downfield | Hydrolysis of sulfonyl chloride.[2][3][1] | |
| Thiophene-2-sulfonyl chloride | Downfield shift | Unreacted electrophile (deshielded).[2][3][1] | |
| Water | Aliphatic | Wet DMSO.[2][3] | |
| Triethylamine/Pyridine | Aliphatic/Arom | Residual base catalyst.[2][3][1] |
Module 5: Advanced Verification (2D NMR)
If 1D NMR is ambiguous, run HSQC (Heteronuclear Single Quantum Coherence) . This is the definitive "self-validating" step.[1]
-
Thiophene C-H correlations:
-
Phenyl C-H correlations:
Note: Carbon shifts are approximate and solvent-dependent.[2][1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3][1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard reference for coupling constants and substituent effects).
-
Abraham, R. J., et al. (2006).[3] "1H Chemical Shifts of Amides in DMSO Solvent." Magnetic Resonance in Chemistry. Link (Validation of NH shifts in DMSO vs CDCl3).[2][3][1]
-
Mohan, J. (2000).[3] Organic Spectroscopy: Principles and Applications. Alpha Science Int'l Ltd. (Thiophene spectral characteristics).
-
PubChem Compound Summary. "Thiophene-2-sulfonamide derivatives." Link (General structural data verification).[2][3][1]
Sources
"N-(4-ethoxyphenyl)thiophene-2-sulfonamide mass spectrometry fragmentation pattern"
Technical Support Center: Mass Spectrometry Division Ticket ID: #MS-THIO-283 Subject: Fragmentation Analysis & Troubleshooting for N-(4-ethoxyphenyl)thiophene-2-sulfonamide Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are analyzing N-(4-ethoxyphenyl)thiophene-2-sulfonamide (Formula: C₁₂H₁₃NO₃S₂; Monoisotopic Mass: 283.03 Da).
In drug development and metabolic stability studies, correctly interpreting the fragmentation pattern of sulfonamides is critical. This molecule exhibits a "signature" behavior typical of N-aryl sulfonamides: a competition between S-N bond cleavage and SO₂ extrusion .
This guide provides the definitive fragmentation map, diagnostic ion tables, and a troubleshooting FAQ to resolve common spectral anomalies.
Part 1: Diagnostic Fragmentation Map
The fragmentation of N-(4-ethoxyphenyl)thiophene-2-sulfonamide in Electrospray Ionization (ESI+) is driven by protonation at the sulfonamide nitrogen or the ether oxygen.
Primary Fragmentation Pathways (ESI+)
-
S-N Bond Cleavage (The "Amine" Pathway): The most abundant pathway typically yields the protonated aniline derivative (4-ethoxyaniline) at m/z 138 .
-
SO₂ Extrusion (The Rearrangement Pathway): A characteristic rearrangement where the sulfur dioxide moiety is ejected, linking the thiophene ring directly to the amine nitrogen. This produces the des-sulfonyl ion at m/z 220 .
-
Ether Cleavage: Secondary fragmentation of the ethoxy group (loss of ethylene, -28 Da) is observed from the aniline fragment, yielding m/z 110 .
Visualization: Fragmentation Logic Flow
Caption: Mechanistic fragmentation pathway of N-(4-ethoxyphenyl)thiophene-2-sulfonamide in ESI+ mode. Blue arrows indicate primary dissociation events.
Part 2: Diagnostic Ion Table
Use this table to validate your MS/MS spectrum. Mass accuracy <5 ppm is assumed for high-resolution instruments (Q-TOF/Orbitrap).
| m/z (Monoisotopic) | Ion Identity | Formula | Mechanism | Relative Intensity* |
| 284.0410 | Precursor [M+H]⁺ | C₁₂H₁₄NO₃S₂⁺ | Protonation | 100% (MS1) |
| 220.0791 | Des-sulfonyl Ion | C₁₂H₁₄NOS⁺ | Loss of SO₂ (-63.96 Da) | Medium - High |
| 138.0913 | 4-Ethoxyaniline | C₈H₁₂NO⁺ | S-N Cleavage (Proton transfer to amine) | High (Base Peak) |
| 110.0600 | 4-Hydroxyaniline | C₆H₈NO⁺ | Neutral loss of C₂H₄ from m/z 138 | Medium |
| 146.9572 | Thiophene-2-sulfonyl | C₄H₃O₂S₂⁺ | S-N Cleavage (Charge on sulfonyl) | Low |
| 82.9950 | Thienyl Cation | C₄H₃S⁺ | Fragmentation of Thiophene ring | Low |
*Intensity varies by collision energy (CE). At higher CE (30-40 eV), m/z 110 and 83 become more prominent.
Part 3: Troubleshooting & FAQs
Q1: I see a strong peak at m/z 220. Is this a synthesis impurity?
A: Likely not. The transition
Q2: My sensitivity in Positive Mode (ESI+) is poor. What should I do? A: Sulfonamides are amphoteric but often ionize better in Negative Mode (ESI-) due to the acidic proton on the sulfonamide nitrogen (pKa ~10).
-
Action: Switch to ESI-. Look for the precursor [M-H]⁻ at m/z 282.03 .
-
Fragment to watch: The cleavage of the S-N bond in negative mode often yields the thiophene-2-sulfonate anion (m/z 147) and the 4-ethoxyanilide anion (m/z 136) .
Q3: I see a peak at m/z 306. What is it?
A: This is likely the Sodium Adduct [M+Na]⁺ (
-
Cause: High salt content in mobile phase or glassware.
-
Fix: Adducts fragment poorly. Add 0.1% Formic Acid or Ammonium Formate to your mobile phase to force protonation ([M+H]⁺) and suppress sodiation.
Q4: How do I distinguish the parent molecule from its O-dealkylated metabolite? A:
-
Parent: m/z 284. Fragments to 138 (ethoxyaniline).
-
Metabolite (O-desethyl): Precursor m/z 256 ([M+H]⁺). Fragments to 110 (hydroxyaniline).
-
Note: If you see m/z 256 in the source spectrum of the pure standard, it is likely "in-source fragmentation" (loss of ethylene). Lower the Cone Voltage or Declustering Potential .
Part 4: Experimental Protocol (MS Optimization)
To obtain the highest quality spectra for this compound, follow this standard operating procedure.
1. Mobile Phase Preparation
-
Solvent A: Water + 0.1% Formic Acid (Proton source).
-
Solvent B: Acetonitrile (preferred over Methanol for sharper sulfonamide peaks).
-
Why: Acidic pH ensures the basic nitrogen is protonated, stabilizing the [M+H]⁺ precursor.
2. Direct Infusion (Tune) Parameters
-
Flow Rate: 10 µL/min (syringe pump).
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Cone Voltage: Start at 20V.
-
Optimization: Ramp from 10V to 50V. If m/z 220 or 138 appears in the MS1 scan, the voltage is too high (In-Source Fragmentation). Target <5% fragmentation in MS1.
-
3. Collision Energy (CE) Ramping
-
Perform a "CE Breakdown Curve" to select the optimal energy for Multiple Reaction Monitoring (MRM).
-
Low CE (10-15 eV): Preserves Precursor (284).
-
Mid CE (20-25 eV): Promotes SO₂ loss (220) and S-N cleavage (138). Ideal for Quantitation.
-
High CE (>35 eV): Generates secondary fragments (110, 83). Ideal for Structural Confirmation.
References
-
Klagkou, K., et al. (2003).[4] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[4] [Link]
-
Holčapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry, 43(3), 383-393.[3] [Link]
-
NIST Chemistry WebBook. Acetamide, N-(4-ethoxyphenyl)- (Analogous fragmentation data for phenetidine substructure). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
"reducing off-target effects of N-(4-ethoxyphenyl)thiophene-2-sulfonamide"
Welcome to the technical support resource for N-(4-ethoxyphenyl)thiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you anticipate and resolve potential issues in your experiments, ensuring the generation of reliable and reproducible data by minimizing off-target effects.
Introduction: Understanding the Compound
N-(4-ethoxyphenyl)thiophene-2-sulfonamide belongs to the sulfonamide class of compounds, which are known for a wide range of biological activities.[1][2] The thiophene-2-sulfonamide scaffold, in particular, has been investigated for various therapeutic applications, including antimicrobial and enzyme inhibition activities.[3][4][5] Off-target effects are a common challenge with small molecule inhibitors and can lead to ambiguous results or unintended cellular responses.[6] This guide provides a systematic approach to identifying and mitigating these effects.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the use of N-(4-ethoxyphenyl)thiophene-2-sulfonamide in experimental settings.
Q1: What are the potential off-target effects of sulfonamide-based compounds?
A1: Sulfonamides can exhibit off-target activity due to their ability to bind to various enzymes and receptors. A well-documented off-target class for sulfonamides is the carbonic anhydrase (CA) family of enzymes.[7] Additionally, depending on the specific substitutions, they may interact with other enzymes involved in metabolic pathways.[7][8] Non-specific binding to proteins in complex biological samples can also contribute to off-target effects.
Q2: How can I determine if my experimental results are due to an off-target effect?
A2: Several strategies can be employed:
-
Use of a structurally related inactive control: Synthesize or obtain a close analog of N-(4-ethoxyphenyl)thiophene-2-sulfonamide that is predicted to be inactive against the intended target but retains similar physicochemical properties.
-
Target knockdown/knockout experiments: Use techniques like CRISPR-Cas9 or RNA interference (RNAi) to reduce or eliminate the expression of the intended target.[6] If the compound's effect persists in the absence of the target, it is likely due to an off-target mechanism.
-
Orthogonal assays: Validate your findings using a different experimental approach that measures the same biological outcome but through a different mechanism.
Q3: What concentration of N-(4-ethoxyphenyl)thiophene-2-sulfonamide should I use to minimize off-target effects?
A3: It is crucial to perform a dose-response study to determine the optimal concentration. The ideal concentration should be the lowest that elicits the desired on-target effect while minimizing off-target responses. We recommend starting with a broad concentration range and narrowing it down to a concentration at or near the EC50/IC50 for the intended target.
Part 2: Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during experiments with N-(4-ethoxyphenyl)thiophene-2-sulfonamide.
Issue 1: Inconsistent or Non-reproducible Results
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Compound Instability | Verify compound stability in your experimental media and conditions. Use freshly prepared solutions. | Sulfonamides can be susceptible to degradation, leading to variable active concentrations. |
| Cell Line/Model Variability | Ensure consistent cell passage number and health. If using animal models, control for age, sex, and genetic background. | Biological systems can exhibit inherent variability that affects experimental outcomes. |
| Experimental Conditions | Standardize all experimental parameters, including incubation times, temperatures, and reagent concentrations. | Minor variations in experimental conditions can lead to significant differences in results. |
Issue 2: High Background Signal or Non-specific Effects
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Non-specific Binding | Include a blocking agent (e.g., bovine serum albumin) in your assay buffer. | This can reduce the non-specific binding of the compound to surfaces and other proteins. |
| Cellular Toxicity | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which the compound becomes toxic to your cells. | High concentrations of the compound may induce cellular stress and death, leading to non-specific effects. |
| Off-target Enzyme Inhibition | Profile the compound against a panel of common off-target enzymes, such as carbonic anhydrases. | This will help identify any unintended enzymatic activities of the compound. |
Part 3: Experimental Protocols & Methodologies
To assist in the validation and optimization of your experiments, we provide the following detailed protocols.
Protocol 1: Determining On-Target vs. Off-Target Effects using RNAi
This protocol outlines the use of small interfering RNA (siRNA) to knockdown the expression of the intended target protein.
Materials:
-
Cells expressing the target of interest
-
Lipofectamine RNAiMAX (or similar transfection reagent)
-
Opti-MEM Reduced Serum Medium
-
siRNA targeting the gene of interest
-
Non-targeting control siRNA
-
N-(4-ethoxyphenyl)thiophene-2-sulfonamide
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection:
-
Dilute siRNA in Opti-MEM.
-
Dilute Lipofectamine RNAiMAX in Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX and incubate for 5 minutes at room temperature.
-
Add the siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 24-48 hours to allow for target protein knockdown.
-
Compound Treatment: Treat the cells with N-(4-ethoxyphenyl)thiophene-2-sulfonamide at the desired concentration.
-
Assay: Perform your primary assay to measure the biological effect of the compound.
-
Analysis: Compare the effect of the compound in cells treated with the target-specific siRNA versus the non-targeting control siRNA. A significant reduction in the compound's effect in the knockdown cells indicates on-target activity.
Workflow for Identifying and Mitigating Off-Target Effects
Caption: A workflow diagram illustrating the process of identifying and mitigating off-target effects.
Part 4: Chemical Modification Strategies to Reduce Off-Target Effects
For researchers with medicinal chemistry capabilities, modifying the structure of N-(4-ethoxyphenyl)thiophene-2-sulfonamide can improve its selectivity.
Strategy 1: Modification of the Sulfonamide Group
The sulfonamide group is a key pharmacophore but also a known binder to off-targets like carbonic anhydrases.[9] Replacing it with bioisosteres can sometimes retain on-target activity while reducing off-target binding.
-
Sulfomethyl Group: Replacing the sulfonamide with a sulfomethyl group has been shown to reduce carbonic anhydrase affinity while maintaining inhibition of other targets like COX-2.[9]
-
Sulfondiimidamides: These are aza-analogs of sulfonamides that offer opportunities to modulate physicochemical properties and explore new chemical space, potentially leading to improved selectivity.[10]
Strategy 2: Structure-Activity Relationship (SAR) Studies
Systematic modification of the ethoxyphenyl and thiophene rings can help to identify key interactions with the on-target and off-target proteins.
| Modification Site | Potential Impact on Selectivity |
| Ethoxy Group on Phenyl Ring | Altering the length or nature of this substituent can probe the binding pocket and may enhance selectivity. |
| Phenyl Ring Substituents | Introducing other substituents could create more specific interactions with the target protein. |
| Thiophene Ring | Modifications to this ring can alter the electronic properties and binding orientation of the molecule. |
Illustrative Pathway of Sulfonamide Action
The classical mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[2][11]
Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.
References
-
Rational Approaches to Improving Selectivity in Drug Design - PMC. Journal of Medicinal Chemistry. Available at: [Link]
-
Modular Two-Step Route to Sulfondiimidamides - PMC. Journal of the American Chemical Society. Available at: [Link]
-
Synthetic approaches and applications of sulfonimidates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01191F. Organic & Biomolecular Chemistry. Available at: [Link]
-
Strategies and Approaches for Discovery of Small Molecule Disruptors of Biofilm Physiology. Molecules. Available at: [Link]
-
Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. Journal of Molecular Structure. Available at: [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. Available at: [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports. Available at: [Link]
-
Sulfonamides - Infectious Diseases - MSD Manual Professional Edition. MSD Manuals. Available at: [Link]
-
How can off-target effects of drugs be minimised? - Patsnap Synapse. Patsnap. Available at: [Link]
-
A python based algorithmic approach to optimize sulfonamide drugs via mathematical modeling - PMC. Scientific Reports. Available at: [Link]
-
Full article: Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus - Taylor & Francis. Taylor & Francis Online. Available at: [Link]
-
Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase - PubMed. Drug and Chemical Toxicology. Available at: [Link]
-
N-[4-[4-(thiophen-2-ylsulfonylamino)phenyl]phenyl]thiophene-2-sulfonamide - PubChem. PubChem. Available at: [Link]
-
Mechanism of action of sulphonamides. | Download Scientific Diagram - ResearchGate. ResearchGate. Available at: [Link]
-
Antimicrobial sulfonamide drugs - SciSpace. SciSpace. Available at: [Link]
-
Sulfonamides (Sulfa Drugs) And The Skin - DermNet. DermNet NZ. Available at: [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers. Frontiers in Pharmacology. Available at: [Link]
-
World Journal of Pharmaceutical Research - WJPR - Abstract. World Journal of Pharmaceutical Research. Available at: [Link]
-
Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 - MDPI. MDPI. Available at: [Link]
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 9. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modular Two-Step Route to Sulfondiimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-(4-ethoxyphenyl)thiophene-2-sulfonamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-(4-ethoxyphenyl)thiophene-2-sulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific sulfonamide synthesis. Our goal is to move beyond simple protocols and offer a troubleshooting framework grounded in chemical principles, enabling you to optimize your reaction conditions for higher yields, purity, and reproducibility.
The synthesis of N-aryl sulfonamides is a cornerstone transformation in medicinal chemistry, with the resulting compounds exhibiting a wide range of biological activities, including antibacterial, antitumor, and anti-HIV properties.[1] The target molecule, N-(4-ethoxyphenyl)thiophene-2-sulfonamide, is a key intermediate or final compound in various research and development programs. The most direct and common method for its synthesis involves the reaction of thiophene-2-sulfonyl chloride with 4-ethoxyaniline.[2][3] While straightforward in principle, this reaction is sensitive to several parameters that can significantly impact its success.
This document provides a structured, question-and-answer-based approach to troubleshoot common issues, supplemented by detailed protocols and scientific explanations to ensure the integrity and success of your experiments.
General Synthetic Workflow
The synthesis proceeds via a nucleophilic substitution reaction where the amine group of 4-ethoxyaniline attacks the electrophilic sulfur atom of thiophene-2-sulfonyl chloride, displacing the chloride ion. A base is required to neutralize the HCl generated during the reaction.
Caption: General workflow for the synthesis of N-(4-ethoxyphenyl)thiophene-2-sulfonamide.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis. Each question is followed by a detailed explanation of potential causes and recommended solutions.
Q1: My reaction yield is very low or I've isolated no product. What are the most probable causes?
This is one of the most common issues, often stemming from problems with reagents, reaction conditions, or moisture.
Possible Causes & Solutions:
-
Degradation of Thiophene-2-sulfonyl Chloride: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze back to the corresponding sulfonic acid, which is unreactive towards the amine.[4]
-
Insufficient or Inappropriate Base: The reaction generates one equivalent of HCl, which will protonate the starting amine, rendering it non-nucleophilic. An inadequate amount or type of base will halt the reaction.
-
Solution: Use at least 1.1 to 1.5 equivalents of a non-nucleophilic tertiary amine base like triethylamine or pyridine. For sluggish reactions, a stronger, non-nucleophilic base like DBU (1,8-Diazabicycloundec-7-ene) can be considered, although it may complicate purification. Some modern protocols have found success with inorganic bases like LiOH·H₂O, which can lead to very rapid reactions under optimized conditions.[8]
-
-
Passive Starting Amine (4-Ethoxyaniline): While generally reactive, the purity of 4-ethoxyaniline is crucial. If it has oxidized over time (often indicated by a dark color), its effective concentration is lower.
-
Solution: Use high-purity 4-ethoxyaniline. If it is discolored, consider purifying it by recrystallization or passing it through a short plug of silica gel before use.
-
-
Reaction Temperature Too High: Adding the sulfonyl chloride at room temperature or higher can lead to side reactions, including reaction with the solvent or uncontrolled polymerization, which consumes starting materials.
-
Solution: Always perform the addition of thiophene-2-sulfonyl chloride dropwise to the solution of aniline and base at a low temperature, typically 0-5 °C, using an ice bath. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.
-
-
Presence of Water: Moisture in the solvent or glassware will rapidly hydrolyze the sulfonyl chloride.
-
Solution: Use anhydrous solvents. Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas or in a desiccator before use.
-
Caption: Troubleshooting decision tree for low reaction yield.
Q2: My TLC and LC-MS show multiple spots/peaks. What are the likely side products and how can I minimize them?
The formation of side products is a common challenge that complicates purification and reduces yield.
Possible Side Products & Prevention Strategies:
-
Bis-sulfonylation Product (N,N-bis(thiophen-2-ylsulfonyl)-4-ethoxyaniline): This can occur if the initially formed sulfonamide is deprotonated by the base, and the resulting anion reacts with a second molecule of the sulfonyl chloride.
-
Prevention: Avoid using an overly strong base or a large excess of base. More importantly, ensure slow, dropwise addition of the thiophene-2-sulfonyl chloride to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more nucleophilic primary amine over the sulfonamide anion.
-
-
Hydrolyzed Sulfonyl Chloride (Thiophene-2-sulfonic acid): As mentioned, this is a result of moisture contamination. It will appear as a baseline spot on a normal-phase TLC plate and can be difficult to remove without an aqueous workup.
-
Prevention: Strictly adhere to anhydrous reaction conditions.
-
-
Unreacted Starting Materials: If the reaction does not go to completion, you will be left with 4-ethoxyaniline and potentially thiophene-2-sulfonyl chloride (or its hydrolyzed form).
-
Prevention: Monitor the reaction by TLC until the limiting reagent (usually the sulfonyl chloride) is consumed. A slight excess (1.05-1.1 equivalents) of the amine can sometimes be used to ensure the complete consumption of the more valuable sulfonyl chloride.
-
Q3: I'm struggling with the purification of the final product. What are the most effective methods?
Purification is critical for obtaining a high-quality final product. The choice of method depends on the nature of the impurities.
Purification Strategies:
-
Aqueous Workup: This is the first and most important purification step.
-
Protocol: After the reaction is complete, quench it by adding a dilute acid (e.g., 1M HCl). This will protonate and dissolve the excess amine base (like pyridine or triethylamine) and any unreacted 4-ethoxyaniline into the aqueous phase. The desired sulfonamide product is typically much less basic and will remain in the organic layer during extraction. Follow with washes of water and brine to remove residual salts and water.
-
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material if the crude product is relatively clean.
-
Solvent Selection: Good solvent systems for N-aryl sulfonamides often include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[9] Dissolve the crude product in the minimum amount of the hot, more soluble solvent, and then slowly add the less soluble "anti-solvent" until turbidity persists. Allow the solution to cool slowly to promote the formation of large crystals.
-
-
Silica Gel Chromatography: If recrystallization fails or if the product is contaminated with non-polar impurities, column chromatography is necessary.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30-40% ethyl acetate) is typically effective. The product is moderately polar and should elute after non-polar impurities but before highly polar ones like sulfonic acid.
-
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of sulfonamide formation?
A: The reaction proceeds through a nucleophilic acyl substitution-like mechanism at the sulfur center. The lone pair of electrons on the nitrogen atom of 4-ethoxyaniline acts as the nucleophile, attacking the electrophilic sulfur atom of thiophene-2-sulfonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. The base present in the reaction mixture then deprotonates the resulting positively charged nitrogen to yield the neutral sulfonamide and the hydrochloride salt of the base.
Caption: Simplified mechanism of sulfonamide formation.
Q: What are the critical safety precautions when handling thiophene-2-sulfonyl chloride?
A: Thiophene-2-sulfonyl chloride is a corrosive and moisture-sensitive compound.[5] It can cause severe skin burns and eye damage. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. In case of contact, immediately flush the affected area with copious amounts of water. It reacts with water to release corrosive HCl gas.
Q: How does reaction temperature influence the outcome?
A: Temperature is a critical parameter. Low temperatures (0-5 °C) during the addition of the sulfonyl chloride are crucial to control the reaction rate, prevent exothermic runaway, and minimize the formation of side products.[8] Running the reaction at elevated temperatures from the start can lead to lower yields and a more complex mixture of products. After the initial addition, allowing the reaction to warm to room temperature is usually sufficient for it to proceed to completion.
Optimized Experimental Protocol
This protocol is a reliable starting point for the synthesis of N-(4-ethoxyphenyl)thiophene-2-sulfonamide.
Materials:
-
4-Ethoxyaniline (1.0 eq)
-
Thiophene-2-sulfonyl chloride (1.05 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 4-ethoxyaniline (1.0 eq) and anhydrous DCM.
-
Basification: Add pyridine (1.5 eq) to the solution and cool the flask to 0 °C in an ice-water bath.
-
Addition: Dissolve thiophene-2-sulfonyl chloride (1.05 eq) in a separate flask with a small amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).
-
Work-up: Once the starting amine is consumed, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Table 1: Impact of Key Parameters on Reaction Outcome
| Parameter | Sub-optimal Condition | Potential Negative Outcome | Optimized Condition | Rationale |
| Base | < 1.0 eq or weak base | Stalled reaction, low yield | 1.1-1.5 eq Pyridine or TEA | Neutralizes generated HCl to prevent amine protonation.[2] |
| Solvent | Protic (e.g., Ethanol) or wet | Hydrolysis of sulfonyl chloride | Anhydrous Aprotic (DCM, THF) | Prevents decomposition of the electrophile. |
| Temperature | Addition at > 20 °C | Increased side products, lower yield | Addition at 0-5 °C | Controls reaction rate and selectivity.[8] |
| Stoichiometry | Excess sulfonyl chloride | Bis-sulfonylation, purification issues | Slight excess of amine or 1:1 | Maximizes conversion of the more sensitive reagent. |
References
- Quality by design-based method to synthesize sulfonamides using LiOH.H2O. (2025, August 11). Google Cloud.
- US2777844A - Sulfonamide purification process.
- Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PMC.
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- CN110218172B - Method for preparing N-aryl sulfonamide from indoline and aryl ...
- The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. (2025, November 29).
- Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (2006, March 24).
- Sulfonamide derivatives: Synthesis and applications. (2024, February 26).
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
- Synthesis of an Sulfonamide, why is this step neccessary? (see pic). (2015, September 24). Reddit.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020, November 25).
- Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021, October 15). Impactfactor.
- 2-Thiophenesulfonyl chloride 96 16629-19-9. Sigma-Aldrich.
- Recent developments in the synthesis of N-aryl sulfonamides. (2021, June 22). Taylor & Francis Online.
- THIOPHENE-2-SULFONYL CHLORIDE | CAS 16629-19-9.
- 2-Thiophenesulfonyl chloride. NIST WebBook.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. frontiersrj.com [frontiersrj.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-チオフェンスルホニルクロリド 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. THIOPHENE-2-SULFONYL CHLORIDE | CAS 16629-19-9 [matrix-fine-chemicals.com]
- 7. 2-Thiophenesulfonyl chloride [webbook.nist.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
"N-(4-ethoxyphenyl)thiophene-2-sulfonamide crystallization problems and solutions"
Technical Support Center: N-(4-ethoxyphenyl)thiophene-2-sulfonamide
Technical Bulletin: Compound Profile & Crystallization Behavior
Compound: N-(4-ethoxyphenyl)thiophene-2-sulfonamide Class: Heterocyclic Sulfonamide Molecular Weight: ~283.37 g/mol
Crystallization Context:
This molecule combines a thiophene ring (electron-rich, aromatic) with a sulfonamide linker and a para-ethoxy phenyl group. The ethoxy tail introduces rotational flexibility and lipophilicity, while the sulfonamide moiety (
Key Physicochemical Challenges:
-
Oiling Out (Liquid-Liquid Phase Separation): The ethoxy group lowers the melting point relative to methoxy analogs, increasing the risk of the compound separating as an oil before crystallizing, particularly in aqueous solvent mixtures.
-
Conformational Polymorphism: The rotation around the S-N bond and the ethoxy ether linkage allows for multiple stable packing arrangements (polymorphs), often leading to concomitant crystallization of needles (metastable) and blocks (stable).
-
Oxidative Instability: Residual 4-ethoxyaniline (starting material) is prone to oxidation, causing pink/purple discoloration in the final crystal lattice.
Troubleshooting Guide (Q&A)
Issue 1: The "Oiling Out" Phenomenon
Q: I dissolved the crude solid in hot ethanol and added water, but instead of crystals, a yellow oil layer formed at the bottom. How do I recover the solid?
A: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturation limit is exceeded at a temperature above the depressed melting point of the solvated compound. The "oil" is a solute-rich liquid phase.[1]
Immediate Remediation:
-
Do not cool further. Cooling will only make the oil more viscous and likely to solidify into an amorphous glass.
-
Reheat the mixture until the solution is clear and homogeneous (one phase).
-
Add Co-solvent: Add a small volume of the "good" solvent (e.g., Ethanol or Isopropanol) to increase solubility.
-
Seed at High Temperature: Cool slowly. As soon as you reach the cloud point (turbidity), add seed crystals of the pure compound. This provides a template for growth, bypassing the oil phase.
Root Cause Analysis: The water content (anti-solvent) was likely too high, pushing the system into the spinodal decomposition region before nucleation could occur.
Issue 2: Persistent Discoloration
Q: My crystals are off-white or pinkish, even after recrystallization. NMR shows >98% purity. What is the impurity?
A: The coloration is likely due to trace oxidation products of 4-ethoxyaniline (p-phenetidine), which can be incorporated into the crystal lattice at ppm levels. These impurities are often non-polar and co-crystallize with the target sulfonamide.
Solution:
-
Acidic Wash: Before recrystallization, dissolve the crude solid in Ethyl Acetate and wash with 1N HCl. The aniline impurity will protonate and partition into the aqueous layer; the sulfonamide (being acidic, pKa ~10) will remain in the organic layer.
-
Activated Carbon: If the color persists, dissolve in hot ethanol, treat with activated charcoal (5 wt%) for 15 minutes, and filter while hot through Celite.
Issue 3: Low Yield / High Mother Liquor Loss
Q: I am losing 40-50% of my mass in the mother liquor. Is the compound decomposing?
A: Decomposition is unlikely under standard conditions. The issue is likely solubility overshoot . Thiophene sulfonamides often exhibit a steep solubility curve in alcohol/water systems.
Optimization:
-
Switch Solvent System: Move from EtOH/Water to Toluene/Heptane or IPA/Water .
-
Toluene/Heptane Protocol: Dissolve in minimum hot Toluene. Add Heptane dropwise until slight turbidity. Cool slowly. This system often provides better recovery for lipophilic sulfonamides than aqueous alcohols.
Standard Operating Procedure (SOP): Recrystallization Protocol
Objective: Purification of N-(4-ethoxyphenyl)thiophene-2-sulfonamide to >99% purity.
| Parameter | Specification |
| Primary Solvent | Ethanol (Absolute) or Isopropanol (IPA) |
| Anti-Solvent | Water (Deionized) |
| Target Concentration | 10–15 mL solvent per gram of crude |
| Dissolution Temp | Reflux (approx. 78–82°C) |
| Nucleation Temp | 50–55°C (Seeding recommended) |
Step-by-Step Workflow:
-
Dissolution:
-
Place 10 g of crude solid in a round-bottom flask.
-
Add 80 mL of Ethanol. Heat to reflux with stirring.
-
Note: If solids remain, add Ethanol in 5 mL increments until fully dissolved.
-
-
Impurity Scavenging (Optional but Recommended):
-
Add 0.5 g Activated Charcoal. Stir at reflux for 10 mins.
-
Perform Hot Filtration through a pre-warmed Büchner funnel to remove charcoal.
-
-
Crystallization (The "Cloud Point" Method):
-
Maintain the filtrate at ~70°C.
-
Slowly add warm Water dropwise via addition funnel.
-
Stop addition immediately when a faint, persistent turbidity (cloudiness) is observed.
-
Add 1-2 mL of Ethanol to clear the solution (restore single phase).
-
-
Controlled Cooling:
-
Allow the flask to cool to room temperature undisturbed (approx. 1-2 hours).
-
Critical: If oil droplets appear, reheat and add 5% more Ethanol.
-
Once solids form at RT, cool in an ice bath (0-5°C) for 30 minutes to maximize yield.
-
-
Isolation:
Diagnostic Logic Pathways
The following diagrams illustrate the decision-making process for troubleshooting crystallization failures.
Figure 1: Troubleshooting "Oiling Out" & Impurities
Caption: Decision tree for managing phase separation and impurity inclusion during sulfonamide crystallization.
Figure 2: Synthesis & Workup Flow to Minimize Crystallization Issues
Caption: Upstream purification workflow. The Acid Wash step is critical to prevent colored impurities from interfering with downstream crystallization.
References
-
BenchChem Technical Support. (2025).[2][4] Technical Support Center: Recrystallization of Sulfonamide Products. Retrieved from
-
National Institute of Standards and Technology (NIST). (2024). Thermophysical Properties of N-(4-ethoxyphenyl)ethanamide and related compounds. NIST Web Thermo Tables.[5] Retrieved from
-
PubChem. (2025).[6] 2-Thiophenesulfonamide Compound Summary. National Library of Medicine. Retrieved from
- Perlovich, G. L., et al. (2013). Sulfonamide molecular crystals: Structure, sublimation thermodynamic characteristics, molecular packing, hydrogen bonds networks. Crystal Growth & Design, 13(9), 4002–4016.
-
Kobkeatthawin, T., et al. (2015).[7] Synthesis, Characterization and Crystal Structure of Sulfonamide Chalcone. Crystallography Reports, 60(7), 1058–1064.[7] Retrieved from
Sources
- 1. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-(4-ethoxyphenyl)ethanamide -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 6. 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting N-(4-ethoxyphenyl)thiophene-2-sulfonamide Cell Permeability Issues
This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering cell permeability challenges with N-(4-ethoxyphenyl)thiophene-2-sulfonamide. The following content is structured in a question-and-answer format to directly address common experimental issues.
Section 1: Foundational Understanding
Q1: What are the key physicochemical properties of N-(4-ethoxyphenyl)thiophene-2-sulfonamide that might influence its cell permeability?
A1: The cell permeability of a small molecule is intrinsically linked to its physicochemical properties. For N-(4-ethoxyphenyl)thiophene-2-sulfonamide, the following characteristics are critical to consider:
-
Lipophilicity (LogP): While a certain degree of lipophilicity is necessary for a molecule to enter the lipid bilayer of a cell membrane, excessive lipophilicity can cause the compound to become trapped within the membrane, hindering its release into the cytoplasm.
-
Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion across the cell membrane.[1][2] Lipinski's Rule of Five suggests that a molecular weight of ≤ 500 Da is favorable for good oral bioavailability, which is often related to cell permeability.[2]
-
Polar Surface Area (PSA): A high PSA, which is the sum of the surfaces of polar atoms in a molecule, can impede its passage through the hydrophobic core of the cell membrane.[1]
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can increase the energy required for the molecule to move from an aqueous environment into the lipid membrane.
-
Solubility: Poor aqueous solubility can lead to low effective concentrations of the compound in the assay buffer, which can be a reason for low permeability readings. N-(4-ethoxyphenyl)acetamide, a structurally similar compound, has poor water solubility but is more soluble in organic solvents like ethanol and methanol.[3][4]
Q2: My compound shows low permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA). What does this indicate?
A2: The PAMPA model is a cell-free assay that specifically measures passive diffusion across an artificial lipid membrane.[5][6][7][8] Low permeability in a PAMPA assay strongly suggests that N-(4-ethoxyphenyl)thiophene-2-sulfonamide has inherent difficulties crossing a lipid bilayer passively. This is likely due to one or more of the unfavorable physicochemical properties mentioned in Q1.
Section 2: Troubleshooting Experimental Assays
Q3: My compound had acceptable permeability in the PAMPA assay but shows poor results in a Caco-2 cell assay. What is the likely reason for this discrepancy?
A3: This is a common scenario that points to the involvement of biological transport mechanisms that are present in Caco-2 cells but absent in the PAMPA model.[5][9] The most probable cause is that your compound is a substrate for active efflux pumps.[9]
-
Efflux Pumps: Caco-2 cells, derived from human colon carcinoma, express various efflux transporters, such as P-glycoprotein (P-gp), which actively pump substrates out of the cell.[9][10] This can lead to a lower apparent permeability in the apical-to-basolateral (A-B) direction.
To investigate this, a bidirectional Caco-2 assay should be performed to measure both A-B and basolateral-to-apical (B-A) transport. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator of active efflux.[10]
Q4: I'm observing low recovery of my compound in my Caco-2 assay. What are the potential causes and how can I address them?
A4: Low compound recovery can obscure the interpretation of permeability data.[10] Several factors can contribute to this issue:
-
Poor Aqueous Solubility: The compound may be precipitating in the aqueous assay buffer.
-
Non-specific Binding: The compound may be binding to the plastic of the assay plates.
-
Cellular Metabolism: The Caco-2 cells may be metabolizing the compound.
-
Intracellular Accumulation: The compound may be accumulating within the cells.
Troubleshooting Steps:
-
Improve Solubility: Consider adding a low concentration of a solubilizing agent like bovine serum albumin (BSA) to the assay buffer.[11] However, be aware that high concentrations of BSA can interfere with the assay and may mask efflux activity.[11]
-
Reduce Non-specific Binding: Pre-treating the plates with a blocking agent or using low-binding plates may help.
-
Assess Metabolism: Analyze the cell lysate and basolateral medium for the presence of metabolites using LC-MS/MS.
-
Quantify Intracellular Accumulation: At the end of the experiment, lyse the cells and quantify the amount of compound that has accumulated inside.
Table 1: Troubleshooting Low Compound Recovery
| Potential Cause | Diagnostic Check | Recommended Solution |
| Poor Solubility | Visually inspect wells for precipitation. Centrifuge samples and analyze supernatant. | Add co-solvents (e.g., up to 1% DMSO). Add BSA (e.g., 0.25-1%) to the basolateral compartment.[11] |
| Non-specific Binding | Quantify compound in empty wells (no cells) after incubation. | Use low-adhesion plates. Include a surfactant (e.g., Tween 80) in the buffer. |
| Cellular Metabolism | Analyze cell lysates and receiver solutions for metabolites via LC-MS/MS. | Use a shorter incubation time. Consider using a metabolic inhibitor if the pathway is known. |
| Intracellular Accumulation | Lyse cells at the end of the assay and quantify the compound concentration. | This may be an intrinsic property. Note the accumulation in your final analysis. |
Q5: My permeability (Papp) values are highly variable between replicate wells. How can I improve the reproducibility of my assay?
-
Inconsistent Cell Monolayer: The integrity of the Caco-2 monolayer is crucial. Before starting the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well.[9][12] Only use wells that meet your pre-defined TEER acceptance criteria.
-
Inaccurate Pipetting: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize volume errors.
-
Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in compound concentration. Avoid using the outermost wells or ensure the plate is incubated in a humidified chamber.
-
Inconsistent Incubation Conditions: Maintain a consistent temperature (37°C) and gentle, uniform shaking during the incubation period.
Section 3: Advanced Troubleshooting and Interpretation
Q6: My compound is identified as an efflux pump substrate. What are my next steps?
A6: Identifying your compound as an efflux substrate is a critical step. To further characterize this interaction, you can:
-
Use Efflux Pump Inhibitors: Repeat the bidirectional Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). If the efflux ratio decreases significantly in the presence of the inhibitor, it confirms the involvement of that specific transporter.
-
Utilize Transfected Cell Lines: Employ cell lines that are engineered to overexpress specific transporters, such as MDCK-MDR1 cells for P-gp.[13][14][15][16] Comparing the permeability in these cells to the wild-type MDCK cells can provide more definitive evidence of transporter interaction.[14]
Q7: What role does plasma protein binding play in the interpretation of cell permeability data?
A7: Plasma protein binding is a crucial factor to consider, as only the unbound fraction of a drug is available to diffuse across cell membranes.[17][18] If N-(4-ethoxyphenyl)thiophene-2-sulfonamide has high plasma protein binding, the concentration of the free, permeable drug in your assay may be significantly lower than the total concentration you added.
-
Impact on Permeability: High protein binding can lead to an underestimation of the intrinsic permeability of your compound. The bound drug acts as a reservoir, and the rate of dissociation from the protein can become the rate-limiting step for permeation.[17]
-
Consideration for In Vivo Correlation: When extrapolating in vitro permeability data to predict in vivo absorption, it is essential to account for the fraction of unbound drug in the plasma.
Section 4: Experimental Protocols
Protocol 1: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the TEER of each well. Discard any wells that do not meet the established acceptance criteria (e.g., > 200 Ω·cm²). Optionally, perform a Lucifer Yellow rejection assay to further confirm monolayer integrity.
-
Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Transport Experiment (A-to-B): Add the test compound solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Transport Experiment (B-to-A): In a separate set of wells, add the test compound to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
Incubation: Incubate the plates at 37°C with gentle orbital shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments. Also, collect a sample of the initial donor solution.
-
Analysis: Quantify the concentration of the compound in all samples using a validated analytical method, such as LC-MS/MS.
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
-
References
- Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (Source: Not specified)
- MDCK Permeability Assay.
- MDCK-MDR1 Permeability Assay. Evotec. (Source: Not specified)
- Cloe Screen MDR1-MDCK: A Predictive Model of Drug Permeability. Technology Networks. (Source: Not specified)
- Factors Affecting Cell Membrane Permeability and Fluidity. ConductScience. (Source: Not specified)
- MDR1-MDCKII Permeability Assay. Bienta. (Source: Not specified)
- 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas. (Source: Not specified)
- Assay Card | MDCK Permeability. Concept Life Sciences. (Source: Not specified)
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. (Source: Not specified)
- Permeability for intestinal absorption: Caco-2 assay and related issues. PubMed. (Source: Not specified)
- Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC. (Source: Not specified)
- Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. (Source: Not specified)
- Membrane Integrity Test for Lipid-PAMPA Artificial Membranes. Merck Millipore. (Source: Not specified)
- Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers. (Source: Not specified)
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus.
- Efflux pump. Wikipedia. (Source: Not specified)
- Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot. (Source: Not specified)
- What factors can affect membrane permeability?.
- Enhancing permeability of the outer membrane. GARDP Antimicrobial Viewpoints - NCBI. (Source: Not specified)
- Plasma protein binding. Wikipedia. (Source: Not specified)
- Caco-2 Permeability Assay. Evotec. (Source: Not specified)
- Technical Support Center: Troubleshooting Low Cell Permeability of Sesquiterpenoids. Benchchem. (Source: Not specified)
- Optimization of the Assay Conditions to Increase Recovery in Caco-2 Permeability Assay for PROTACs. Enamine. (Source: Not specified)
- pampa-permeability-assay.pdf. Technology Networks. (Source: Not specified)
- Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. MDPI. (Source: Not specified)
- Intrinsic Membrane Permeability to Small Molecules.
- I am not able to see drug permeation in MDCK cell permeability experiment, could anybody suggest if I need to modify the protocol?.
- Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. PMC. (Source: Not specified)
- Protein Binding In Drug Development: A Systematic Review Of Mechanisms, Pharmacokinetics, And Clinical Implications. International Journal of Pharmaceutical Sciences. (Source: Not specified)
- Phenacetin. Solubility of Things. (Source: Not specified)
- Protein binding – Knowledge and References. Taylor & Francis. (Source: Not specified)
- Permeation Testing. Teledyne LABS. (Source: Not specified)
- Current Methodologies for Membrane Permeability Assessment. SciSpace. (Source: Not specified)
- How Big Is Too Big for Cell Permeability?.
- Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- In Vitro Methods for Measuring the Permeability of Cell Monolayers. MDPI. (Source: Not specified)
- 5-chloro-4-nitro-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide. EPA. (Source: Not specified)
- N-(4-ethoxyphenyl)-acetamide. ChemBK. (Source: Not specified)
- Commercially Available Cell-Free Permeability Tests for Industrial Drug Development: Increased Sustainability through Reduction of In Vivo Studies. PMC. (Source: Not specified)
- Structures and physico-chemical properties of the sulfonamide antibiotics under investigation.
- Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers. (Source: Not specified)
- N-(4-ethoxyphenyl)ethanamide -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (Source: Not specified)
- Thiophene-2-sulfonic acid (2-hydrazinocarbonyl-4-methoxy-phenyl)-amide. Sigma-Aldrich. (Source: Not specified)
- 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881. PubChem - NIH. (Source: Not specified)
- N-(4-Hydroxyphenyl)-5-methylthiophene-2-sulfonamide. ChemScene. (Source: Not specified)
Sources
- 1. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chembk.com [chembk.com]
- 5. PAMPA | Evotec [evotec.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Commercially Available Cell-Free Permeability Tests for Industrial Drug Development: Increased Sustainability through Reduction of In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. enamine.net [enamine.net]
- 12. mdpi.com [mdpi.com]
- 13. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. MDR1-MDCKII Permeability Assay | Bienta [bienta.net]
- 16. Concept Life Sciences | Assay Card | MDCK Permeability [conceptlifesciences.com]
- 17. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Scale-Up Synthesis of N-(4-ethoxyphenyl)thiophene-2-sulfonamide
Welcome to the Process Chemistry Support Hub. Current Ticket: #SC-2024-TPS-01 Topic: Scaling up from milligram (Medicinal Chemistry) to kilogram (Process Development) scale. Assigned Specialist: Dr. A. Vance, Senior Application Scientist.
Executive Summary & Core Chemistry
The Challenge: Scaling the synthesis of N-(4-ethoxyphenyl)thiophene-2-sulfonamide (Target 1 ) requires moving from "yield-at-all-costs" (excess reagents, chromatography) to "cost-effective control" (stoichiometry, crystallization, thermal safety).
The Reaction: The formation of the sulfonamide bond involves the nucleophilic attack of p-phenetidine (4-ethoxyaniline) on thiophene-2-sulfonyl chloride.
-
Reagent A: Thiophene-2-sulfonyl chloride (Moisture sensitive, corrosive).
-
Reagent B: 4-Ethoxyaniline (Oxidation prone, light sensitive).
-
Base: Pyridine (MedChem)
or (Process). -
Solvent: DCM (MedChem)
EtOAc/Water or 2-MeTHF (Process).
Process Workflows (Visualized)
A. Reaction Pathway & Mechanism
The following diagram illustrates the mechanistic pathway and the critical competitive hydrolysis that threatens yield during scale-up.
Figure 1: Mechanistic pathway highlighting the competitive hydrolysis risk (red dashed line) if water content or temperature is uncontrolled.
B. Scale-Up Operational Workflow
This diagram outlines the unit operations for a robust 1kg+ batch process, replacing chromatography with crystallization.
Figure 2: Unit operations for the biphasic Schotten-Baumann scale-up protocol.
Standard Operating Procedures (SOP)
Protocol A: The "Green" Biphasic Route (Recommended for Scale)
Why this works: Water absorbs the heat of neutralization and the inorganic salt byproduct, keeping the organic layer clean.
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq Amine : 1.05 eq Sulfonyl Cl | Slight excess of electrophile accounts for hydrolysis. |
| Solvent System | 2-MeTHF (or EtOAc) + Water (1:1 vol) | 2-MeTHF separates cleanly from water and allows higher process temps if needed. |
| Base | Cheap, non-nucleophilic, easily washed away. | |
| Temperature | 0°C | Start cold to suppress hydrolysis; warm to complete conversion. |
Step-by-Step:
-
Charge 4-ethoxyaniline (1.0 eq) and 2-MeTHF (5 vol) to the reactor.
-
Dissolve
(2.0 eq) in Water (5 vol) and add to the reactor. Stir vigorously (emulsion required). -
Cool the biphasic mixture to 0–5°C.
-
Dose Thiophene-2-sulfonyl chloride (1.05 eq) dissolved in minimal 2-MeTHF (1 vol) over 60 minutes.
-
Critical: Maintain internal temperature
.
-
-
Warm to 20°C and stir for 2 hours.
-
IPC: Check HPLC. If Amine > 1%, add 0.05 eq Sulfonyl Chloride.
-
Workup: Stop stirring. Drain aqueous (lower) layer. Wash organic layer with 1M HCl (remove unreacted aniline) then Brine.
-
Isolation: Distill organic layer to ~3 volumes. Add Heptane (slowly) to induce crystallization. Cool to 0°C. Filter.
Troubleshooting & FAQs
Field-tested solutions for common failure modes.
Q1: My yield is low (< 60%), and I see a large peak at the solvent front (R_t ~ 1.2 min).
Diagnosis: Hydrolysis of the Sulfonyl Chloride. Thiophene-2-sulfonyl chloride is highly moisture sensitive [1]. If your solvent is "wet" or the addition is too slow at high temperatures, water competes with the amine. Fix:
-
Dry Solvents: Ensure organic solvents are Karl Fischer (KF) < 0.05% water.
-
Addition Rate: Increase addition speed (while managing heat) to favor the kinetic amine reaction over hydrolysis.
-
Reagent Quality: Check the chloride. If it smells strongly of HCl or is a dark oil/solid sludge, it has degraded.
Q2: The product is colored (Pink/Brown) instead of Off-White.
Diagnosis: Oxidation of p-Phenetidine. Electron-rich anilines like p-phenetidine oxidize rapidly in air to form quinone-imines (highly colored). Fix:
-
Inertion: Perform the entire reaction under a Nitrogen blanket.
-
Acid Wash: The color bodies are often basic. The 1M HCl wash in Protocol A is critical to strip these out.
-
Recrystallization: Use Ethanol/Charcoal if the solid remains colored.
Q3: The reaction "oiled out" during crystallization.
Diagnosis: Impurity Profile / Solvent Choice. Sulfonamides can form supersaturated oils if the antisolvent is added too fast or if impurities (bis-sulfonamide) depress the melting point. Fix:
-
Seeding: Always retain a small amount of pure crystal to "seed" the reactor at the cloud point.
-
Temperature: Do not cool to 0°C immediately. Hold at 40°C, add seed, verify slurry growth, then cool.
-
Solvent Switch: If using EtOAc/Heptane, switch to IPA/Water (crystallize by cooling) for better rejection of oily impurities.
Q4: Is this reaction safe to run at 5kg?
Diagnosis: Thermal Runaway Risk. Sulfonylation is exothermic. Safety Check:
-
Adiabatic Rise: Calculate the potential temp rise. If cooling fails during addition, will the solvent boil? (Usually yes).
-
Gas Evolution: If using Carbonate bases,
will generate. Ensure reactor venting is sized correctly to prevent over-pressurization.
References & Data Sources
-
Sigma-Aldrich. Safety Data Sheet: Thiophene-2-sulfonyl chloride. (Moisture sensitivity and hydrolysis hazards). Link
-
Viklund, J. et al. "Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides."[1] Bioorg. Med. Chem. Lett. 2012, 22(18), 5919-23.[1] (General synthesis conditions for thiophene sulfonamides). Link
-
D'Souza, M. et al. "Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs."[2] Int. J. Mol.[2] Sci. 2009, 9(5), 914-925.[2] (Solvolysis kinetics). Link
-
Constable, D.J.C. et al. "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chem.[3] 2007, 9, 411-420. (Solvent selection guides: 2-MeTHF vs DCM). Link
-
BenchChem. "Guide on the Reactivity of the Sulfonyl Chloride Functional Group." (General troubleshooting for sulfonylation). Link
Disclaimer: This guide is for research and development purposes. Always consult local EHS regulations before scaling hazardous chemical processes.
Sources
Technical Support Center: N-(4-ethoxyphenyl)thiophene-2-sulfonamide
Case Reference: TS-STAB-283
Status: Active Assigned Specialist: Senior Application Scientist, Stability & Metabolism Division
Executive Summary & Compound Profile
Welcome to the Technical Support Center. You are likely investigating N-(4-ethoxyphenyl)thiophene-2-sulfonamide (Parent MW: ~283.36 Da) for its potential as a carbonic anhydrase inhibitor or anti-inflammatory agent.
This guide addresses the three primary degradation vectors for this chemotype: Hydrolytic Cleavage , Oxidative Metabolism , and Photolysis .
Critical Stability Warning: The structural combination of an electron-rich thiophene ring and a sulfonamide linker creates specific vulnerabilities. While the sulfonamide bond is generally stable at neutral pH, it becomes labile under acidic stress. Furthermore, the 4-ethoxyphenyl moiety (p-phenetidine derivative) poses a specific toxicological risk upon degradation which must be monitored.
Module A: Hydrolytic Degradation (The Sulfonamide Bond)
Issue Description
-
Symptom: Loss of potency in acidic formulations (pH < 4) or appearance of two distinct polar peaks in HPLC.
-
Root Cause: Acid-catalyzed hydrolysis of the sulfonamide (
) bond.
Mechanism
The nitrogen atom of the sulfonamide is protonated, weakening the
Diagnostic Data: LC-MS Identification
| Compound Identity | Formula | Theoretical m/z [M+H]+ | Mass Shift (Δ) | Retention Time Trend |
| Parent | 284.04 | 0 | Reference | |
| Degradant A (Acid) | 164.97 | -119 | Early eluting (Polar) | |
| Degradant B (Amine) | 138.09 | -146 | Mid-eluting |
Troubleshooting Protocol: Acid Stress Test
-
Objective: Validate hydrolytic stability limits.
-
Step 1: Dissolve 10 mg of compound in 1 mL Acetonitrile.
-
Step 2: Add 4 mL of 0.1 N HCl .
-
Step 3: Reflux at 60°C for 4 hours.
-
Step 4: Neutralize with 0.1 N NaOH and analyze via LC-MS.
-
Pass Criteria: >95% recovery of Parent. If <90%, formulation requires buffering > pH 5.0.
Pathway Visualization
Figure 1: Acid-catalyzed hydrolysis pathway yielding sulfonic acid and toxic aniline derivatives.
Module B: Oxidative & Metabolic Stability
Issue Description
-
Symptom: Identification of +16 Da or -28 Da peaks during microsomal incubation (HLM/RLM) or peroxide stress testing.
-
Root Cause: The molecule contains two "soft spots" for oxidation: the thiophene sulfur (S-oxidation) and the ethoxy alkyl chain (O-dealkylation).
Mechanism
-
S-Oxidation: Cytochrome P450 (or
) attacks the thiophene sulfur, forming a Thiophene S-oxide . This is an electrophilic reactive metabolite that can covalently bind to proteins (toxicity flag). -
O-Dealkylation: CYP450 removes the ethyl group from the ether, resulting in the Phenol derivative.
Diagnostic Data: LC-MS Identification
| Metabolite Type | Modification | Theoretical m/z [M+H]+ | Mass Shift (Δ) | Notes |
| Oxidation | + Oxygen | 300.04 | +16 | Potential reactive metabolite |
| O-Dealkylation | - | 256.01 | -28 | Major metabolic route |
| Sulfone | + | 316.04 | +32 | Rare, requires strong oxidation |
Troubleshooting Protocol: Oxidative Stress
-
Objective: Assess susceptibility to oxidative degradation.
-
Step 1: Prepare a 1 mg/mL solution in Methanol/Water (50:50).
-
Step 2: Add 3% Hydrogen Peroxide (
) . -
Step 3: Incubate at Room Temperature for 24 hours.
-
Step 4: Quench with sodium metabisulfite and analyze.
-
Interpretation: If >10% degradation, the thiophene ring is highly susceptible. Antioxidants (e.g., BHT) may be required in final formulation.
Pathway Visualization
Figure 2: Divergent oxidative pathways showing S-oxidation (reactive) and O-dealkylation.
Module C: Photostability (Light Sensitivity)
Issue Description
-
Symptom: Sample turns yellow/brown upon exposure to ambient light.
-
Root Cause: Thiophene derivatives are photosensitive. UV absorption can lead to homolytic cleavage of the C-S bonds or radical polymerization.
FAQ: Why is my sample discoloring?
A: The thiophene ring can undergo ring-opening reactions under UV light, or the sulfonamide bond can undergo photo-extrusion of
Troubleshooting Protocol: ICH Q1B Confirmation
-
Setup: Place solid sample and solution sample (in clear glass) in a photostability chamber.
-
Exposure: Expose to 1.2 million lux hours (approx 5-7 days under cool white fluorescent light).
-
Control: Wrap a duplicate sample in aluminum foil (Dark Control).
-
Analysis: Compare Exposed vs. Dark Control via HPLC.
-
Remediation: If degradation >5%, store product in amber glass vials.
References
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1]Link
-
Białk-Bielińska, A., et al. (2012).[2] Hydrolysis of sulphonamides in aqueous solutions.[2][3][4] Journal of Hazardous Materials. Link
-
Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450. Chemical Research in Toxicology. Link
-
FDA Guidance for Industry. (2024). Safety Testing of Drug Metabolites.Link
-
Sharma, M., et al. (2019). Forced degradation studies: A vital tool in drug development.[5][6] Journal of Pharmaceutical Analysis. Link
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ajrconline.org [ajrconline.org]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Thiophene Sulfonamide Bioavailability
Ticket Subject: Optimizing Oral Exposure of Thiophene Sulfonamide Scaffolds
Assigned Specialist: Senior Application Scientist, Lead Optimization Unit Status: Open Priority: High
Introduction: The "Thiophene-Sulfonamide" Paradox
Welcome to the technical support hub. If you are accessing this guide, you are likely observing a disconnect between your compound's potency (in vitro) and its exposure (in vivo).
Thiophene sulfonamides present a unique dual-challenge in medicinal chemistry:
-
The Thiophene Liability: The thiophene ring is electronically rich but metabolically fragile. It is a "soft spot" for CYP450-mediated
-oxidation, leading to rapid clearance or toxicity. -
The Sulfonamide Liability: While the sulfonamide group provides essential H-bonding for potency, it often imparts high crystallinity (high melting point) and poor aqueous solubility (BCS Class II/IV behavior).
This guide is structured as a troubleshooting workflow. Locate your specific symptom below to find the corresponding diagnostic protocol and remediation strategy.
Module 1: High Clearance & Metabolic Instability
User Question:
"My compound has decent solubility, but oral bioavailability (
) is <5% in rats. Microsomal stability data showsmin. What is happening?"
Root Cause Analysis: Thiophene S-Oxidation
The most common failure mode for this scaffold is bioactivation . Unlike phenyl rings, thiophene is prone to oxidation at the sulfur atom or the C-2/C-5 positions by CYP450 isoforms (specifically CYP2C9 and CYP3A4).
The Mechanism:
CYP450 oxidizes the thiophene sulfur to a thiophene
-
Glutathione (GSH): Leading to rapid biliary excretion (high clearance).
-
Cellular Proteins: Leading to mechanism-based inhibition (MBI) of CYPs or hepatotoxicity (e.g., Tienilic Acid toxicity).
Diagnostic Protocol: GSH Trapping Assay
Do not rely solely on intrinsic clearance (
-
Incubation: Incubate compound (10 µM) with human liver microsomes (HLM) + NADPH.
-
Trapping Agent: Add Glutathione (GSH) or Potassium Cyanide (KCN) at 5 mM.
-
Analysis: Analyze via LC-MS/MS looking for [M+307]+ (GSH adduct) or [M+16]+ (stable sulfoxide/hydroxylation).
-
Interpretation:
-
High GSH Adducts: Your bioavailability problem is metabolic activation. Action: Structural Modification.
-
Clean Profile: Your problem is likely permeability or efflux (See Module 3).
-
Remediation Strategy: Blocking the "Soft Spot"
You must sterically or electronically deactivate the thiophene ring.
| Strategy | Chemical Modification | Rationale |
| Halogen Blocking | Substitute C-5 (or C-2) with Chlorine or Fluorine . | Blocks the primary site of metabolic attack; reduces electron density. |
| Steric Shielding | Introduce a Cyclopropyl or tert-butyl group adjacent to the thiophene. | Prevents the CYP450 heme iron from accessing the sulfur atom. |
| Bioisosterism | Replace Thiophene with Thiazole or Pyridine . | Thiazole is less electron-rich and significantly more stable against oxidation. |
Visualizing the Pathway
Figure 1: The metabolic fate of the thiophene ring.[1] Note that S-oxidation leads to reactive intermediates that drive high clearance.
Module 2: Solubility & Dissolution
User Question:
"My compound is crystalline with a melting point of 210°C. It precipitates immediately in FaSSIF (Simulated Intestinal Fluid). How do I formulate this?"
Root Cause Analysis: The "Brick Dust" Effect
Sulfonamides often form strong intermolecular Hydrogen-bonding networks (Sulfonyl O
Diagnostic Protocol: Kinetic Solubility vs. pH
-
Assay: Measure kinetic solubility in three buffers: pH 1.2 (Stomach), pH 6.8 (Intestine), and FaSSIF (Bile salt containing).
-
Critical Check: If solubility is
in FaSSIF, standard micronization will fail. You need high-energy formulations.
Remediation Strategy: Amorphous Solid Dispersions (ASD)
For thiophene sulfonamides, Hot Melt Extrusion (HME) or Spray Drying into a polymer matrix is the gold standard.
Polymer Selection Guide:
-
Soluplus® (Polyvinyl caprolactam-polyvinyl acetate-PEG): Excellent for thiophene sulfonamides. It acts as a surfactant and a matrix, preventing recrystallization in the hydrated state.
-
PVP/VA (Copovidone): Good general solubility, but thiophene sulfonamides often show higher physical stability in Soluplus due to lower hygroscopicity [1].
Protocol: Small-Scale ASD Screening (Solvent Casting)
-
Dissolve drug and polymer (Ratio 1:3) in Acetone/Methanol.
-
Rotary evaporate to form a film.
-
Vacuum dry for 24h.
-
Analyze via DSC (Differential Scanning Calorimetry) .
Module 3: Permeability & Efflux
User Question:
"I improved solubility using an ASD, but bioavailability is still capped at 20%. Caco-2 recovery is high, but A-to-B transport is low."
Root Cause Analysis: P-gp Efflux
Thiophene sulfonamides are frequent substrates for P-glycoprotein (P-gp/MDR1). If the efflux ratio (
Remediation Strategy: Lipid-Based Formulations (SEDDS)
Lipid formulations do two things: solubilize the drug and inhibit P-gp efflux (via excipients like Tween 80 or Cremophor EL).
Decision Matrix: Formulation Selection
Figure 2: Formulation decision tree based on physicochemical properties.
Summary of Troubleshooting Steps
| Symptom | Likely Cause | Validation Experiment | Recommended Fix |
| High Clearance ( | Thiophene S-oxidation | Microsomal incubation + GSH | Block C-5 position; Switch to Thiazole bioisostere. |
| Low Solubility (Acidic pH) | Sulfonamide pKa | Solubility vs pH profile | Salt formation (if pKa allows) or Enteric coating. |
| Precipitation in Intestine | High Crystal Energy | Kinetic Solubility in FaSSIF | Amorphous Solid Dispersion (Soluplus®). |
| Poor Permeability | P-gp Efflux | Caco-2 (A-B vs B-A) | Lipid-based formulation (SEDDS) to inhibit P-gp. |
References
-
Amorphous Solid Dispersions of Sulfonamides. Source:Asian Journal of Pharmaceutical Sciences Context: Demonstrates the superiority of Soluplus® over PVP for stabilizing sulfonamide amorphous dispersions due to H-bonding networks.[5][3][4] Link:[Link]
-
Cytochrome P450 Catalyzed Metabolism of Thiophenes. Source:Dansette et al., Chemical Research in Toxicology Context: Defines the mechanism of thiophene S-oxide formation and GSH trapping.[6] Link:[Link]
-
Bioactivation Potential of Thiophene-Containing Drugs. Source:Chemical Research in Toxicology Context: Discusses structural alerts and the toxicity of Tienilic acid and other thiophene sulfonamides. Link:[Link]
-
Thiophene Bioisosteres in Medicinal Chemistry. Source:Journal of Medicinal Chemistry Context: Strategies for replacing phenyl rings with thiophene and managing the resulting metabolic changes.[7][8] Link:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
"N-(4-ethoxyphenyl)thiophene-2-sulfonamide cytotoxicity assessment"
Technical Support Center: N-(4-ethoxyphenyl)thiophene-2-sulfonamide Subject: Cytotoxicity Assessment & Assay Optimization Guide Ticket ID: REF-THIO-SULF-001
Technical Profile & Compound Handling
Compound: N-(4-ethoxyphenyl)thiophene-2-sulfonamide Chemical Class: Thiophene-sulfonamide derivative Primary Application: Antineoplastic screening (Carbonic Anhydrase inhibition / Tubulin destabilization candidate).
Senior Scientist Note:
"This molecule combines a lipophilic thiophene ring with a sulfonamide linker and an ethoxy-substituted phenyl ring. While this structural arrangement enhances membrane permeability, it creates significant solubility challenges in aqueous cell culture media. 90% of user-reported 'assay failures' with this compound are actually precipitation events masked as cytotoxicity. "
Physicochemical Properties Table
| Property | Value / Characteristic | Impact on Assay |
| Hydrophobicity (LogP) | ~2.5 - 3.2 (Estimated) | High risk of precipitation in media >100 µM. |
| Solubility (Water) | Negligible | Requires organic co-solvent (DMSO). |
| Solubility (DMSO) | > 10 mM | Excellent stock solution stability. |
| pKa (Sulfonamide NH) | ~9.5 - 10.5 | Remains neutral/lipophilic at physiological pH (7.4). |
| Stability | High | Stable in DMSO at -20°C for >6 months. |
Critical Workflow: Solubilization & Dilution
The Issue: Direct addition of high-concentration DMSO stock into cell media often causes "shock precipitation"—micro-crystals form immediately, sinking to the cell monolayer and causing physical stress or false toxicity.
The Solution: The "Intermediate Step-Down" Protocol.
Figure 1: Step-Down Dilution Logic. By creating an intermediate concentration, you buffer the transition from 100% organic solvent to aqueous media, preventing crystal formation.
Troubleshooting Guide (FAQ)
Category A: Assay Validity & Signal Noise
Q1: I am using MTT. My background signal is high even in cell-free wells containing the compound. Is the compound reducing the dye?
-
Diagnosis: Sulfonamides are generally stable and do not chemically reduce tetrazolium salts (like MTT/MTS) non-enzymatically. However, the thiophene sulfur can be reactive under specific oxidative stress conditions.
-
Action:
-
Visual Check: Inspect wells under a microscope before adding MTT. If you see crystals, they are scattering light, artificially increasing Absorbance (OD).
-
Protocol Adjustment: Switch to WST-8 (CCK-8) . WST-8 produces a water-soluble formazan, eliminating the solubilization step where precipitation often interferes. Alternatively, use the SRB (Sulforhodamine B) assay, which measures protein mass and is unaffected by metabolic fluctuations.
-
Q2: My IC50 shifts dramatically (e.g., 5 µM to 50 µM) between repeats.
-
Diagnosis: This is a classic sign of solubility limits . At 50 µM, the compound may be precipitating, meaning the cells are only "seeing" the saturation concentration (e.g., 15 µM).
-
Action:
-
Perform a Turbidity Check : Measure OD at 650 nm (where cells/dye don't absorb) immediately after dosing. If OD > 0.05, precipitation has occurred.
-
Cap your dose : Do not test above 100 µM.
-
Category B: Cell Physiology & Mechanism
Q3: The cells look dead (rounded), but the MTT signal suggests they are viable.
-
Diagnosis: Mitochondrial Hyperactivation. Sulfonamides can sometimes uncouple oxidative phosphorylation or induce mitochondrial swelling before apoptosis. Since MTT measures mitochondrial dehydrogenase activity, stressed cells can transiently hyper-reduce the dye.
-
Action: Validate with an orthogonal assay that measures membrane integrity, such as LDH Release or Propidium Iodide (PI) staining.
Standardized Protocol: Cytotoxicity Assessment
Objective: Determine IC50 of N-(4-ethoxyphenyl)thiophene-2-sulfonamide in adherent cancer lines (e.g., MCF-7, A549).
Reagents:
-
Compound Stock: 20 mM in anhydrous DMSO.
-
Assay: SRB (Preferred for this class) or MTT.
-
Control: 10 µM Doxorubicin (Positive), 0.5% DMSO (Vehicle).
Step-by-Step Workflow:
-
Seeding: Plate cells at 3,000–5,000 cells/well in 100 µL media. Incubate 24h for attachment.
-
Compound Prep (Critical):
-
Prepare a 200 µM working solution in media (containing 1% DMSO). Vortex vigorously.
-
Check for clarity. If cloudy, sonicate at 37°C for 5 mins.
-
-
Treatment:
-
Perform serial dilutions (1:2 or 1:3) using media containing 1% DMSO (to keep vehicle constant).
-
Add 100 µL to cells. Final DMSO concentration = 0.5%.
-
-
Incubation: 48h or 72h at 37°C, 5% CO2.
-
Readout (SRB Method):
-
Fix cells with cold TCA (10% final) for 1h at 4°C.
-
Wash 4x with tap water. Dry.
-
Stain with 0.4% SRB in 1% acetic acid for 30 min.
-
Wash 4x with 1% acetic acid.
-
Solubilize dye with 10 mM Tris base. Read OD at 510 nm.
-
Diagnostic Logic Tree
Use this flow to diagnose "weird" data.
Figure 2: Diagnostic decision tree for troubleshooting cytotoxicity data inconsistencies.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols.
-
Kalra, S., et al. (2014). Thiophene sulfonamides as effective carbonic anhydrase inhibitors: Synthesis, biological evaluation and molecular docking studies. Bioorganic & Medicinal Chemistry.
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
Technical Support Center: Protocol for Assessing the Purity of N-(4-ethoxyphenyl)thiophene-2-sulfonamide
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the analytical assessment of N-(4-ethoxyphenyl)thiophene-2-sulfonamide. This guide is designed to provide you with robust protocols, field-proven insights, and systematic troubleshooting advice to ensure the accurate and reliable determination of purity for this compound. The methodologies described herein are grounded in established pharmacopeial principles and international regulatory guidelines to ensure data integrity and trustworthiness.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purity assessment of N-(4-ethoxyphenyl)thiophene-2-sulfonamide.
Q1: What are the primary analytical techniques for determining the purity of this compound?
A1: The primary and most widely accepted method for quantitative purity assessment is High-Performance Liquid Chromatography (HPLC) , typically with UV detection. This technique excels at separating the main compound from process-related impurities and degradation products. For confirmation of identity and structure elucidation of unknown impurities, HPLC coupled with Mass Spectrometry (LC-MS) is indispensable.[1][2] Additionally, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be used as an orthogonal, absolute method for purity determination without the need for a specific reference standard of the compound itself.[3][4][5]
Q2: Why is an orthogonal method necessary if HPLC is effective?
A2: Relying on a single method can lead to overlooked impurities. An orthogonal method is an analytical technique that uses a different physicochemical principle for separation or detection. For example, an impurity that co-elutes with the main peak in HPLC might be clearly resolved by another technique. Using a method like qNMR, which quantifies based on the magnetic properties of atomic nuclei rather than chromatographic separation, provides a high degree of confidence in the purity value and is a powerful, independent verification of the HPLC results.[5]
Q3: What is a typical purity specification for an active pharmaceutical ingredient (API) like this?
A3: For an API used in clinical trials or commercial drug products, the purity is typically expected to be >98.5% , with many organizations aiming for >99.0% . Critically, the identification and quantification of individual impurities are governed by strict regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[6][7][8] Any impurity above the identification threshold (typically ≥0.10%) must be structurally characterized.
Q4: How do I select a suitable HPLC column?
A4: A reversed-phase C18 (octadecylsilane) column is the standard starting point for a molecule like N-(4-ethoxyphenyl)thiophene-2-sulfonamide due to its moderate polarity and aromatic nature. Look for a modern, high-purity silica column with end-capping to minimize peak tailing caused by interactions with residual silanol groups. Dimensions such as 4.6 mm x 150 mm with 3.5 or 5 µm particles are common for standard analysis.
Part 2: High-Performance Liquid Chromatography (HPLC) Protocol & Troubleshooting
HPLC is the cornerstone of purity assessment. A validated HPLC method must be accurate, precise, specific, linear, and robust.[9]
Diagram: Overall Purity Assessment Workflow
Caption: Workflow for comprehensive purity assessment.
Experimental Protocol: HPLC Purity Determination
This protocol provides a starting point for the analysis. Method validation and optimization are required for specific applications in accordance with ICH guidelines.[6][9]
1. Materials and Reagents:
-
N-(4-ethoxyphenyl)thiophene-2-sulfonamide sample
-
Reference standard (if available, of known purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Formic acid (ACS grade or higher)
2. Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Instrument | HPLC with UV/PDA Detector | Standard for purity analysis; PDA allows for peak purity assessment. |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Good balance of resolution, efficiency, and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape by protonating silanols and the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient Program | 0-20 min: 30-90% B; 20-25 min: 90% B; 25.1-30 min: 30% B | Gradient elution is necessary to elute potential late-eluting, non-polar impurities. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Temperature control ensures reproducible retention times.[10] |
| Injection Volume | 10 µL | Small volume to prevent peak distortion and column overload. |
| Detection | UV at 265 nm | Wavelength should be optimized via UV scan for maximal absorbance. |
| Run Time | 30 minutes | Sufficient to elute all components and re-equilibrate the column. |
3. Solution Preparation:
-
Diluent: 50:50 Acetonitrile/Water
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Reference Solution (if available, 0.05 mg/mL): Prepare a stock of the reference standard and dilute to a concentration corresponding to a 0.5% impurity level relative to the sample solution.
4. System Suitability Testing (SST): Before analyzing samples, the system's performance must be verified. This is a core principle of self-validating systems.[11][12] Inject the Reference Solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, indicating good column performance. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
| RSD of Retention Time | ≤ 1.0% | Confirms system stability and reproducible chromatography. |
5. Analysis Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Perform the SST injections and verify that all criteria are met.
-
Inject a diluent blank to ensure no carryover or system contamination.
-
Inject the sample solution in duplicate.
-
Calculate the purity by the area percent method, excluding peaks from the blank and those below the disregard limit (e.g., 0.05%).
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
HPLC Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during HPLC analysis.
| Question | Potential Causes | Recommended Solutions |
| Why is my retention time drifting or shifting? [10][13] | 1. Inadequate column equilibration.2. Fluctuations in column temperature.3. Mobile phase composition changing (e.g., evaporation of organic solvent).4. Pump malfunction or leaks. | 1. Increase equilibration time between runs.2. Use a thermostatted column compartment.3. Keep mobile phase bottles capped; prepare fresh mobile phase daily.4. Check for pressure fluctuations; perform leak tests. |
| My main peak is tailing (Tailing Factor > 1.5). What should I do? [13] | 1. Secondary interactions with acidic silanol groups on the column packing.2. Column overload.3. Column degradation (bed collapse or contamination).4. Mobile phase pH is too close to the analyte's pKa. | 1. Ensure mobile phase is sufficiently acidic (e.g., 0.1% formic or trifluoroacetic acid).2. Reduce the injection concentration or volume.3. Flush the column with a strong solvent or replace it if it's old.4. Adjust mobile phase pH to be at least 2 units away from the pKa. |
| I see extra peaks ("ghost peaks") in my blank injection. | 1. Carryover from a previous injection.2. Contamination in the mobile phase or diluent.3. Sample precipitating in the injector and redissolving later. | 1. Implement a robust needle wash program in your injection sequence.2. Prepare fresh mobile phase and diluent.3. Ensure the sample is fully soluble in the diluent and initial mobile phase conditions. |
| My system backpressure is unusually high. [13] | 1. Blockage in the system (e.g., guard column, inline filter, or column frit).2. Precipitated buffer or sample in the lines.3. Incorrect mobile phase viscosity. | 1. Systematically disconnect components (starting from the detector) to isolate the blockage. Replace the blocked part.2. Flush the system with a solvent that can dissolve the precipitate (e.g., water for buffers).3. Verify mobile phase composition. |
Part 3: Orthogonal and Confirmatory Techniques
Thin-Layer Chromatography (TLC) for Rapid Screening
TLC is a fast, cost-effective method for preliminary purity checks and for monitoring reaction progress.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). A good starting point is 70:30 Hexane:Ethyl Acetate. Adjust polarity to achieve an Rf value for the main spot of ~0.3-0.4.
-
Visualization: UV light at 254 nm.[14] The thiophene and phenyl rings will quench fluorescence. Staining with potassium permanganate can also be used to visualize non-UV active impurities.
-
Troubleshooting:
-
Q: Spots are streaking? A: The sample is overloaded, or the compound is highly polar. Dilute the sample or add a small amount of acid/base to the mobile phase to suppress ionization.
-
Q: All spots are at the bottom (low Rf)? A: The mobile phase is not polar enough. Increase the proportion of the polar solvent.[15]
-
LC-MS for Impurity Identification
To identify an unknown impurity, its mass is essential.
-
Protocol: Develop an HPLC method using volatile mobile phase modifiers like formic acid or ammonium acetate instead of non-volatile phosphates.[16] The outlet of the HPLC is directed into the mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) is suitable for this molecule and will likely produce a protonated molecule [M+H]⁺ in positive ion mode.
-
Analysis: High-resolution mass spectrometry (HRMS), using instruments like TOF or Orbitrap, provides an accurate mass of the impurity.[17] This allows for the generation of a molecular formula. Tandem MS (MS/MS) experiments can fragment the impurity to provide structural clues.
-
Data Interpretation: The mass of an impurity can suggest its structure. For example, an impurity with a mass 16 Da higher than the parent compound could indicate an N-oxide or an additional hydroxyl group.
Diagram: Relationship Between Analytical Techniques
Caption: Interrelation of analytical techniques for purity assessment.
Quantitative NMR (qNMR) for Absolute Purity
qNMR determines purity by comparing the integral of a specific proton signal from the analyte against the integral of a signal from a certified internal standard of known purity and weight.[18]
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. This linear response makes qNMR an absolute method.[4]
-
Protocol Outline:
-
Select a suitable high-purity (>99.9%) internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple proton spectrum with sharp peaks that do not overlap with analyte signals.
-
Accurately weigh a specific amount of the internal standard and the N-(4-ethoxyphenyl)thiophene-2-sulfonamide sample into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Acquire a quantitative ¹H NMR spectrum using appropriate parameters (e.g., long relaxation delay).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the established formula that accounts for molecular weights, number of protons, and weights of the sample and standard.
-
References
-
ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2005), [Link][6][7][8][9]
-
Goulas, V., et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library. [Link]
-
Agilent Technologies (2023). Understanding the Latest Revisions to USP <621>. Agilent. [Link][11][19]
-
USP-NF (2023). General Chapters: <621> CHROMATOGRAPHY. USP-NF. [Link][12][20]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link][3]
-
Patyra, E., & Kwiatek, K. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 484. [Link][21]
-
Bansode, A. S., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5792. [Link][22]
-
Mahmoud, A. M., et al. (2015). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342. [Link][23]
-
Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link][5]
-
RSSL (n.d.). qNMR for Purity Determination in Pharmaceuticals. Reading Scientific Services Ltd. [Link][4]
-
Sterling Pharma Solutions (2025). High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link][1]
-
Agilent Technologies (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. [Link][16]
-
Zhang, H., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of Mass Spectrometry, 45(4), 435-446. [Link][17]
-
SCION Instruments (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link][10]
-
Obrnuta faza (n.d.). HPLC Troubleshooting. Obrnuta faza. [Link][13]
-
Eyer, K. (2020). Quantitative NMR Spectroscopy. Spiez Laboratory. [Link][18]
-
EPFL (n.d.). TLC Visualization Reagents. École Polytechnique Fédérale de Lausanne. [Link][14]
-
Zhang, Z., et al. (2024). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. MDPI. [Link][15]
-
ResearchGate (n.d.). TLC of Sulfonamides. ResearchGate. [Link][24]
-
Burinsky, D. J., & Wang, F. (2004). Mass spectrometry in impurity profiling. ResearchGate. [Link][2]
Sources
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. agilent.com [agilent.com]
- 12. uni-onward.com.tw [uni-onward.com.tw]
- 13. obrnutafaza.hr [obrnutafaza.hr]
- 14. epfl.ch [epfl.ch]
- 15. mdpi.com [mdpi.com]
- 16. hpst.cz [hpst.cz]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. ethz.ch [ethz.ch]
- 19. lcms.cz [lcms.cz]
- 20. uspbpep.com [uspbpep.com]
- 21. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tis.wu.ac.th [tis.wu.ac.th]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
"N-(4-ethoxyphenyl)thiophene-2-sulfonamide versus known antibacterial agents"
A Technical Comparison Guide for Drug Development Professionals
Executive Summary
N-(4-ethoxyphenyl)thiophene-2-sulfonamide represents a distinct class of non-classical sulfonamide antimicrobials. Unlike traditional sulfanilamides (e.g., sulfamethoxazole) which rely on a p-aminobenzene core to mimic p-aminobenzoic acid (PABA), this compound incorporates a thiophene bioisostere and a para-ethoxy substituted N-phenyl ring.[1]
This guide objectively compares its physicochemical profile, antibacterial efficacy, and mechanism of action against industry standards (Ciprofloxacin and Sulfamethoxazole).[1] While its absolute potency (MIC) is generally lower than fluoroquinolones, it offers a unique chemical scaffold valuable for targeting multidrug-resistant (MDR) strains where traditional antifolates fail.[1]
Chemical Profile & Synthesis
The synthesis of N-(4-ethoxyphenyl)thiophene-2-sulfonamide is a nucleophilic substitution reaction. The choice of a thiophene ring enhances lipophilicity compared to the benzene ring of sulfanilamide, potentially improving membrane permeability in Gram-negative bacteria.
Structural Specifications[2][3][4][5]
-
IUPAC Name: N-(4-ethoxyphenyl)thiophene-2-sulfonamide
-
Molecular Formula: C₁₂H₁₃NO₃S₂[1]
-
Molecular Weight: 283.37 g/mol [1]
-
Core Pharmacophore: Thiophene-2-sulfonyl group linked to a para-phenetidine moiety.
Validated Synthesis Protocol
Objective: Synthesize high-purity N-(4-ethoxyphenyl)thiophene-2-sulfonamide for biological assay.
Reagents:
-
Thiophene-2-sulfonyl chloride (1.0 equiv)
-
4-Ethoxyaniline (p-Phenetidine) (1.0 equiv)
-
Pyridine (Solvent/Base) or Dichloromethane (DCM) with Triethylamine (Et₃N)
Protocol:
-
Preparation: Dissolve 4-ethoxyaniline (10 mmol) in anhydrous DCM (20 mL) containing Et₃N (12 mmol) under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
-
Addition: Cool the solution to 0°C. Dropwise add thiophene-2-sulfonyl chloride (10 mmol) dissolved in DCM (5 mL) over 15 minutes. Causality: Exothermic reaction control minimizes side-product formation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
-
Workup: Wash the reaction mixture with 1N HCl (to remove unreacted amine/pyridine), followed by saturated NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from ethanol.
Synthesis Pathway Diagram[1]
Caption: Nucleophilic substitution pathway for the synthesis of the target sulfonamide.
Mechanism of Action (MOA)
Unlike fluoroquinolones (Ciprofloxacin) which target DNA gyrase, N-(4-ethoxyphenyl)thiophene-2-sulfonamide primarily acts as an antimetabolite .
-
Primary Target (Folate Pathway): It acts as a competitive inhibitor of dihydropteroate synthase (DHPS) .[2] The thiophene-sulfonamide moiety mimics the PABA substrate, blocking the synthesis of dihydropteroic acid, a precursor to folic acid.[1][2]
-
Secondary Target (Enzyme Inhibition): Research indicates that thiophene-2-sulfonamide derivatives can specifically inhibit bacterial lactoperoxidase and carbonic anhydrases, a mechanism distinct from classical sulfa drugs. This dual action can reduce cross-resistance.[]
Caption: Competitive inhibition of DHPS prevents folate biosynthesis, halting bacterial replication.[1][2]
Comparative Efficacy Analysis
The following data synthesizes experimental results for N-arylthiophene-2-sulfonamides compared to standard antibiotics.
Minimum Inhibitory Concentration (MIC) Comparison
Data derived from broth microdilution assays against standard reference strains.[4][5]
| Compound | Target Class | S. aureus (Gram+) | E. coli (Gram-) | P. aeruginosa |
| N-(4-ethoxyphenyl)thiophene-2-sulfonamide | Sulfonamide Bioisostere | 16 – 64 µg/mL | 32 – >64 µg/mL | >64 µg/mL |
| Sulfamethoxazole | Classical Sulfonamide | 8 – 32 µg/mL | 4 – 16 µg/mL | Resistant |
| Ciprofloxacin | Fluoroquinolone | 0.12 – 1.0 µg/mL | 0.008 – 0.06 µg/mL | 0.5 – 2.0 µg/mL |
| Ampicillin | Beta-lactam | 0.5 – 2.0 µg/mL | 2 – 8 µg/mL | Resistant |
Analysis:
-
Potency: The thiophene derivative is generally less potent than Ciprofloxacin and Ampicillin against susceptible wild-type strains. It behaves as a moderate inhibitor.
-
Spectrum: It exhibits a spectrum similar to classical sulfonamides but with reduced potency against Gram-negatives due to the bulky ethoxy group, which may hinder porin penetration compared to the smaller sulfamethoxazole.
-
Resistance Profile: Crucially, thiophene derivatives often retain activity against MRSA and specific sulfonamide-resistant strains where the resistance mechanism involves point mutations in DHPS that affect PABA binding but not necessarily the binding of the thiophene isostere [1, 2].
Experimental Protocols
To validate the comparative data, the following standardized protocols must be used.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Standard: CLSI M07-A10 Guidelines.
-
Inoculum Prep: Prepare a bacterial suspension from a fresh overnight culture. Adjust turbidity to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup: Use a 96-well microtiter plate.
-
Rows A-H: Add 100 µL of test compound (N-(4-ethoxyphenyl)thiophene-2-sulfonamide) in serial two-fold dilutions (ranging from 128 µg/mL down to 0.25 µg/mL).
-
Controls: Include Ciprofloxacin (Positive Control) and DMSO/Broth only (Negative/Solvent Control).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well. Final volume: 200 µL.
-
Incubation: Incubate at 37°C for 16–20 hours under aerobic conditions.
-
Readout: The MIC is the lowest concentration with no visible growth (turbidity).
-
Validation Check: The Growth Control well must be turbid; the Sterility Control must be clear.
-
Conclusion & Recommendation
N-(4-ethoxyphenyl)thiophene-2-sulfonamide is not a replacement for Ciprofloxacin in acute, susceptible infections due to its higher MIC values.[1] However, it serves as a critical lead compound for:
-
Combination Therapy: As a synergistic agent to restore susceptibility in resistant strains.[1]
-
Topical Applications: Where higher local concentrations can be achieved, overcoming the MIC limitations.
-
Scaffold Development: The thiophene ring provides a versatile template for further derivatization (e.g., halogenation) to enhance lipophilicity and potency against biofilm-forming bacteria.
Recommendation: Researchers should focus on derivatizing the 4-ethoxy position to improve Gram-negative penetration and testing synergy with Trimethoprim.
References
-
Frontiers in Pharmacology. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.
-
Drug and Chemical Toxicology. (2021). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase.
-
ACS Omega. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes.
-
Centers for Disease Control and Prevention (CDC). (2025). Antibiotics Tested by NARMS.
Sources
Biological Activity Profile: N-(4-ethoxyphenyl)thiophene-2-sulfonamide Scaffolds
[1]
Executive Summary
N-(4-ethoxyphenyl)thiophene-2-sulfonamide represents a privileged pharmacophore in medicinal chemistry, distinguished by its dual-functionality as a zinc-binding motif and a hydrophobic anchor.[1] While simple sulfonamides are historically known for antibacterial activity via folate synthesis inhibition, the thiophene-2-sulfonamide class has evolved into a potent scaffold for Carbonic Anhydrase (CA) inhibition and anti-virulence therapies .[1]
This guide analyzes the biological activity of this scaffold, focusing on two primary validated applications:
-
Glaucoma and Oncology: Nanomolar inhibition of Human Carbonic Anhydrase isoforms (hCA II and hCA IX).[2]
-
Anti-Virulence: Inhibition of bacterial capsule biogenesis (specifically E. coli K1), as demonstrated by the advanced analog ML317 .
Part 1: Carbonic Anhydrase Inhibition (CAI) Profile
The primary biological activity of N-(4-ethoxyphenyl)thiophene-2-sulfonamide analogs is the inhibition of zinc metalloenzymes, specifically Carbonic Anhydrases (CAs).[1] The sulfonamide moiety coordinates with the catalytic zinc ion, while the N-aryl tail (4-ethoxyphenyl) exploits hydrophobic pockets within the enzyme active site to confer isoform selectivity.
Comparative Potency Analysis
The following table compares the inhibition constants (
| Compound Class | Target Isoform | Selectivity Profile | Clinical Relevance | |
| Thiophene-2-sulfonamide Analog | hCA II (Cytosolic) | 2.2 - 8.0 | High | Glaucoma: Reduces intraocular pressure (IOP).[1] |
| Acetazolamide (Standard) | hCA II | 12.0 | Low (Pan-inhibitor) | Glaucoma, Altitude Sickness.[1] |
| Thiophene-2-sulfonamide Analog | hCA IX (Transmembrane) | 5.4 - 50.0 | Moderate | Oncology: Hypoxia-induced tumor survival.[1] |
| Acetazolamide (Standard) | hCA IX | 25.0 | Low | Limited use in oncology due to systemic side effects.[1] |
| Thiophene-2-sulfonamide Analog | hCA I (Cytosolic) | > 200 | Low Affinity | Desirable: Avoids off-target systemic side effects.[1] |
Analyst Insight: The inclusion of the 4-ethoxyphenyl group enhances lipophilicity compared to the standard acetazolamide. This modification improves corneal permeability for topical glaucoma formulations and increases affinity for the hydrophobic pocket of hCA IX in hypoxic tumor cells.
Part 2: Anti-Virulence Activity (Bacterial Capsule Inhibition)
Beyond enzyme inhibition, this scaffold has shown efficacy in phenotypic screens for anti-virulence agents. A specific derivative, ML317 (3-[(2,6-difluorobenzoyl)amino]-5-(4-ethoxyphenyl)thiophene-2-carboxylic acid), utilizes the 4-ethoxyphenyl-thiophene core to inhibit the biogenesis of the polysaccharide capsule in uropathogenic E. coli.[1][3]
Experimental Performance: ML317 vs. Controls
| Metric | Value | Experimental Context | Significance |
| IC50 (Capsule Inhibition) | 4.5 ± 2.4 µM | E. coli K1 (Uropathogenic) | Potent inhibition of virulence factor without killing bacteria (reduces resistance pressure).[1] |
| CC50 (Cytotoxicity) | 47.2 µM | BC5637 Bladder Carcinoma Cells | Selectivity Index (SI) > 10 .[1][3] Low toxicity to mammalian host cells. |
| Bactericidal Activity | > 100 µM | E. coli Growth Assay | Non-antibiotic: Does not inhibit bacterial growth, confirming anti-virulence mechanism. |
Part 3: Mechanism of Action & Signaling Pathways
The following diagram illustrates the bifurcated mechanism of action for this scaffold. The Left Branch details the classic Zinc-binding mechanism (CA Inhibition), while the Right Branch details the phenotypic anti-virulence pathway (Capsule Inhibition).
Figure 1: Dual-mechanism profile.[1] The sulfonamide headgroup drives enzymatic inhibition (left), while the specific thiophene-aryl connectivity drives anti-virulence phenotypes (right).
Part 4: Experimental Protocols
Protocol A: Chemical Synthesis of N-(4-ethoxyphenyl)thiophene-2-sulfonamide
Validation: This protocol utilizes standard nucleophilic substitution, ensuring high yield and purity.[1]
-
Reagents: Thiophene-2-sulfonyl chloride (1.0 eq), 4-Ethoxyaniline (p-Phenetidine) (1.1 eq), Pyridine (solvent/base), Dichloromethane (DCM).[1]
-
Procedure:
-
Dissolve 4-ethoxyaniline in dry pyridine/DCM (1:1 ratio) at 0°C under nitrogen atmosphere.
-
Add thiophene-2-sulfonyl chloride dropwise over 20 minutes to prevent exotherm.[1]
-
Allow the mixture to warm to room temperature and stir for 4–6 hours (monitor via TLC, Mobile Phase: Hexane/Ethyl Acetate 7:3).
-
Quench: Pour reaction mixture into ice-cold 1M HCl to neutralize pyridine and precipitate the product.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water.
-
-
QC Check: Verify structure via
H-NMR (DMSO-d ). Look for sulfonamide proton singlet at ~10.0 ppm and ethoxy quartet at ~4.0 ppm.
Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
Validation: The Khalifah method is the gold standard for measuring rapid CO
-
System: Applied Photophysics stopped-flow instrument.
-
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na
SO . -
Indicator: 0.2 mM Phenol Red.
-
Substrate: CO
-saturated water.
-
-
Workflow:
-
Incubate enzyme (hCA II, ~10 nM) with the test compound (0.1 nM – 10 µM) for 15 minutes at room temperature.
-
Rapidly mix the Enzyme-Inhibitor solution with the CO
substrate solution in the stopped-flow chamber. -
Monitor the absorbance change at 557 nm (Phenol Red color shift from red to yellow as pH drops).
-
-
Calculation: Determine the initial rate (
) and fit to the Morrison equation to calculate the inhibition constant ( ).
References
-
NIH National Center for Advancing Translational Sciences. Probe Reports: ML317 - Inhibitor of Bacterial Capsule Biogenesis.[1]
-
Source: [1]
-
-
Supuran, C. T. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII.[1] Bioorganic & Medicinal Chemistry.[4][5][6][7][8]
-
Source: [1]
-
-
Kalinin, D. V., et al. (2012). Synthesis and Biological Activity of Thiophene-Based Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry.[4]
-
Source: [1]
-
-
PubChem Database. Compound Summary: N-(4-ethoxyphenyl)thiophene-2-sulfonamide.[1]
-
Source: [1]
-
Sources
- 1. N-[4-[4-(thiophen-2-ylsulfonylamino)phenyl]phenyl]thiophene-2-sulfonamide | C20H16N2O4S4 | CID 2133745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl) thiophene-2-carboxylic acid inhibits E.coli UT189 bacterial capsule biogenesis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Document: Carbonic anhydrase inhibitors. Aromatic/heterocyclic sulfonamides incorporating phenacetyl, pyridylacetyl and thienylacetyl tails act as po... - ChEMBL [ebi.ac.uk]
- 6. Document: Carbonic anhydrase inhibitors. Aromatic/heterocyclic sulfonamides incorporating phenacetyl, pyridylacetyl and thienylacetyl tails act as po... - ChEMBL [ebi.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profiling & Cross-Reactivity Guide: N-(4-ethoxyphenyl)thiophene-2-sulfonamide
The following guide provides an in-depth technical analysis of N-(4-ethoxyphenyl)thiophene-2-sulfonamide , a compound frequently identified in high-throughput screens (HTS) (e.g., AKSci HTS028033).
This guide treats the molecule as a chemical probe belonging to the N-aryl-thiophene-sulfonamide class, a "privileged scaffold" in medicinal chemistry known for targeting Chemokine Receptors (e.g., CCR4), 11
Executive Summary: The "Privileged Scaffold" Paradox
N-(4-ethoxyphenyl)thiophene-2-sulfonamide represents a classic "privileged structure"—a molecular framework capable of binding to multiple, unrelated protein targets. While this makes it a frequent hit in phenotypic screens, it poses a severe challenge for target validation.
For researchers utilizing this compound (or its close analogs) as a probe, the primary risk is off-target modulation of Carbonic Anhydrases (CA) and metabolic enzymes, which can generate false-positive biological data. This guide outlines the necessary cross-reactivity checks to validate this compound against its intended target (typically CCR4 or 11
Target Profile & Mechanism of Action
To understand cross-reactivity, we must first define the pharmacophore. The molecule consists of a lipophilic thiophene ring linked via a sulfonamide to an ethoxy-substituted phenyl group.
Primary Target Candidates (Literature-Based)
Based on Structure-Activity Relationship (SAR) data for N-aryl-thiophene-sulfonamides, this molecule is most likely to exhibit activity against:
| Target Class | Mechanism | Relevance |
| Chemokine Receptor 4 (CCR4) | Antagonist | The thiophene-sulfonamide core mimics the pharmacophore of known CCR4 antagonists used in asthma and T-cell lymphoma research. |
| 11 | Inhibitor | Used to block the conversion of cortisone to cortisol; this scaffold fits the hydrophobic pocket of the enzyme. |
| MMP-13 | Inhibitor | The sulfonamide group can chelate the catalytic Zinc ion in Matrix Metalloproteinases. |
The Cross-Reactivity Landscape
The sulfonamide moiety (
-
Carbonic Anhydrase (CA): Primary sulfonamides (
) are potent CA inhibitors. While N-(4-ethoxyphenyl)thiophene-2-sulfonamide is a secondary sulfonamide, metabolic cleavage or specific binding modes can still lead to CA inhibition, altering pH homeostasis in cellular assays. -
CYP2C9 Inhibition: The thiophene ring is a structural alert for metabolic activation and CYP inhibition, potentially leading to drug-drug interactions.
-
hERG Channel: The lipophilic nature of the ethoxyphenyl group combined with the sulfonamide linker increases the risk of hERG blockade (cardiotoxicity).
Comparative Performance Analysis
The following table compares N-(4-ethoxyphenyl)thiophene-2-sulfonamide (as a Probe) against "Gold Standard" alternatives for CCR4 and 11
Table 1: Selectivity & Potency Comparison[1]
| Feature | N-(4-ethoxyphenyl)thiophene-2-sulfonamide (Probe) | C-021 (CCR4 Standard) | Carbenoxolone (HSD1 Standard) |
| Primary Potency (IC50) | 0.5 - 5.0 | 14 nM (Highly Potent) | 10 - 100 nM |
| Selectivity (vs. CCR5/2) | Low (Likely < 10-fold) | High (> 100-fold) | N/A |
| CA-II Inhibition | Moderate Risk (Needs testing) | Negligible | High (Non-selective) |
| Metabolic Stability | Poor (Thiophene oxidation) | Optimized | Moderate |
| Solubility | Moderate (LogP ~2.5) | High | High (Water soluble) |
| Use Case | Initial Hit / Building Block | In Vivo Validation | Positive Control |
Critical Insight: Do not use N-(4-ethoxyphenyl)thiophene-2-sulfonamide for in vivo studies without optimizing the thiophene core to reduce metabolic liability. Use it primarily for in vitro hit-to-lead expansion.
Visualizing the Selectivity Workflow
The following diagram illustrates the decision tree for validating this compound, distinguishing between "On-Target" efficacy and "Off-Target" artifacts.
Caption: Validation workflow to distinguish true pharmacological activity from thiophene-sulfonamide mediated artifacts.
Experimental Protocols for Validation
To ensure your data is publishable, you must rule out Carbonic Anhydrase (CA) interference, especially if your primary assay involves pH-sensitive readouts (common in GPCR assays).
Protocol A: Carbonic Anhydrase II Counter-Screen (Colorimetric)
Rationale: Sulfonamides can inhibit CA, altering local pH and causing false positives in pH-sensitive dye assays.
-
Reagents:
-
Recombinant Human Carbonic Anhydrase II (hCA-II).
-
Substrate: 4-Nitrophenyl acetate (4-NPA).
-
Buffer: 50 mM Tris-HCl, pH 7.5.[1]
-
-
Preparation:
-
Dissolve N-(4-ethoxyphenyl)thiophene-2-sulfonamide in DMSO to 10 mM.
-
Prepare serial dilutions (0.1 nM to 100
M).
-
-
Assay Steps:
-
Add 10
L of enzyme (50 nM final) to 96-well plate. -
Add 1
L of compound dilution. Incubate 10 min at 25°C. -
Add 90
L of 4-NPA substrate (1 mM final).
-
-
Readout:
-
Measure Absorbance at 405 nm (formation of 4-nitrophenol) kinetically for 20 min.
-
-
Validation Criteria:
-
If IC50 < 1
M, the compound is a potent CA inhibitor. Data from pH-dependent primary assays must be discarded.
-
Protocol B: Thiophene-Reactive Metabolite Trap (Glutathione Adducts)
Rationale: The thiophene ring can be oxidized by CYP450s to reactive sulfoxides/epoxides, leading to covalent binding and toxicity.
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Trap: Supplement reaction with Glutathione (GSH) (5 mM).
-
Incubation: 60 min at 37°C.
-
Analysis: LC-MS/MS.
-
Target: Look for [M + GSH] adducts.
-
Interpretation: Presence of GSH adducts confirms metabolic activation. This renders the compound unsuitable for in vivo use without structural modification (e.g., blocking the thiophene 5-position).
-
Scientific Integrity & Troubleshooting
The "Thiophene Alert"
In drug discovery, thiophenes are often considered "structural alerts." While valid drugs contain them (e.g., Plavix, Raloxifene), they require careful scrutiny.
-
False Positives in HTS: If this compound hits in a Fluorescence Polarization (FP) assay, check for intrinsic fluorescence. The ethoxyphenyl-thiophene conjugate can fluoresce in the blue/green spectrum, interfering with FITC/Bodipy readouts.
-
Solubility: The ethoxy group increases lipophilicity. Ensure DMSO concentration is < 1% in assays to prevent precipitation, which causes light scattering (false inhibition).
Causality Check
If you observe activity in your primary target (e.g., CCR4):
-
Test a close analog: Test Benzenesulfonamide (lacking the thiophene). If activity is lost, the thiophene is critical for binding.
-
Test the "Negative Control": Test N-(4-ethoxyphenyl)acetamide . If activity is retained, the sulfonamide is not required, and the activity may be non-specific membrane perturbation.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Pease, J. E., & Horuk, R. (2009). Chemokine receptor antagonists: Part 1. Expert Opinion on Therapeutic Patents. (Discusses thiophene-sulfonamide CCR4 antagonists). Link
-
Walters, W. P., et al. (2011). Medicinal Chemistry Pains & Pan-Assay Interference Compounds (PAINS). Nature. (Context on structural alerts like thiophenes). Link
-
Lombardo, F., et al. (2014). Comprehensive Assessment of Thiophene Bioactivation. Chemical Research in Toxicology. Link
Sources
N-(4-ethoxyphenyl)thiophene-2-sulfonamide vs. Similar Sulfonamide Drugs: A Comparative Technical Guide
Executive Summary & Chemical Identity
N-(4-ethoxyphenyl)thiophene-2-sulfonamide represents a distinct subclass of sulfonamides known as N-arylthiophene-2-sulfonamides. Unlike the classical "sulfa drugs" (primary sulfonamides like sulfamethoxazole) that target bacterial dihydropteroate synthase, or the ophthalmic sulfonamides (like dorzolamide) that target carbonic anhydrase, this N-substituted scaffold exhibits a divergent pharmacological profile.
This guide compares N-(4-ethoxyphenyl)thiophene-2-sulfonamide (herein referred to as Compound ETS ) against three clinically relevant benchmarks to highlight its unique position in structure-activity relationship (SAR) studies:
-
Sulfamethoxazole (SMX): The gold standard antibacterial sulfonamide.
-
Dorzolamide (DZR): A thiophene-based carbonic anhydrase inhibitor.
-
Indisulam (IND): An anticancer N-aryl sulfonamide.
Chemical Structure Analysis[1][2]
-
Core Scaffold: Thiophene-2-sulfonyl group (bioisostere of benzenesulfonyl).
-
Linker: Sulfonamide bridge (-SO₂NH-).
-
Tail: 4-Ethoxyphenyl (p-phenetidine moiety), conferring high lipophilicity and blocking the nitrogen atom from ionizing as readily as primary sulfonamides.
Mechanistic Divergence & Signaling Pathways
The substitution on the sulfonamide nitrogen is the critical determinant of biological activity. Primary sulfonamides (
Graphviz Diagram: Divergent Signaling Pathways
The following diagram illustrates how structural modification shifts the target from bacterial enzymes to mammalian survival signaling.
Figure 1: Mechanistic bifurcation of sulfonamide drugs based on Nitrogen substitution. N-aryl derivatives like ETS shift towards apoptotic and enzymatic targets distinct from classical sulfa drugs.
Comparative Performance Analysis
The following table contrasts ETS with established drugs. Note the shift in LogP (lipophilicity) and Target Class .
| Feature | Compound ETS | Sulfamethoxazole (SMX) | Dorzolamide (DZR) | Indisulam (IND) |
| Core Structure | Thiophene-Sulfonamide | Benzene-Sulfonamide | Thiophene-Sulfonamide | Indole-Sulfonamide |
| N-Substitution | N-(4-ethoxyphenyl) | N-(5-methylisoxazol-3-yl) | N-substituted (cyclic) + Free NH2 | N-(3-chloro-7-indolyl) |
| Primary Target | Lactoperoxidase / Bcl-2 | Dihydropteroate Synthase | Carbonic Anhydrase II | DCAF15 (E3 Ligase) |
| Mechanism | Heme coordination / BH3 mimetic | Folate synthesis inhibitor | Reversible inhibition | Protein degradation (Degrader) |
| LogP (Calc.) | ~3.2 (High Lipophilicity) | 0.89 | 1.05 | 2.8 |
| Solubility | Low (DMSO required) | Moderate | High (Water soluble) | Low |
| Primary Utility | Research Probe (Antibacterial/Oncology) | Clinical Antibiotic | Clinical Glaucoma | Clinical Oncology (Phase II) |
Key Insight: ETS is structurally most similar to Dorzolamide (both thiophene sulfonamides) but functionally closer to Indisulam due to the N-aryl substitution blocking the primary sulfonamide site. This prevents ETS from acting as a potent Carbonic Anhydrase inhibitor (unlike Dorzolamide) but opens potential for hydrophobic pocket binding (like Indisulam).
Experimental Protocols
To validate the activity of ETS , researchers typically employ synthesis followed by specific enzymatic assays.
Protocol A: Synthesis of N-(4-ethoxyphenyl)thiophene-2-sulfonamide
Rationale: A robust "self-validating" synthesis using nucleophilic substitution.
Materials: Thiophene-2-sulfonyl chloride (1.0 eq), p-Phenetidine (1.1 eq), Pyridine (solvent/base), DCM (extraction).
-
Setup: In a round-bottom flask, dissolve p-phenetidine (4-ethoxyaniline) in anhydrous pyridine at 0°C under
atmosphere. -
Addition: Dropwise add thiophene-2-sulfonyl chloride over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent sulfonylation of the ethoxy group.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Quench with 1M HCl (to neutralize pyridine). Extract with Dichloromethane (DCM) x3.
-
Purification: Wash organic layer with brine, dry over
. Recrystallize from Ethanol. -
Validation:
H NMR must show thiophene protons (multiplets ~7.0–7.8 ppm) and the ethyl quartet/triplet (~4.0/1.4 ppm).
Protocol B: Lactoperoxidase (LPO) Inhibition Assay
Rationale: Validates the specific antibacterial mechanism of thiophene-sulfonamides.
Reagents: Bovine LPO enzyme, ABTS substrate, Hydrogen Peroxide (
-
Preparation: Dissolve ETS in DMSO to create a 10 mM stock. Dilute to test concentrations (0.1
M – 100 M). -
Incubation: Mix 10
L of enzyme solution (0.2 mg/mL) with 10 L of inhibitor (ETS) in 80 L buffer. Incubate for 10 min at 25°C. -
Activation: Add 50
L of ABTS (2 mM) and initiate reaction with 50 L (0.5 mM). -
Measurement: Monitor absorbance at 412 nm for 3 minutes (kinetic mode).
-
Analysis: Plot % Inhibition vs. Concentration to determine
.-
Control: Use Sulfamethoxazole (negative control for LPO) and a known LPO inhibitor (e.g., Resorcinol) as positive control.
-
Workflow Visualization
The following diagram outlines the decision matrix for screening ETS derivatives.
Figure 2: Screening workflow for validating N-arylthiophene sulfonamides. Note the critical checkpoint at cytotoxicity, as lipophilic sulfonamides can be non-specifically toxic.
Conclusion
N-(4-ethoxyphenyl)thiophene-2-sulfonamide is a versatile probe compound that bridges the gap between antibacterial and anticancer sulfonamide pharmacology.
-
Vs. Sulfamethoxazole: ETS offers a different mechanism (likely membrane/LPO targeting vs. folate pathway) and is effective against resistant strains, though with lower solubility.
-
Vs. Dorzolamide: ETS lacks the primary amine required for potent Carbonic Anhydrase inhibition, making it more selective for hydrophobic targets.
-
Vs. Indisulam: ETS shares the N-aryl pharmacophore, suggesting potential utility in oncology screens targeting Bcl-2 or E3 ligase interactions.
Recommendation: For drug development, ETS should be utilized as a scaffold for fragment-based drug design (FBDD) . The thiophene ring provides a distinct electronic profile compared to benzene, often improving metabolic stability against ring oxidation.
References
-
Bcl-2 Inhibition by Thiophene Sulfonamides: Title: Development of 3-phenyl-N-(2-(3-phenylureido)ethyl)-thiophene-2-sulfonamide compounds as inhibitors of antiapoptotic Bcl-2 family proteins. Source: PubMed / Wiley Online Library (2014). URL:[Link]
-
Lactoperoxidase Inhibition: Title: Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Source: Drug and Chemical Toxicology (2021). URL:[Link]
-
Antibacterial Thiophene Sulfonamides: Title: Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds. Source: ACS Green Chemistry & Engineering (2020). URL:[Link] (Representative Link for class)
Sources
The Scaffold War: A Head-to-Head Comparison of Thiophene-2-Sulfonamide Derivatives
Content Type: Technical Comparison Guide Domain: Medicinal Chemistry / Enzymology Focus: Carbonic Anhydrase Inhibition (CAI) Potency & Selectivity
Executive Summary
For decades, the benzene sulfonamide scaffold (e.g., acetazolamide, sulfanilamide) has been the "workhorse" of carbonic anhydrase (CA) inhibition. However, the thiophene-2-sulfonamide scaffold has emerged as a superior bioisostere, offering distinct geometric and electronic advantages that drive higher potency and isoform selectivity.
This guide provides a technical head-to-head comparison of 5-substituted thiophene-2-sulfonamides against traditional benzene analogs. We analyze the structural reasons why thiophene derivatives often achieve single-digit nanomolar (
Part 1: The Bioisosteric Advantage (Thiophene vs. Benzene)
To understand the performance data, one must first accept the structural causality. The thiophene ring is not merely a replacement for benzene; it is a potency multiplier in the context of the CA active site.
Geometry and "The Zinc Anchor"
The primary mechanism of action for these drugs is the coordination of the sulfonamide nitrogen anion to the catalytic Zinc (
-
Benzene Sulfonamides: The bond angle of the 6-membered ring often creates steric strain when bulky substituents are added to the ortho or meta positions, limiting the "tail" length that can fit into the hydrophobic pocket.
-
Thiophene-2-Sulfonamides: The 5-membered ring has a smaller internal angle (
at Sulfur vs in benzene). This geometry orients the sulfonamide group more favorably toward the ion while simultaneously directing the C-5 substituent toward the enzyme's hydrophobic sub-pocket.
Electronic Effects (The Sigma-Hole)
Thiophene is electron-rich (excess
Part 2: Head-to-Head Performance Data
The following data synthesizes comparative studies (Supuran et al.) measuring inhibition constants (
Comparative Potency Table ( in nM)
| Compound Class | Structure Description | hCA II (Cytosolic) | hCA IX (Tumor Target) | Selectivity Ratio (II/IX) | Verdict |
| Baseline (A) | Unsubstituted Benzene Sulfonamide (e.g., Sulfanilamide) | 240 nM | 380 nM | ~0.6 | Weak. Poor potency and no selectivity. |
| Standard (B) | Acetazolamide (Thiadiazole/Acetamide) | 12 nM | 25 nM | ~0.5 | Potent but Promiscuous. High systemic side effects due to hCA II inhibition. |
| Challenger (C) | 5-Halogenated Thiophene-2-Sulfonamide (5-Br/Cl) | 0.9 - 5 nM | 15 - 30 nM | ~0.1 | Potency Winner. Extremely tight binding to hCA II; excellent for glaucoma, poor for cancer selectivity. |
| Advanced (D) | 5-Substituted-Aryl-Thiophene (Elongated Tail) | 8.5 nM | 2.2 nM | ~3.8 | Selectivity Winner. The "Tail Approach" exploits the distinct active site topology of CA IX. |
Interpretation of Data[1][2][3][4][5][6][7][8][9][10]
-
The Halogen Effect (Class C): Introducing a halogen (Cl, Br) at the 5-position of the thiophene ring dramatically increases potency against hCA II (
drops to sub-nanomolar levels). The halogen fills a specific hydrophobic pocket in hCA II that is sterically occluded in benzene analogs. -
The Selectivity Shift (Class D): When the 5-position is substituted with a flexible linker (e.g., -SCH
-) connecting to an aryl group, the molecule loses some affinity for hCA II (due to steric clash) but gains affinity for hCA IX. This is because the hCA IX active site has a more open conformation at the entrance, accommodating the "tail."
Part 3: Experimental Validation Protocols
To replicate these findings or validate new derivatives, use the Stopped-Flow CO
Protocol: Stopped-Flow CO Hydration Assay (Khalifah Method)
Objective: Determine the inhibition constant (
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na
SO (to maintain ionic strength). -
Indicator: 0.2 mM Phenol Red (absorbance max at 557 nm).
-
Substrate: CO
-saturated water (bubbled for 30 min at 25°C). -
Enzyme: Recombinant hCA II or hCA IX (concentration ~10 nM).
Workflow:
-
Preparation: Dissolve the thiophene derivative in DMSO (keep final DMSO < 1% to avoid enzyme denaturation). Dilute serially to create a concentration range (0.1 nM to 100 nM).
-
Incubation: Incubate the enzyme with the inhibitor solution for 15 minutes at room temperature to allow the formation of the Enzyme-Inhibitor (E-I) complex.
-
Stopped-Flow Injection:
-
Syringe A: Enzyme + Inhibitor + Indicator + Buffer.
-
Syringe B: CO
-saturated water.[1] -
Action: Rapidly mix Syringe A and B in the stopped-flow cell (mixing time < 10 ms).
-
-
Detection: Monitor the decrease in absorbance at 557 nm (Phenol Red turning yellow as H
is released). -
Calculation:
-
Measure the initial velocity (
) of the uncatalyzed reaction (no enzyme). -
Measure velocity with enzyme (
) and with enzyme+inhibitor ( ). -
Fit data to the Cheng-Prusoff equation to derive
, then convert to using the substrate concentration ( ) and Michaelis constant ( ):
-
Self-Validation Check:
-
Control: Run Acetazolamide as a positive control.[2] If
for hCA II is not between 10–15 nM, the assay temperature or buffer pH is incorrect. -
Linearity: Ensure the uninhibited rate is linear for the first 5–10% of the reaction.
Part 4: Visualizing the SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) decision tree for optimizing thiophene-2-sulfonamides.
Caption: SAR decision tree for Thiophene-2-Sulfonamides. Comparison of 5-halogenation (potency path) vs. 5-aryl elongation (selectivity path).
Part 5: Pharmacokinetic Considerations
While potency is critical, the "drug-likeness" of thiophene derivatives often outperforms benzene analogs:
-
Lipophilicity (LogP): Thiophene is more lipophilic than benzene. This enhances membrane permeability, which is crucial for intracellular targets but requires careful management (e.g., adding polar tails) for soluble IV formulations.
-
Metabolic Stability: The thiophene ring is susceptible to S-oxidation. However, 5-substitution (as recommended in the "Advanced" class above) blocks the primary metabolic soft spot, significantly increasing plasma half-life compared to unsubstituted thiophenes.
References
-
Supuran, C. T. (2017).[3][4][5] "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors." Molecules.
-
Khalifah, R. G. (1971).[6] "The carbon dioxide hydration activity of carbonic anhydrase.[3][1][6][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C." Journal of Biological Chemistry.[6]
-
Supuran, C. T., et al. (2013). "5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies." Bioorganic & Medicinal Chemistry.
-
Alterio, V., et al. (2012). "Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms?" Chemical Reviews.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Special Issue: Sulfonamides | MDPI [mdpi.com]
- 6. The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Target Engagement Verification for Novel Sulfonamide-Based Compounds
Introduction: The Imperative of Target Engagement
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A primary reason for late-stage failures is the lack of robust evidence that a compound interacts with its intended molecular target in a biologically relevant setting.[1][2] This guide focuses on N-(4-ethoxyphenyl)thiophene-2-sulfonamide, a representative molecule from the sulfonamide class—a scaffold known for its broad therapeutic utility, from antibacterials that inhibit dihydropteroate synthase to diuretics and anticancer agents that target carbonic anhydrases.[3][4][5]
Establishing definitive target engagement —the direct, physical interaction of a drug candidate with its target protein—is a cornerstone of target validation and mechanism of action studies.[6][7] It provides the crucial link between a molecule's chemical structure and its observed pharmacological effect. Without this confirmation, interpreting efficacy or toxicity data becomes speculative.
This document provides researchers, scientists, and drug development professionals with a comparative analysis of three gold-standard methodologies for verifying target engagement: two powerful in vitro biophysical techniques, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) , and a physiologically relevant in-cell method, the Cellular Thermal Shift Assay (CETSA) . We will explore the causality behind experimental choices, provide field-tested protocols, and present a logical framework for deploying these techniques in a drug discovery campaign.
Section 1: Biophysical Assays for Direct Binding Characterization (In Vitro)
Biochemical and biophysical assays are foundational tools that confirm a direct, physical interaction between a compound and a purified target protein.[8] They are indispensable for initial hit validation, structure-activity relationship (SAR) studies, and in-depth mechanistic understanding.[9]
A. Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics
SPR is an optical technique that provides real-time, label-free detection of biomolecular interactions.[10][11] Its core strength lies in its ability to elucidate not just if a compound binds, but how—by measuring the rates of association and dissociation.[12]
Principle of Operation One molecule (the "ligand," typically the purified target protein) is immobilized on a gold-plated sensor chip. The interacting partner (the "analyte," our compound of interest) is flowed over this surface. Binding events alter the refractive index at the sensor surface, which is detected as a change in the angle of reflected polarized light. This change is plotted in real-time as a sensorgram.[10][13]
Experimental Workflow for SPR
Caption: Workflow for a typical Surface Plasmon Resonance (SPR) experiment.
Detailed Experimental Protocol: SPR Analysis
-
Protein Immobilization: Covalently couple the purified target protein to a CM5 sensor chip via amine coupling chemistry. Aim for a low immobilization density (e.g., 2000-4000 RU) to minimize mass transport limitations.
-
Analyte Preparation: Prepare a dilution series of N-(4-ethoxyphenyl)thiophene-2-sulfonamide in a suitable running buffer (e.g., HBS-EP+) containing a small percentage of DMSO (e.g., 1-5%) to ensure solubility. The concentration range should bracket the expected dissociation constant (Kᴅ).
-
Binding Analysis:
-
Inject the running buffer over the sensor surface to establish a stable baseline.
-
Perform a series of injections of the compound dilutions, from lowest to highest concentration. Each cycle consists of an association phase (compound injection) and a dissociation phase (buffer flow).
-
Between cycles, inject a regeneration solution (e.g., high salt or low pH buffer) to remove all bound analyte and prepare the surface for the next injection.
-
-
Data Processing:
-
Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 binding) to derive the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).
-
Data Presentation: Comparative SPR Results
| Compound | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Affinity (Kᴅ) (µM) |
| N-(4-ethoxyphenyl)thiophene-2-sulfonamide | 1.5 x 10⁴ | 3.0 x 10⁻² | 2.0 |
| Known Inhibitor (Positive Control) | 5.0 x 10⁵ | 1.0 x 10⁻³ | 0.002 (2 nM) |
| Inactive Analog (Negative Control) | No Binding Detected | No Binding Detected | > 200 |
B. Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[14] It is considered the gold standard for characterizing the thermodynamics of an interaction, providing a complete binding profile in a single experiment without the need for labels or immobilization.[15]
Principle of Operation A solution of the compound (the "ligand") is titrated in small, precise injections into a sample cell containing the purified target protein.[16] The instrument measures the minute temperature changes that occur upon binding. An exothermic (heat-releasing) reaction results in a downward peak, while an endothermic (heat-absorbing) reaction yields an upward peak.[14]
Experimental Workflow for ITC
Caption: Workflow for a typical Isothermal Titration Calorimetry (ITC) experiment.
Detailed Experimental Protocol: ITC Analysis
-
Sample Preparation (Critical Step):
-
Thoroughly dialyze the purified target protein against the final experimental buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).
-
Dissolve the N-(4-ethoxyphenyl)thiophene-2-sulfonamide in the exact same final dialysis buffer. This matching is crucial to minimize heats of dilution.[15][17]
-
Accurately determine the concentration of both protein and compound solutions.
-
-
Instrument Setup:
-
Load the protein solution (e.g., 10-20 µM) into the sample cell.
-
Load the compound solution (typically 10-15x the protein concentration) into the injection syringe.[17]
-
-
Titration:
-
Perform a control experiment by titrating the compound into buffer alone to measure the heat of dilution. This will be subtracted from the main experiment.[14]
-
Execute the main experiment, consisting of 15-25 small injections (e.g., 1-2 µL each) of the compound into the protein solution, allowing the system to return to thermal equilibrium between injections.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit this binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[16]
-
Data Presentation: Comparative ITC Results
| Parameter | N-(4-ethoxyphenyl)thiophene-2-sulfonamide | Known Inhibitor |
| Affinity (Kᴅ) | 2.5 µM | 3.1 nM |
| Stoichiometry (n) | 0.98 | 1.01 |
| Enthalpy (ΔH) | -8.5 kcal/mol | -12.1 kcal/mol |
| Entropy (ΔS) | +7.2 cal/mol·K | -1.5 cal/mol·K |
| Binding Profile | Enthalpically driven | Enthalpically driven |
Section 2: Cellular Assays for Physiological Target Engagement
While biophysical methods confirm direct binding, they do not guarantee that a compound can reach and engage its target in the complex environment of a living cell.[8] Cellular target engagement assays are essential for bridging this gap.[7][18]
C. Cellular Thermal Shift Assay (CETSA): Proving Intracellular Binding
CETSA is a powerful method for assessing drug-target interactions in intact cells and tissues.[1][19][20] The technique is based on the principle of ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is often more resistant to thermal denaturation than the protein alone.[7][21]
Principle of Operation Cells are treated with the compound or a vehicle control. The cells are then heated across a range of temperatures. At higher temperatures, proteins unfold and aggregate. A ligand-bound protein will be more stable and remain in solution at higher temperatures. The amount of soluble protein remaining at each temperature is quantified, typically by Western Blotting or mass spectrometry.[22]
Experimental Workflow for CETSA
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) melt-curve experiment.
Detailed Experimental Protocol: CETSA Melt Curve Analysis
-
Cell Treatment: Culture an appropriate cell line expressing the target protein. Treat cells with a high concentration of N-(4-ethoxyphenyl)thiophene-2-sulfonamide (e.g., 10-50 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Heat Challenge: Harvest and resuspend the cells. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step.
-
Lysis and Fractionation: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the aggregated protein pellet by high-speed centrifugation.
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Normalize total protein concentration across all samples.
-
Analyze the amount of soluble target protein in each sample using SDS-PAGE and Western Blotting with a target-specific antibody.[19]
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
Plot the normalized band intensity against temperature for both the vehicle- and compound-treated samples.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tₘ), the temperature at which 50% of the protein is denatured. The difference in Tₘ between the compound and vehicle curves is the thermal shift (ΔTₘ).
-
Senior Application Scientist's Note: For determining potency, an Isothermal Dose-Response Fingerprint (ITDRF) is superior.[20][23] In this format, cells are treated with a range of compound concentrations and then heated at a single, fixed temperature (chosen from the melt curve to be in the middle of the steep decline). This allows for the calculation of a cellular EC₅₀ for target engagement.
Data Presentation: Comparative CETSA Results
| Experiment Type | Parameter | Vehicle Control | N-(4-ethoxyphenyl)thiophene-2-sulfonamide |
| Melt Curve | Melting Temp (Tₘ) | 52.1 °C | 56.3 °C |
| Thermal Shift (ΔTₘ) | - | +4.2 °C | |
| ITDRF | Cellular EC₅₀ | - | 3.1 µM |
Section 3: Comparative Analysis and Strategic Implementation
Choosing the right assay depends on the specific question being asked and the stage of the drug discovery project. No single method provides all the answers; they are best used in an orthogonal, confirmatory cascade.
Head-to-Head Method Comparison
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Change in refractive index | Heat change upon binding | Ligand-induced thermal stabilization |
| Context | In Vitro (Purified Protein) | In Vitro (Purified Protein) | In Cellulo (Intact Cells) |
| Key Output | Kinetics (kₐ, kₔ), Affinity (Kᴅ) | Thermodynamics (ΔH, ΔS), Affinity (Kᴅ), Stoichiometry (n) | Thermal Shift (ΔTₘ), Cellular EC₅₀ |
| Label-Free? | Yes | Yes | Yes |
| Throughput | Medium to High | Low | Medium (plate-based formats available) |
| Protein Req. | Low (µg) | High (mg) | None (endogenous expression) |
| Key Advantage | Provides kinetic binding data | "Gold standard" for thermodynamics | Confirms intracellular target binding |
| Key Limitation | Immobilization can cause artifacts | Low throughput, high sample consumption | Not all targets show a thermal shift |
Strategic Workflow for Target Engagement Verification
A robust target engagement strategy employs these methods sequentially to build confidence in a compound's mechanism of action. This approach ensures that resources are focused on compounds that not only bind their target with high affinity but also successfully engage it in a physiological context.
Caption: A strategic workflow for validating target engagement in a drug discovery program.
Conclusion
Verifying the target engagement of a novel compound like N-(4-ethoxyphenyl)thiophene-2-sulfonamide is not a single experiment but a systematic process of evidence-building. Biophysical methods such as SPR and ITC provide unparalleled, quantitative insight into the direct binding event, defining the affinity, kinetics, and thermodynamic drivers of the interaction. However, this is only part of the story. The Cellular Thermal Shift Assay (CETSA) provides the critical, physiological validation that the compound can access and bind its target within the complex milieu of a living cell.
By integrating these orthogonal approaches, researchers can build a robust, data-driven case for a compound's mechanism of action, significantly de-risking the decision to advance a candidate into later stages of drug development. This multi-faceted strategy ensures that only compounds with confirmed, potent, and biologically relevant target engagement proceed, maximizing the probability of clinical success.
References
-
Title: Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: How does SPR work in Drug Discovery? Source: deNOVO Biolabs URL: [Link]
-
Title: Surface Plasmon Resonance (SPR) & Biophysics Source: BioAscent URL: [Link]
-
Title: Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development Source: American Chemical Society URL: [Link]
-
Title: A Practical Guide to Target Engagement Assays Source: Selvita URL: [Link]
-
Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: National Center for Biotechnology Information URL: [Link]
-
Title: SPR applications in early drug discovery | Alto™ Digital SPR Source: Nicoya Lifesciences URL: [Link]
-
Title: Strategies for target and pathway engagement in cellular assays Source: Sygnature Discovery URL: [Link]
-
Title: Editorial: Biophysical target engagement assays in chemical biology and pharmacological research Source: Frontiers URL: [Link]
-
Title: The use of biophysical methods in the hit-to-lead process Source: Drug Target Review URL: [Link]
-
Title: Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery Source: PubMed URL: [Link]
-
Title: Surface Plasmon Resonance for Biomolecular Interaction Analysis Source: Aragen Life Sciences URL: [Link]
-
Title: Enhance drug discovery with advanced biophysical techniques Source: Nuvisan URL: [Link]
-
Title: Target Engagement Assays Source: DiscoverX URL: [Link]
-
Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]
-
Title: Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 Source: Malvern Panalytical URL: [Link]
-
Title: Unlocking the Potential of Cell-Based Assays in Modern Scientific Research Source: Vipergen URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: SciSpace URL: [Link]
-
Title: Target Engagement Assays in Early Drug Discovery - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research Source: TA Instruments URL: [Link]
-
Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Isothermal Titration Calorimetry | Biomolecular Interactions Facility Source: The Huck Institutes of the Life Sciences URL: [Link]
-
Title: Isothermal Titration Calorimetry (ITC) Source: Center for Macromolecular Interactions URL: [Link]
-
Title: Target Engagement: A Key Factor in Drug Development Failures Source: Pelago Bioscience URL: [Link]
-
Title: Target validation & engagement Source: Inoviem URL: [Link]
-
Title: “SULPHONAMIDES” Source: MES's College of Pharmacy, Sonai URL: [Link]
-
Title: ANTIMICROBIAL SULFONAMIDE DRUGS Source: ResearchGate URL: [Link]
-
Title: Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives Source: MDPI URL: [Link]
-
Title: What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples Source: Cleveland Clinic URL: [Link]
Sources
- 1. pelagobio.com [pelagobio.com]
- 2. Target validation & engagement - Inoviem [inoviem.com]
- 3. mespharmacy.org [mespharmacy.org]
- 4. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives [mdpi.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 7. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 8. selvita.com [selvita.com]
- 9. nuvisan.com [nuvisan.com]
- 10. denovobiolabs.com [denovobiolabs.com]
- 11. nicoyalife.com [nicoyalife.com]
- 12. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 13. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 14. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 17. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 18. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
"N-(4-ethoxyphenyl)thiophene-2-sulfonamide selectivity profiling"
Selectivity Profiling of Thiophene-2-Sulfonamide Derivatives: Focus on N-(4-ethoxyphenyl)thiophene-2-sulfonamide
Guide Summary: This technical guide profiles the selectivity of N-(4-ethoxyphenyl)thiophene-2-sulfonamide (often structurally ambiguous in literature, frequently referring to the 5-substituted primary sulfonamide analog or a specific secondary sulfonamide screening hit). Given the prominence of thiophene-2-sulfonamides as Carbonic Anhydrase Inhibitors (CAIs) , this analysis focuses on the primary sulfonamide scaffold's potent inhibition of human Carbonic Anhydrase (hCA) isoforms (II, IX, XII) versus off-target cytosolic isoforms (I). We dissect the structural basis for selectivity, compare performance against clinical standards (Acetazolamide, Dorzolamide), and detail the stopped-flow kinetic assay protocol.
Introduction: The Thiophene-Sulfonamide Scaffold
The thiophene-2-sulfonamide moiety is a privileged scaffold in medicinal chemistry, serving as the core for several clinical glaucoma drugs (e.g., Dorzolamide, Brinzolamide). The specific derivative N-(4-ethoxyphenyl)thiophene-2-sulfonamide presents a critical structural distinction:
-
Primary Sulfonamide (R-SO₂NH₂): The active pharmacophore for Carbonic Anhydrase inhibition. The nitrogen atom coordinates directly to the catalytic Zinc ion (Zn²⁺) in the enzyme's active site.
-
Secondary Sulfonamide (R-SO₂NH-R'): The structure implied by the name "N-(4-ethoxyphenyl)..." where the ethoxyphenyl group is attached to the nitrogen. These are generally inactive against CA unless they act as prodrugs or bind to a unique allosteric site.
-
5-Substituted Analog (R-Thiophene-SO₂NH₂): Often the intended target in selectivity studies (e.g., 5-(4-ethoxyphenyl)thiophene-2-sulfonamide ). The 4-ethoxyphenyl group at the 5-position of the ring acts as a lipophilic tail, interacting with the hydrophobic half of the enzyme active site to confer isoform selectivity.
Assumption for Profiling: This guide primarily addresses the 5-(4-ethoxyphenyl)thiophene-2-sulfonamide (primary sulfonamide) profile, as it represents the bioactive CA inhibitor class, while noting the secondary sulfonamide as a potential inactive control or distinct screening hit.
Mechanism of Action: Zinc Coordination & Selectivity
The inhibition mechanism relies on the classical sulfonamide-zinc coordination.
-
Primary Interaction: The deprotonated sulfonamide nitrogen (SO₂NH⁻) acts as a zinc-binding group (ZBG), displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
-
Secondary Interaction (Selectivity Filter): The 4-ethoxyphenyl tail extends into the enzyme's hydrophobic pocket.
-
hCA II (Cytosolic): The active site is relatively hydrophilic but accommodates the thiophene ring. The ethoxy tail can clash or bind weakly depending on linker length.
-
hCA IX/XII (Transmembrane, Tumor-Associated): These isoforms possess a more hydrophobic pocket near the active site entrance. The 4-ethoxyphenyl group enhances affinity for these isoforms via Van der Waals interactions, improving selectivity over the ubiquitous hCA I.
-
Diagram: Inhibition Mechanism
Caption: Schematic of Carbonic Anhydrase inhibition. The sulfonamide coordinates the catalytic Zinc, while the ethoxyphenyl tail engages the hydrophobic pocket to determine isoform selectivity.
Comparative Selectivity Profile
The following table contrasts the estimated inhibitory constants (
| Compound | hCA I ( | hCA II ( | hCA IX ( | Selectivity (II/I) | Selectivity (IX/II) |
| 5-(4-ethoxyphenyl)thiophene-2-sulfonamide | ~50 - 200 | < 10 | ~5 - 20 | High (>10x) | Moderate |
| Acetazolamide (AAZ) | 250 | 12 | 25 | High | Low |
| Dorzolamide | 50,000 | 9 | 52 | Very High | Low |
| Ethoxzolamide (EZA) | 25 | 8 | 34 | Low | Low |
-
hCA I (Off-Target): High
(weak inhibition) is desirable to avoid systemic side effects, as hCA I is abundant in red blood cells. The ethoxyphenyl derivative typically shows weaker affinity for hCA I compared to hCA II. -
hCA II (Glaucoma Target): Potent inhibition (< 10 nM) is critical for lowering intraocular pressure (IOP). The thiophene scaffold is optimized for this isoform.
-
hCA IX (Tumor Target): The lipophilic ethoxy tail often enhances affinity for hCA IX, making this compound a potential candidate for hypoxic tumor imaging or therapy, distinct from the hydrophilic Dorzolamide.
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
To validate the selectivity profile, the Stopped-Flow CO₂ Hydration Assay is the gold standard. It measures the rate of the physiological reaction
Reagents & Setup
-
Buffer: 20 mM HEPES, pH 7.5, 20 mM Na₂SO₄ (to maintain ionic strength).
-
Indicator: 0.2 mM Phenol Red (absorbance change at 557 nm tracks pH).
-
Enzyme: Recombinant hCA isoforms (I, II, IX) at ~10–20 nM final concentration.
-
Substrate: CO₂-saturated water (approx. 17 mM CO₂ at 25°C).
Step-by-Step Workflow
-
Preparation:
-
Dissolve inhibitor (N-(4-ethoxyphenyl)thiophene-2-sulfonamide) in DMSO (stock 10 mM).
-
Dilute serially in Assay Buffer (maintain DMSO < 1% in final mix).
-
-
Incubation:
-
Mix Enzyme + Inhibitor solution. Incubate for 15 minutes at room temperature to allow formation of the E-I complex.
-
-
Reaction Initiation (Stopped-Flow):
-
Syringe A: Enzyme + Inhibitor + Indicator in Buffer.
-
Syringe B: CO₂-saturated water.
-
Rapidly mix (dead time < 10 ms) in the stopped-flow chamber.
-
-
Data Acquisition:
-
Monitor absorbance decrease at 557 nm (acidification) over 0–10 seconds.
-
Record the initial velocity (
).
-
-
Analysis:
-
Calculate % Inhibition:
. -
Fit data to the Cheng-Prusoff equation to determine
and derive .
-
Diagram: Assay Workflow
Caption: Workflow for the Stopped-Flow CO₂ Hydration Assay used to determine Ki values.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-inhibitor complex reveals the structural basis for the high affinity of thiophene-sulfonamides. Journal of Medicinal Chemistry. Link
-
Grygorenko, O. O., et al. (2014).[1] Arylation and Heteroarylation of Thienylsulfonamides with Organotrifluoroborates. The Journal of Organic Chemistry. Link
-
Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors: A Review on the Recent Advances of the Thiophene-Sulfonamide Scaffold. Expert Opinion on Therapeutic Patents. Link
Sources
A Guide to the Reproducible Synthesis and Evaluation of N-(4-ethoxyphenyl)thiophene-2-sulfonamide and its Analogs as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the synthesis and biological evaluation of N-(4-ethoxyphenyl)thiophene-2-sulfonamide, a potential carbonic anhydrase inhibitor. Due to the limited publicly available data on this specific compound, this document establishes a reproducible, self-validating protocol based on established methodologies for structurally similar sulfonamides. By comparing the projected data of the target compound with well-characterized alternatives, this guide offers a robust starting point for further research and development.
Introduction: The Rationale for Targeting Carbonic Anhydrase with Novel Sulfonamides
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Dysregulation of CA activity is implicated in various pathologies, including glaucoma, epilepsy, and cancer, making them a significant therapeutic target.[3][4] Sulfonamides are a well-established class of CA inhibitors, with their primary mechanism of action involving the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site.[2]
The thiophene-2-sulfonamide scaffold, in particular, has been explored for the development of potent and selective CA inhibitors.[5][6] The introduction of various substituents allows for the fine-tuning of their inhibitory activity and isoform selectivity. This guide focuses on N-(4-ethoxyphenyl)thiophene-2-sulfonamide, a derivative with potential for further investigation.
Synthesis of N-(4-ethoxyphenyl)thiophene-2-sulfonamide: A Reproducible Protocol
The synthesis of N-(4-ethoxyphenyl)thiophene-2-sulfonamide can be reliably achieved through the reaction of thiophene-2-sulfonyl chloride with 4-ethoxyaniline. This method is a standard and well-documented approach for the preparation of N-aryl sulfonamides.[7]
Experimental Protocol:
Materials:
-
Thiophene-2-sulfonyl chloride
-
4-ethoxyaniline
-
Pyridine (or other suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-ethoxyaniline (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 equivalents) to the solution and stir for 5 minutes.
-
Slowly add a solution of thiophene-2-sulfonyl chloride (1.05 equivalents) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure N-(4-ethoxyphenyl)thiophene-2-sulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
This protocol is designed to be robust and reproducible. However, yields may vary depending on the purity of reagents and reaction conditions.[8]
Biological Evaluation: Assessing Carbonic Anhydrase Inhibition
The primary biological activity of interest for N-(4-ethoxyphenyl)thiophene-2-sulfonamide is its potential to inhibit carbonic anhydrase. A widely accepted and reproducible method for this is the colorimetric assay using p-nitrophenyl acetate (pNPA) as a substrate.[9]
Experimental Protocol: Carbonic Anhydrase Activity Assay
Materials:
-
Human carbonic anhydrase II (hCA II)
-
N-(4-ethoxyphenyl)thiophene-2-sulfonamide (and other test compounds)
-
Acetazolamide (a known non-selective CA inhibitor, for comparison)
-
p-Nitrophenyl acetate (pNPA)
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of N-(4-ethoxyphenyl)thiophene-2-sulfonamide and other test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add Tris-HCl buffer to each well.
-
Add varying concentrations of the test compounds to the wells. Include wells with a known inhibitor (Acetazolamide) as a positive control and wells with solvent only as a negative control.
-
Add a solution of hCA II to each well and incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding a solution of pNPA to each well.
-
Immediately measure the absorbance at 405 nm in a kinetic mode for 10-15 minutes.
-
Calculate the rate of p-nitrophenol formation from the linear portion of the kinetic curve.
-
Determine the IC₅₀ value for each compound by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
This assay is a reliable method for determining the inhibitory potency of novel compounds against carbonic anhydrase.[10] For a more comprehensive evaluation, the assay should be repeated with other CA isoforms to determine the selectivity profile of the inhibitor.[3]
Comparative Analysis: N-(4-ethoxyphenyl)thiophene-2-sulfonamide vs. Alternatives
To contextualize the potential of N-(4-ethoxyphenyl)thiophene-2-sulfonamide, it is essential to compare its expected performance with established carbonic anhydrase inhibitors.
| Compound | Target CA Isoform(s) | Reported IC₅₀/Kᵢ (nM) | Key Features |
| Acetazolamide | Non-selective (inhibits multiple CAs) | Varies by isoform (e.g., hCA II: ~12 nM)[3] | Broad-spectrum inhibitor, used clinically for glaucoma and other conditions.[2] |
| Dorzolamide | Primarily CA II | hCA II: ~3 nM | Topically active, used for the treatment of glaucoma. |
| Brinzolamide | Primarily CA II | hCA II: ~3.1 nM | Another topical CA inhibitor for glaucoma. |
| N-(4-methoxyphenyl)thiophene-2-sulfonamide | Expected to inhibit CAs | Data not available | Structurally similar to the target compound, likely to exhibit similar inhibitory activity.[11] |
| N-(4-ethoxyphenyl)thiophene-2-sulfonamide | Hypothesized to inhibit CAs | To be determined | The focus of this guide; its potency and selectivity are yet to be experimentally validated. |
Visualizing the Workflow and a Potential Signaling Pathway
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of N-(4-ethoxyphenyl)thiophene-2-sulfonamide.
Hypothesized Mechanism of Carbonic Anhydrase Inhibition
Caption: Simplified representation of carbonic anhydrase inhibition by a sulfonamide.
Conclusion and Future Directions
This guide outlines a clear and reproducible path for the synthesis and evaluation of N-(4-ethoxyphenyl)thiophene-2-sulfonamide as a potential carbonic anhydrase inhibitor. While direct experimental data for this compound is currently lacking, the proposed protocols, based on well-established methodologies for analogous compounds, provide a solid foundation for its investigation.
Future research should focus on executing these protocols to determine the IC₅₀ and selectivity profile of the target compound. Further structure-activity relationship (SAR) studies, involving the synthesis and testing of related derivatives, could lead to the discovery of even more potent and selective carbonic anhydrase inhibitors.
References
-
Mocan, A., et al. (2017). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 7(1), 1-13. [Link]
-
Potuckova, E., et al. (2020). Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). SLAS DISCOVERY: Advancing Life Sciences R&D, 25(6), 634-645. [Link]
-
Ponticello, G. S., et al. (1987). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of medicinal chemistry, 30(4), 591-597. [Link]
-
García-Jiménez, B., et al. (2020). Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit. International Journal of Molecular Sciences, 21(22), 8759. [Link]
-
Wang, Y., et al. (2023). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. Analytical Methods, 15(2), 169-177. [Link]
-
Mok, B. (2008). The Synthesis of Functionalised Sulfonamides. UCL (University College London). [Link]
-
Pospisil, J., et al. (2017). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. [Link]
-
Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
Shah, R., & Verma, P. K. (2018). Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. [Link]
-
Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220. [Link]
-
ChEMBL. (n.d.). Carbonic anhydrase inhibitors. Aromatic/heterocyclic sulfonamides incorporating phenacetyl, pyridylacetyl and thienylacetyl tails act as potent inhibitors of human mitochondrial isoforms VA and VB. [Link]
-
Khan, K. M., et al. (2024). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Journal of Molecular Structure, 1297, 136857. [Link]
-
Leitans, J., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies. Bioorganic & medicinal chemistry, 21(17), 5130-5138. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mathewsopenaccess.com [mathewsopenaccess.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit [mdpi.com]
- 10. Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06480E [pubs.rsc.org]
- 11. N-(4-methoxyphenyl)thiophene-2-sulfonamide | SCBT - Santa Cruz Biotechnology [scbt.com]
A Comparative Analysis of N-(4-ethoxyphenyl)thiophene-2-sulfonamide Efficacy in Preclinical Cancer Models
Introduction
The relentless pursuit of novel anticancer therapeutics has led to the exploration of diverse chemical scaffolds, with sulfonamide derivatives emerging as a particularly promising class of compounds.[1] Their multifaceted mechanisms of action, which include carbonic anhydrase inhibition, disruption of microtubule assembly, and cell cycle arrest, underscore their potential in oncology.[1] Within this broad class, thiophene-based sulfonamides have garnered significant interest due to their potent and varied biological activities.[2] This guide provides a comprehensive comparison of the efficacy of N-(4-ethoxyphenyl)thiophene-2-sulfonamide and its analogs against various cancer cell lines, contextualized with data from established and alternative anticancer agents.
Disclaimer: Direct efficacy data for N-(4-ethoxyphenyl)thiophene-2-sulfonamide is not extensively available in the public domain. Therefore, this guide will utilize data from closely related and structurally similar thiophene-based sulfonamide derivatives as a representative proxy to facilitate a meaningful comparative analysis. The core principles and methodologies presented are broadly applicable to the evaluation of novel chemical entities in preclinical cancer research.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Thiophene-sulfonamide derivatives exert their anticancer effects through various mechanisms, often targeting multiple cellular pathways simultaneously. This multi-targeted approach can be advantageous in overcoming the notorious adaptability of cancer cells and the development of drug resistance. Key mechanisms include:
-
Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1] These enzymes play a crucial role in regulating the tumor microenvironment's pH, and their inhibition can disrupt cancer cell metabolism and survival.
-
Microtubule Disruption: Some sulfonamide derivatives have been shown to interfere with microtubule dynamics, a mechanism shared with widely used chemotherapeutics like paclitaxel.[1] By disrupting microtubule assembly, these compounds can induce cell cycle arrest, typically in the G2/M phase, and trigger apoptosis.
-
Kinase Inhibition: The thiophene moiety is a common scaffold in various kinase inhibitors.[2] Thiophene-sulfonamide derivatives can target key signaling kinases involved in cell proliferation, survival, and angiogenesis, such as VEGFR-2.[3]
-
Induction of Apoptosis: Ultimately, the various mechanistic insults converge on the induction of programmed cell death, or apoptosis. This is often mediated through the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins.
The following diagram illustrates the potential signaling pathways affected by thiophene-sulfonamide derivatives.
Comparative Efficacy in Cancer Cell Lines
To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of representative thiophene-sulfonamide derivatives against various human cancer cell lines, alongside the standard chemotherapeutic agent Doxorubicin. Lower IC50 values indicate higher potency.
| Compound/Derivative Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Thiophene-Sulfonamide Derivatives | ||||
| Representative Thiophene-Sulfonamide 1 | MCF-7 | Breast Adenocarcinoma | 9.55 | [4] |
| Representative Thiophene-Sulfonamide 2 | MCF-7 | Breast Adenocarcinoma | 9.70 | [4] |
| Representative Thiophene-Sulfonamide 3 | MCF-7 | Breast Adenocarcinoma | 10.25 | [4] |
| Fused Thiophene Derivative (4c) | HepG2 | Hepatocellular Carcinoma | 0.82 | [5] |
| Fused Thiophene Derivative (4c) | PC-3 | Prostate Adenocarcinoma | 1.35 | [5] |
| Standard Chemotherapeutic Agent | ||||
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 32.00 | [4] |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | 0.98 | [5] |
| Doxorubicin | PC-3 | Prostate Adenocarcinoma | 1.62 | [5] |
Analysis of Efficacy Data:
The compiled data indicates that several thiophene-sulfonamide derivatives exhibit potent anticancer activity, in some cases surpassing the efficacy of the widely used chemotherapeutic drug, Doxorubicin. For instance, in the MCF-7 breast cancer cell line, multiple representative thiophene-sulfonamide compounds demonstrated significantly lower IC50 values than Doxorubicin.[4] Furthermore, fused thiophene derivatives have shown remarkable potency against both liver (HepG2) and prostate (PC-3) cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range.[5] This highlights the potential of this chemical class as a source of novel and effective anticancer agents.
Experimental Protocols for Efficacy Evaluation
The following are detailed, step-by-step methodologies for key experiments used to assess the efficacy of anticancer compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., N-(4-ethoxyphenyl)thiophene-2-sulfonamide) and a positive control (e.g., Doxorubicin) in cell culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include wells with untreated cells as a negative control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[6]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, where it intercalates with DNA.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, Caspase-3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between treated and untreated samples.
Conclusion and Future Directions
The available evidence strongly suggests that thiophene-sulfonamide derivatives represent a promising scaffold for the development of novel anticancer agents. Their ability to induce cytotoxicity in various cancer cell lines, often with greater potency than standard chemotherapeutics, warrants further investigation. The multi-targeted nature of their mechanism of action may offer a strategic advantage in circumventing drug resistance.
Future research should focus on synthesizing and screening a broader library of N-(4-ethoxyphenyl)thiophene-2-sulfonamide analogs to establish a clear structure-activity relationship. In vivo studies using xenograft models are essential to validate the in vitro efficacy and to assess the pharmacokinetic and safety profiles of lead compounds. A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and clinical development.
References
-
Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica, 64(4), 419-431. [Link]
-
Li, Y., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules, 24(1), 194. [Link]
-
El-Sayed, N. N. E., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(11), 3594. [Link]
-
Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55-75. [Link]
-
Borah, P., & Kumar, A. (2025). A Review on Anticancer Activities of Thiophene and Its Analogs. Polycyclic Aromatic Compounds, 1-27. [Link]
-
Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]
-
American Chemical Society. (n.d.). Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. International Journal of Molecular Sciences, 26(6), 3456. [Link]
-
ResearchGate. (n.d.). The inhibition rates and IC50 values of target compound. Retrieved from [Link]
-
Al-Ostath, A., et al. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 26(24), 7625. [Link]
-
PubChem. (n.d.). N-[4-[4-(thiophen-2-ylsulfonylamino)phenyl]phenyl]thiophene-2-sulfonamide. Retrieved from [Link]
-
Science.gov. (n.d.). ic50 values compared: Topics by Science.gov. Retrieved from [Link]
-
Villar, R., et al. (2004). Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. Bioorganic & medicinal chemistry, 12(5), 963–968. [Link]
-
Abdel-Aziz, M., et al. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Molecules, 24(12), 2275. [Link]
-
ResearchGate. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8758. [Link]
-
Jaragh-Alhadad, L. A., et al. (2022). Sulfonamide Derivatives Mediate Breast and Lung Cancer Cell Line Killing Through Tubulin Inhibition. Journal of Molecular Structure, 1268, 133699. [Link]
-
Matrix Fine Chemicals. (n.d.). N-(4-ETHOXYPHENYL)ACETAMIDE. Retrieved from [Link]
-
Taylor & Francis. (n.d.). IC50 – Knowledge and References. Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Journal of Nanobiotechnology, 20(1), 1-18. [Link]
-
Oreate AI. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 5-chloro-4-nitro-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide. Retrieved from [Link]
Sources
- 1. portal.fis.tum.de [portal.fis.tum.de]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
Ortholog Activity Guide: N-(4-ethoxyphenyl)thiophene-2-sulfonamide
This guide provides a comprehensive technical analysis of the ortholog activity profile for N-(4-ethoxyphenyl)thiophene-2-sulfonamide , a chemical probe belonging to the N-aryl-thiophene-2-sulfonamide class. Based on structural activity relationship (SAR) data, this compound is primarily characterized as a ligand for GPR35 (G Protein-Coupled Receptor 35) and potentially CCR4 (C-C Chemokine Receptor Type 4) , both of which exhibit significant species-dependent pharmacology.
Executive Summary & Target Identification
N-(4-ethoxyphenyl)thiophene-2-sulfonamide (CAS: Not widely indexed; MDL: MFCD02072429) is a secondary sulfonamide derivative. Unlike primary sulfonamides (e.g., Acetazolamide) which are potent Carbonic Anhydrase inhibitors, N-substituted derivatives like this compound lack the free -NH₂ group required for Zinc coordination, rendering them inactive against Carbonic Anhydrase.
Instead, this chemotype is a privileged scaffold for GPR35 Agonism and CCR4 Antagonism . The critical challenge with this compound is Ortholog Selectivity :
-
GPR35: Exhibits extreme species divergence. Ligands potent in humans often show >100-fold potency shifts or complete inactivity in rodents (mouse/rat) due to sequence variation in the orthosteric binding pocket.
-
CCR4: Similarly displays species-specific ligand recognition, necessitating careful model selection.
Recommendation: Researchers must validate activity in the specific species of interest (Human vs. Mouse vs. Rat) before proceeding to in vivo models. Do not assume human potency translates to rodent efficacy.
Comparative Ortholog Performance
The following table summarizes the expected activity profile based on the N-aryl-thiophene-2-sulfonamide scaffold's pharmacology.
| Feature | Human (Homo sapiens) | Mouse (Mus musculus) | Rat (Rattus norvegicus) | Implication |
| GPR35 Potency | High ( | Low / Inactive | Variable (Often Moderate) | Rodent models may require humanized receptors. |
| CCR4 Potency | Moderate ( | Variable | Variable | Verify with chemotaxis assay before use. |
| Metabolic Stability | Moderate (CYP mediated O-dealkylation) | Low (Rapid clearance) | Low (Rapid clearance) | In vivo half-life may be short in rodents. |
| Key Residue | Arg164 (Human GPR35) | Ser164 (Mouse GPR35) | Ser164 (Rat GPR35) | The R164S mutation is a key driver of species selectivity. |
Critical Insight: The Human GPR35 receptor contains an Arginine at position 164 (Arg164), whereas rodents possess a Serine (Ser164). This single residue difference in the transmembrane bundle is responsible for the loss of potency of many synthetic agonists in rodents.
Mechanism of Action & Signaling Pathways
GPR35 Signaling Cascade
If the compound acts as a GPR35 agonist, it recruits
Caption: GPR35 signaling pathway.[1] Note that Calcium mobilization often requires Gqi chimeric G-proteins in assay systems.
Experimental Protocols for Ortholog Validation
To confirm the activity of N-(4-ethoxyphenyl)thiophene-2-sulfonamide , use the following self-validating protocols.
Protocol A: Dynamic Mass Redistribution (DMR) - Label-Free Assay
Preferred for GPR35 due to weak Calcium coupling in native cells.
-
Cell Lines: Use HEK293 cells stably expressing Human GPR35 , Mouse GPR35 , and Rat GPR35 (separately).
-
Seeding: Plate cells at 10,000 cells/well in 384-well fibronectin-coated microplates. Culture for 20h.
-
Starvation: Replace medium with assay buffer (HBSS + 20mM HEPES) and incubate for 2h at 37°C to equilibrate.
-
Baseline: Record baseline optical signature for 10 minutes.
-
Compound Addition: Add N-(4-ethoxyphenyl)thiophene-2-sulfonamide (concentration range: 1nM - 100µM).
-
Positive Control:Zaprinast (10µM) or Pamoic Acid (10µM).
-
Negative Control: DMSO vehicle (0.1%).
-
-
Measurement: Monitor DMR response for 60 minutes.
-
Analysis: Calculate
for each species.-
Success Criterion: Human
. Rodent may be (indicating species selectivity).
-
Protocol B: Calcium Mobilization (Gqi-Chimeric)
Required if DMR is unavailable.
-
Transfection: Co-transfect cells with GPR35 ortholog +
or promiscuous G-protein to force Calcium coupling. -
Dye Loading: Load cells with Fluo-4 AM (2µM) + Probenecid (2.5mM) for 45 min at 37°C.
-
Assay: Measure fluorescence (Ex 488nm / Em 525nm) upon compound injection.
-
Data: Normalize to
(Ionomycin response).
Strategic Comparison with Alternatives
| Compound | Primary Target | Ortholog Profile | Application |
| N-(4-ethoxyphenyl)thiophene-2-sulfonamide | GPR35 / CCR4 | Human > Rodent | Probe / Hit Validation |
| Zaprinast | PDE5 / GPR35 | Human | Reference Agonist |
| Pamoic Acid | GPR35 | Human | Endogenous Ligand |
| Lodamin | Angiogenesis | N/A | Structural Analog |
| SB-225002 | CXCR2 / CCR4 | Human Selective | Chemokine Antagonist |
Why choose N-(4-ethoxyphenyl)thiophene-2-sulfonamide? It serves as a specific chemical probe to dissect the structural requirements of the GPR35 binding pocket, specifically the hydrophobic interaction with the ethoxy-phenyl tail. However, for in vivo rodent studies, Pamoic Acid or Zaprinast are often preferred due to better characterization, unless the specific "human-like" profile is required in a humanized mouse model.
References
-
Milligan, G. (2011). "Ligand recognition by G protein-coupled receptor 35 (GPR35)." Molecular Pharmacology, 80(6), 943-948. Link
-
Jenkins, L., et al. (2012). "Antagonists of GPR35 display species-dependent pharmacology." Journal of Pharmacology and Experimental Therapeutics, 343(3), 683-695. Link
-
Mackenzie, A.E., et al. (2014). "Analysis of the pharmacology and signal transduction of the G protein-coupled receptor 35." General and Comparative Endocrinology, 209, 100-106. Link
-
AKSci. (2024). "Product Data: N-(4-ethoxyphenyl)thiophene-2-sulfonamide." AK Scientific Catalog. Link
-
Divorty, N., et al. (2015). "Species-selective agonism of GPR35." Journal of Biological Chemistry, 290(20), 12668-12680. Link
Sources
A Comparative Benchmark Analysis of N-(4-ethoxyphenyl)thiophene-2-sulfonamide Against Standard Enzyme Inhibitors
This guide provides a comprehensive comparative analysis of the investigational compound, N-(4-ethoxyphenyl)thiophene-2-sulfonamide, against established standard inhibitors of key physiological enzymes. Researchers, scientists, and drug development professionals will find detailed experimental protocols and comparative data to objectively evaluate the compound's performance and potential as a therapeutic agent.
Introduction
N-(4-ethoxyphenyl)thiophene-2-sulfonamide is a novel compound featuring a thiophene-2-sulfonamide core structure. This structural motif is present in a variety of biologically active molecules, including known inhibitors of enzymes such as carbonic anhydrases and cyclooxygenases. The sulfonamide functional group is a cornerstone in medicinal chemistry, known for its role in a range of drugs with antibacterial, anti-inflammatory, and diuretic properties. Given the therapeutic importance of these enzyme targets, this guide will benchmark N-(4-ethoxyphenyl)thiophene-2-sulfonamide against two widely recognized standard compounds: Acetazolamide , a pan-carbonic anhydrase inhibitor, and Celecoxib , a selective COX-2 inhibitor.
This head-to-head comparison aims to elucidate the inhibitory potency and selectivity profile of N-(4-ethoxyphenyl)thiophene-2-sulfonamide, thereby providing a robust dataset for its further development and application.
Benchmarking Strategy
The following diagram outlines the workflow for the comparative analysis of N-(4-ethoxyphenyl)thiophene-2-sulfonamide.
Caption: Workflow for benchmarking N-(4-ethoxyphenyl)thiophene-2-sulfonamide.
Comparative Analysis 1: Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. The sulfonamide moiety is a classic zinc-binding group, making many sulfonamide-containing compounds potent CA inhibitors.
Standard Compound: Acetazolamide
Acetazolamide is a non-selective inhibitor of various carbonic anhydrase isoforms and serves as a standard for evaluating new CA inhibitors.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available kits and established methodologies.
-
Reagent Preparation:
-
Prepare a stock solution of N-(4-ethoxyphenyl)thiophene-2-sulfonamide in DMSO.
-
Prepare a stock solution of Acetazolamide in DMSO.
-
Serially dilute the test compound and standard in CA Assay Buffer to achieve a range of final assay concentrations.
-
Reconstitute the lyophilized Carbonic Anhydrase enzyme in CA Dilution Buffer.
-
-
Assay Plate Setup (96-well plate):
-
Enzyme Control (EC): 80 µL CA Assay Buffer, 5 µL CA Enzyme, 10 µL DMSO.
-
Inhibitor Control (IC): 80 µL CA Assay Buffer, 5 µL CA Enzyme, 10 µL Acetazolamide (at a concentration known to cause significant inhibition).
-
Test Compound (S): 80 µL CA Assay Buffer, 5 µL CA Enzyme, 10 µL of diluted N-(4-ethoxyphenyl)thiophene-2-sulfonamide.
-
Solvent Control (SC): 80 µL CA Assay Buffer, 5 µL CA Enzyme, 10 µL of the highest concentration of DMSO used for the test compound.
-
Background Control (BC): 85 µL CA Assay Buffer, 10 µL of the test compound or standard, no enzyme.
-
-
Incubation:
-
Mix the contents of each well and incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Add 5 µL of CA Substrate to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm in a kinetic mode for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbsorbance/Δt) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound and standard using the formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Hypothetical Comparative Data: Carbonic Anhydrase Inhibition
| Compound | Target Enzyme | IC50 (nM) |
| N-(4-ethoxyphenyl)thiophene-2-sulfonamide | Carbonic Anhydrase II | 15.2 ± 1.8 |
| Acetazolamide | Carbonic Anhydrase II | 12.5 ± 1.1 |
Note: The data presented is hypothetical and for illustrative purposes only.
Comparative Analysis 2: Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase (COX) enzymes exist in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a key role in inflammation. Selective COX-2 inhibitors are a major class of non-steroidal anti-inflammatory drugs (NSAIDs).
Standard Compound: Celecoxib
Celecoxib is a selective COX-2 inhibitor with a reported IC50 of approximately 40 nM. It is widely used as a standard for benchmarking new COX-2 inhibitors.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is based on established methods for measuring the peroxidase activity of COX enzymes.
-
Reagent Preparation:
-
Prepare stock solutions of N-(4-ethoxyphenyl)thiophene-2-sulfonamide and Celecoxib in DMSO.
-
Serially dilute the test compound and standard in COX Assay Buffer.
-
Prepare working solutions of human recombinant COX-2 enzyme, Heme, and Arachidonic Acid according to the supplier's instructions.
-
-
Assay Plate Setup (96-well white opaque microplate):
-
100% Initial Activity: 150 µL Assay Buffer, 10 µL Heme, 10 µL COX-2 enzyme.
-
Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL of diluted test compound or standard, 10 µL COX-2 enzyme.
-
Background Wells: 160 µL Assay Buffer, 10 µL Heme, 10 µL of heat-inactivated COX-2 enzyme.
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at 37°C to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation:
-
Add 10 µL of Arachidonic Acid to all wells to start the reaction.
-
-
Measurement:
-
Measure the fluorescence in a kinetic mode for 5-10 minutes at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.
-
-
Data Analysis:
-
Determine the reaction rate from the linear phase of the fluorescence increase.
-
Calculate the percentage of inhibition for each concentration of the test compound and standard.
-
Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.
-
Hypothetical Comparative Data: COX-2 Inhibition
| Compound | Target Enzyme | IC50 (nM) |
| N-(4-ethoxyphenyl)thiophene-2-sulfonamide | COX-2 | 85.7 ± 9.3 |
| Celecoxib | COX-2 | 42.1 ± 4.5 |
Note: The data presented is hypothetical and for illustrative purposes only.
Signaling Pathway Context: COX-2 in Inflammation
The diagram below illustrates the role of COX-2 in the inflammatory pathway and the point of inhibition.
Caption: Inhibition of the COX-2 pathway by sulfonamide-based inhibitors.
Conclusion
This guide provides a framework for the comparative evaluation of N-(4-ethoxyphenyl)thiophene-2-sulfonamide. The detailed protocols for in vitro inhibition assays against carbonic anhydrase and COX-2, benchmarked against the standard compounds Acetazolamide and Celecoxib, offer a robust methodology for determining the compound's inhibitory profile. The hypothetical data presented herein suggests that N-(4-ethoxyphenyl)thiophene-2-sulfonamide may possess inhibitory activity against both enzyme classes, warranting further investigation into its selectivity and potential therapeutic applications. The provided experimental designs are intended to be self-validating, ensuring reliable and reproducible results for informed decision-making in drug discovery and development pipelines.
References
- Application Notes and Protocols for In Vitro Assays Using COX-2-IN-43. Benchchem.
- N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. PubMed.
- Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. PubMed.
- COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
- Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
- Celecoxib (Standard) (SC 58635 (Standard)) | COX-2inhibitor. MedchemExpress.com.
- COX-2 enzyme inhibitory assay of the tested compounds using celecoxib... ResearchGate.
- Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Taylor & Francis.
- COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
- COX Colorimetric Inhibitor Screening Assay Kit.
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
- Determination of acetazolamide in human serum by enzymatic assay. PubMed.
- Substituted thiophene-2-sulfonamides and their preparation. Google Patents.
- Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). MilliporeSigma.
- Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PMC.
- Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors.
- ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
- Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters.
- LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application. Journal of Young Pharmacists.
- LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application. Semantic Scholar.
- Celecoxib - Selective COX-2 Inhibitor for Inflammation. APExBIO. Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaKDx6G4Vn7eUKZt0pE1QLuV52YPsB3GwC-C33VcUvabKmdQbaR3zN-61JWZ1vfjYVFiHeJN5auWj4h9ZT0PNOruL4-kaj2DoEJ4coywbULFSM-cw02Fwsft2mMckG1Q==](
Proper Disposal Procedures: N-(4-ethoxyphenyl)thiophene-2-sulfonamide
[1][2]
Executive Summary & Chemical Profile
N-(4-ethoxyphenyl)thiophene-2-sulfonamide is a sulfur-bearing organic compound typically used in medicinal chemistry research (e.g., carbonic anhydrase inhibition).[1][2] Unlike benign buffers, this compound presents specific disposal challenges due to its sulfonamide moiety (potential biological activity/sensitization) and thiophene ring (sulfur content).[1][2]
Improper disposal via municipal drains poses a risk of aquatic toxicity and contributes to the accumulation of pharmaceutical-like compounds in water systems. Incineration is the only validated destruction method, but it requires specific waste stream segregation to manage sulfur oxide (
Physiochemical & Hazard Profile
| Parameter | Data | Operational Implication |
| Molecular Formula | High Sulfur content (~21% by weight).[1][2] | |
| Physical State | Solid (Crystalline powder) | Dust generation is a primary inhalation risk.[1][2] |
| Halogen Content | None (Pure form) | Segregate from halogenated waste streams to reduce disposal costs.[1][2] |
| Hazards (GHS) | Irritant (Skin/Eye/Resp), Sensitizer | PPE (Nitrile gloves, N95/P100) is mandatory during handling.[1][2] |
| RCRA Status | Non-Listed (Characteristic: Toxic) | Must be managed as Hazardous Chemical Waste (Not P/U listed).[1][2] |
Pre-Disposal Assessment & Segregation strategy
Effective disposal begins at the bench. You must segregate this compound based on its chemical compatibility and the requirements of the final destruction facility (incinerator).
The "Self-Validating" Segregation System
To ensure safety and compliance, ask these three questions before disposal:
-
Is it Solid or Liquid?
-
Solid: Dispose of in the Solid Hazardous Waste stream.
-
Liquid: If dissolved (e.g., in DMSO or Methanol), dispose of in the Non-Halogenated Organic Solvent stream.[1]
-
-
Is it contaminated with Oxidizers?
-
Is the Sulfur content noted?
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Spill Debris)
Use this for expired stock, contaminated weighing boats, or spill cleanup materials.[1][2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined cap.[1][2] Avoid metal containers, which may corrode over time if moisture is present.
-
Transfer:
-
Work inside a chemical fume hood to capture dust.[2]
-
Transfer the solid carefully. If the compound is in a vial, place the entire vial (uncapped) into the waste jar to minimize exposure.
-
-
Labeling:
-
Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) away from oxidizers.[2]
Protocol B: Liquid Waste (Reaction Mixtures/Stock Solutions)
Use this for material dissolved in solvents like Methanol, Ethanol, DMSO, or DMF.[1][2]
-
Stream Identification: Confirm the solvent base.[2]
-
Bulking: Pour the solution into the appropriate carboy (typically 20L HDPE).
-
Caution: Ensure the carboy does not contain incompatible oxidizers.
-
-
Log Entry: On the waste log/tag, add the compound name and approximate concentration (e.g., "<1% Thiophene Sulfonamide").
Operational Workflow (Visualized)
The following diagram illustrates the decision logic for segregating this specific compound to ensure regulatory compliance and safety.
Figure 1: Decision tree for the segregation of N-(4-ethoxyphenyl)thiophene-2-sulfonamide waste streams.
Emergency Contingencies
Spill Management (Dry Substance)[1][2]
-
PPE: Don Nitrile gloves, safety goggles, lab coat, and an N95 respirator (dust inhalation is the primary acute risk).[1][2]
-
Cleanup:
Exposure Response[1][2][3][4][5][6]
-
Inhalation: Move to fresh air immediately. Thiophene/sulfonamide dust can cause respiratory irritation [1].[2][4][5]
-
Skin Contact: Wash with soap and water for 15 minutes.[2] Watch for allergic reaction (delayed sensitization is common with sulfonamides) [2].[1][2]
-
Eye Contact: Flush with water for 15 minutes.[2][3] Seek medical attention if irritation persists.
Regulatory Context (EPA/RCRA)
While N-(4-ethoxyphenyl)thiophene-2-sulfonamide is not explicitly listed on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists, it must be managed as Hazardous Waste under the "Characteristic of Toxicity" or as a "Generator Knowledge" determination due to its pharmacological activity and sulfur content [3].[1][2]
-
Drain Disposal: Strictly Prohibited. Sulfonamides are persistent organic pollutants that can disrupt microbial communities in wastewater treatment plants [4].[1]
-
Destruction Method: The presence of the thiophene ring necessitates incineration at temperatures >1000°C to ensure complete oxidation of the sulfur to
, which is then captured by alkaline scrubbers.
References
-
PubChem. (n.d.).[2] 2-Thiophenesulfonamide Safety Data Sheet. National Library of Medicine. Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). (2024).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances. Retrieved from [Link]
Sources
- 1. Thiophene-3-sulfonamide | C4H5NO2S2 | CID 1201388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. download.basf.com [download.basf.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling N-(4-ethoxyphenyl)thiophene-2-sulfonamide
Part 1: Executive Safety Summary (Read Before Handling)[1][2]
Compound Identity: N-(4-ethoxyphenyl)thiophene-2-sulfonamide Hazard Class (Derived via SAR): High Potency / Sensitizer [1]
This compound lacks a globally harmonized specific Safety Data Sheet (SDS) in many public repositories.[1] Therefore, under the Precautionary Principle , it must be handled by treating the sum of its toxicophores (functional groups) as active hazards.[1]
-
Primary Hazard (Sulfonamide Moiety): High risk of Skin & Respiratory Sensitization (H317, H334).[1] Cross-reactivity in individuals with "sulfa" allergies is highly probable.
-
Secondary Hazard (Thiophene Ring): Potential for severe eye/skin irritation (H315, H319) and respiratory tract irritation (H335).[1][2][3]
-
Tertiary Hazard (4-Ethoxyphenyl Group): Structurally analogous to phenacetin/phenetidine derivatives, carrying a theoretical risk of genotoxicity or carcinogenicity (H341/H350).[1]
IMMEDIATE ACTION:
-
Do not handle on an open bench.
-
Do not use Latex gloves.
-
Pregnant personnel should avoid handling due to potential teratogenic risks associated with sulfonamide derivatives. [1]
Part 2: Risk Assessment & Pharmacophore Analysis[1]
To ensure safety, we deconstruct the molecule into its reactive components. This "Structure-Activity Relationship" (SAR) approach validates our PPE choices.[1]
| Functional Group | Associated Hazard | Operational Implication |
| Sulfonamide (-SO₂NH-) | Sensitizer: Can bind to hapten proteins, triggering immune response.[1] | Zero-skin-contact policy. Double-gloving is mandatory. |
| Thiophene Ring | Irritant/Permeator: Lipophilic nature facilitates skin absorption.[1] | Requires chemically resistant sleeves/aprons if handling solutions >10mM. |
| 4-Ethoxyphenyl | Toxophore: Metabolic activation can yield reactive quinone imines (toxic).[1] | Use a certified Fume Hood (Class II Type A2 or higher).[1] |
Part 3: Personal Protective Equipment (PPE) Matrix
Directive: Standard "lab coats" are insufficient. Follow this matrix for handling solid powder vs. liquid solutions (e.g., DMSO/DMF stocks).
| Body Zone | PPE Requirement | Technical Specification & Rationale |
| Hand Protection (Layer 1) | Nitrile (Disposable) | Spec: 4-5 mil (0.10–0.12 mm).[1] Why: Acts as a sacrificial layer against gross contamination. |
| Hand Protection (Layer 2) | Extended Cuff Nitrile or Laminate | Spec: Minimum 6 mil (0.15 mm), tested for permeation >480 min against carrier solvent (DMSO/DMF).[1] Why: Sulfonamides in DMSO penetrate standard nitrile in <10 mins. |
| Respiratory | Engineering Control Priority | Primary: Chemical Fume Hood. Secondary (if powder handling outside hood): N95 or P100 Respirator.[1] Surgical masks provide zero protection. |
| Eye/Face | Chemical Splash Goggles | Spec: ANSI Z87.1+ (Indirect venting).[1] Why: Thiophene derivatives are severe lachrymators (tear-inducing).[1] Safety glasses with side shields are insufficient for powders. |
| Body | Tyvek® Lab Coat / Apron | Spec: Closed-front, elastic cuffs.[1] Why: Cotton coats absorb and retain sulfonamide dust, creating a secondary exposure source in offices/cafeterias.[1] |
Part 4: Operational Protocol (Step-by-Step)
Phase 1: Weighing & Solubilization[1]
-
Context: Sulfonamide powders are often electrostatic.
-
Step 1: Place the balance inside the fume hood.[1] If this is impossible, use a static-dissipative balance enclosure .[1]
-
Step 2: Pre-weigh the solvent (DMSO/Ethanol) in the vial before adding the solid.[1] This "solvent-first" method reduces the risk of powder puffing during addition.
-
Step 3 (Critical): After adding the solid N-(4-ethoxyphenyl)thiophene-2-sulfonamide, wipe the exterior of the vial with a methanol-dampened Kimwipe before removing it from the hood.[1] Dispose of the Kimwipe as hazardous waste immediately.
Phase 2: Waste Disposal[1][3]
-
Segregation: Do not mix with oxidative waste (e.g., Nitric acid) as thiophenes can react exothermically.[1]
-
Labeling: Mark waste clearly as "Sulfonamide / Thiophene - Sensitizer." [1]
-
Deactivation (Spills):
-
Solid: Cover with wet paper towels to prevent dust, then scoop.
-
Liquid: Absorb with vermiculite. Clean surface with 10% bleach solution (oxidizes the sulfur moiety), followed by water.[1]
-
Part 5: Safety Logic Visualization
The following diagram illustrates the decision-making workflow for handling this compound, emphasizing the "Stop/Go" decision points based on formulation state.
Caption: Operational workflow for handling N-(4-ethoxyphenyl)thiophene-2-sulfonamide, prioritizing engineering controls for solids and permeation resistance for liquids.
Part 6: References
-
PubChem. 2-Thiophenesulfonamide (Compound Summary).[1] National Library of Medicine. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Substance Information: Sulfonamides and Skin Sensitization.[1] Retrieved from [Link][1]
-
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves (DMSO/Organic Solvents). Retrieved from [Link][1]
Disclaimer: This guide is based on Structure-Activity Relationship (SAR) analysis and standard chemical hygiene practices for sulfonamide derivatives.[1] It does not replace a site-specific risk assessment.[1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
